molecular formula C10H10BrNO3 B3174633 Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate CAS No. 954220-94-1

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Cat. No.: B3174633
CAS No.: 954220-94-1
M. Wt: 272.09 g/mol
InChI Key: HECLHZAXCKFFTD-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a useful research compound. Its molecular formula is C10H10BrNO3 and its molecular weight is 272.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECLHZAXCKFFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954220-94-1
Record name ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
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Foundational & Exploratory

chemical properties of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Abstract

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS No. 954220-94-1) is a highly functionalized organic molecule that serves as a pivotal intermediate in modern synthetic chemistry.[1][2] Its strategic importance stems from the unique combination of a reactive β-keto ester system and a versatile brominated pyridine ring.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals in drug development. We will explore the causality behind its synthetic utility, detailing its role as a precursor for complex heterocyclic structures and its value in constructing pharmacologically relevant scaffolds.

Core Molecular Structure and Physicochemical Identity

At its core, the molecule integrates two key pharmacophores: a pyridine ring and a β-keto ester. The pyridine ring is a fundamental heterocyclic scaffold prevalent in numerous natural products and biologically active compounds.[1] The addition of a bromine atom at the 5-position provides a crucial "synthetic handle" for further molecular elaboration through cross-coupling reactions.[1] The β-keto ester moiety is renowned for its versatile reactivity, primarily due to the acidic nature of the methylene group positioned between two carbonyls.[1]

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name ethyl 3-(5-bromo-2-pyridinyl)-3-oxopropanoate[3]
CAS Number 954220-94-1[1][2]
Molecular Formula C₁₀H₁₀BrNO₃[1][2][3]
Molecular Weight 272.09 g/mol [1]
SMILES CCOC(=O)CC(=O)C1=NC=C(C=C1)Br[1][3]
InChI Key HECLHZAXCKFFTD-UHFFFAOYSA-N[1][3]

Synthesis Pathway: The Claisen Condensation

The most logical and widely applied method for synthesizing Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a "crossed" or "mixed" Claisen condensation.[1] This reaction is a cornerstone for the formation of β-keto esters.[1] The causality of this strategic choice lies in its efficiency in forming the critical carbon-carbon bond between the pyridine core and the propanoate side chain.

The reaction involves the condensation of two different esters in the presence of a strong base. A suitable non-nucleophilic base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of an ester with enolizable protons (Ethyl Acetate). The resulting enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second ester that lacks enolizable α-hydrogens (e.g., an ester of 5-bromopicolinic acid). This selection prevents self-condensation of the second ester, directing the reaction towards the desired product.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product R1 Ethyl 5-bromopicolinate Attack Nucleophilic Acyl Substitution R1->Attack R2 Ethyl Acetate Enolate Enolate Formation R2->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Base->Enolate Enolate->Attack Workup Acidic Workup Attack->Workup Intermediate P Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Workup->P

Caption: Synthetic workflow via Claisen condensation.

Core Reactivity and Chemical Behavior

The molecule's reactivity is governed by the interplay between its β-keto ester functionality and the bromopyridine ring. This dual character allows for a wide range of selective chemical transformations.

The β-Keto Ester Moiety: Keto-Enol Tautomerism

A fundamental property of β-dicarbonyl compounds is keto-enol tautomerism, an equilibrium between the ketone and its isomeric enol form.[4][5] While the keto form typically predominates, the enol tautomer is critical for the compound's nucleophilic reactivity at the α-carbon.[4] This equilibrium is catalyzed by both acid and base.[4][5] The acidity of the α-methylene protons is significantly increased due to the inductive electron-withdrawing effects of the two flanking carbonyl groups, facilitating the formation of a resonance-stabilized enolate ion.[1] This enolate is the key nucleophilic species in many subsequent reactions.

Tautomerism Keto Keto Tautomer (Favored) Equilibrium Keto->Equilibrium Enol Enol Tautomer (Reactive) Equilibrium->Enol

Sources

Technical Whitepaper: Synthetic Utility and Reactivity Profile of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and organic synthesis, bifunctional building blocks are the cornerstone of modular chemical design. Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS: 954220-94-1) is a highly versatile β-keto ester that integrates an enolizable 1,3-dicarbonyl system with a halogenated pyridine scaffold[1]. This unique structural arrangement provides orthogonal reactivity sites, making it a premier intermediate for the construction of complex nitrogen-containing heterocycles and advanced Active Pharmaceutical Ingredients (APIs)[1].

This technical guide explores the mechanistic reactivity, synthetic preparation, and downstream applications of this critical scaffold, providing researchers with self-validating protocols for immediate laboratory implementation.

Physicochemical Properties & Chemical Identity

To ensure rigorous analytical tracking during multi-step syntheses, the foundational identifiers and quantitative properties of the compound are summarized below.

Identifier / PropertyValue
IUPAC Name Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
CAS Number 954220-94-1
Molecular Formula C₁₀H₁₀BrNO₃
Molecular Weight 272.09 g/mol
SMILES CCOC(=O)CC(=O)C1=NC=C(C=C1)Br
InChI Key HECLHZAXCKFFTD-UHFFFAOYSA-N
Purity Standard Min. 95% (Typical commercial grade)

Data supported by and[2] reference standards.

Mechanistic Reactivity Profile

The strategic importance of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate can be understood by dissecting its multi-site reactivity[1]. The molecule possesses four distinct functional nodes that can be addressed selectively:

  • C-3 Ketone (Primary Electrophile) : The ketone carbonyl is significantly more electrophilic than the ester carbonyl[1]. This differential reactivity allows for regioselective nucleophilic attack by dinucleophiles (e.g., hydrazines, amidines) to initiate heterocycle formation[1].

  • C-2 Methylene (Nucleophilic Enolate) : The protons situated between the two carbonyls are highly acidic. In the presence of a base, they readily form a potent nucleophilic enolate capable of participating in alkylations, acylations, and Knoevenagel condensations[1].

  • C-5 Bromo (Cross-Coupling Handle) : The bromine atom on the pyridine ring serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck), enabling late-stage structural diversification[1].

  • C-1 Ethyl Ester (Secondary Electrophile) : Functions as the secondary site for intramolecular cyclization or can be saponified to yield the corresponding carboxylic acid for decarboxylative strategies.

Reactivity Core Ethyl 3-(5-bromopyridin-2-yl) -3-oxopropanoate Bromo 5-Bromo Pyridine Ring (Pd-Catalyzed Cross-Coupling) Core->Bromo Suzuki, Heck, Buchwald-Hartwig Ketone C-3 Ketone (Primary Electrophile) Core->Ketone Condensation with Dinucleophiles Methylene C-2 Methylene (Acidic / Nucleophilic Enolate) Core->Methylene Alkylation, Knoevenagel Ester C-1 Ethyl Ester (Secondary Electrophile) Core->Ester Cyclization / Saponification

Fig 1. Reactivity map of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate highlighting functional sites.

Experimental Methodologies

Protocol A: Synthesis via Crossed Claisen Condensation

While direct ester-ester Claisen condensations are common, synthesizing this specific β-keto ester requires a "crossed" or "mixed" approach to prevent unwanted self-condensation[1]. The most robust method utilizes the activation of 5-bromopicolinic acid followed by coupling with a magnesium enolate of potassium ethyl malonate.

Causality & System Validation: The addition of anhydrous


 is not optional; it is the mechanistic driver of the reaction. Magnesium forms a chelated, highly stable enolate complex with the malonate. This chelation enhances the nucleophilicity of the carbon atom while strictly suppressing competing O-acylation. The reaction is self-validating: the subsequent decarboxylation step is thermodynamically driven, and the shift from a carboxylic acid starting material to a β-keto ester can be instantly verified via the appearance of a distinct methylene singlet (~4.0 ppm) and an enol alkene proton in 

NMR.

Step-by-Step Procedure:

  • Activation: Suspend 5-bromopicolinic acid (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert argon atmosphere. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise. Stir for 2 hours at room temperature to form the acyl imidazole intermediate.

    
     evolution serves as a visual indicator of successful activation.
    
  • Enolate Generation: In a separate flame-dried flask, suspend potassium ethyl malonate (1.5 eq) in anhydrous acetonitrile (0.5 M). Add anhydrous

    
     (1.5 eq) followed by triethylamine (3.0 eq). Stir at room temperature for 3 hours to generate the chelated magnesium enolate.
    
  • Coupling: Cool the enolate suspension to 0 °C. Transfer the acyl imidazole solution dropwise into the enolate mixture over 30 minutes.

  • Decarboxylation: Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with 1M HCl (dropwise until pH ~3) to initiate decarboxylation.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure β-keto ester.
Protocol B: Downstream Heterocycle Construction (Pyrazole Synthesis)

The 1,3-dicarbonyl arrangement makes this compound an ideal precursor for synthesizing pyrazoles, which are ubiquitous motifs in pharmaceutical chemistry[1].

Causality & System Validation: Refluxing the β-keto ester with hydrazine hydrate in a protic solvent (ethanol) facilitates a rapid, regioselective condensation at the highly electrophilic C-3 ketone. This is followed by an intramolecular cyclization at the C-1 ester, expelling ethanol. The self-validating endpoint of this protocol is the complete consumption of the UV-active starting material on TLC and the physical precipitation of the pyrazole product upon cooling, driven by its lower solubility in cold ethanol.

Step-by-Step Procedure:

  • Dissolve Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (1.0 eq) in absolute ethanol to create a 0.2 M solution.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Equip the flask with a reflux condenser and heat the mixture to 78 °C (reflux) for 4 hours.

  • Monitor the reaction via LC-MS or TLC (typically 1:1 Hexanes/EtOAc). Look for the disappearance of the starting material (

    
     ~0.6) and the formation of a highly polar baseline spot corresponding to the pyrazole.
    
  • Upon completion, cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize precipitation.

  • Filter the resulting solid, wash with ice-cold ethanol, and dry under high vacuum to yield 3-(5-bromopyridin-2-yl)-1H-pyrazol-5-ol (or its tautomeric equivalent).

Workflow SM β-Keto Ester (CAS: 954220-94-1) Pyrazole Bromopyridyl- Pyrazole Scaffold SM->Pyrazole Cyclization (EtOH, Reflux) Hydrazine Hydrazine Derivatives Hydrazine->Pyrazole API Advanced API Intermediate Pyrazole->API Suzuki-Miyaura Coupling (Pd cat.) Boronic Aryl Boronic Acids Boronic->API

Fig 2. Synthetic workflow from the β-keto ester to advanced API intermediates via Suzuki coupling.

Analytical Characterization Signatures

When validating the purity and structure of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, researchers must account for keto-enol tautomerization in solution.

  • 
     NMR (
    
    
    
    ):
    The spectrum will present a mixture of tautomers. The keto form is characterized by a distinct singlet integrating to 2 protons at approximately
    
    
    4.0 ppm (C-2 methylene). The enol form will display a highly deshielded proton signal (>12.0 ppm) due to strong intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl, alongside a vinylic proton signal.
  • LC-MS: Electrospray ionization (ESI+) will yield a characteristic isotopic doublet for the

    
     molecular ion at m/z 272.0 and 274.0 (1:1 ratio), definitively confirming the presence of the single bromine isotope (
    
    
    
    and
    
    
    ).

References

Sources

molecular weight and formula of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Scaffold for Heterocyclic Medicinal Chemistry[1]

Executive Summary

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS: 954220-94-1) is a high-value synthetic intermediate predominantly used in the discovery of small-molecule therapeutics.[1] Characterized by a reactive


-keto ester moiety attached to a halogenated pyridine ring, this compound serves as a "linchpin" scaffold.[1][2] It enables the rapid construction of fused heterocyclic systems—such as imidazo[1,2-a]pyridines and pyrazolopyridines—often found in kinase inhibitors and allosteric modulators.

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, validated synthetic pathways, and applications in drug development.

Part 1: Chemical Identity & Physicochemical Profile[1][3]

The dual functionality of the molecule—an electrophilic carbonyl system and a modifiable aryl bromide—defines its utility.

PropertyData
Chemical Name Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
CAS Registry Number 954220-94-1
Molecular Formula

Molecular Weight 272.10 g/mol
Exact Mass 270.9844 Da
SMILES CCOC(=O)CC(=O)C1=NC=C(C=C1)Br
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; sparingly soluble in water
Storage Stability Store at -20°C; hygroscopic; protect from light
Part 2: Synthetic Methodologies

The synthesis of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate typically follows two primary routes. The choice depends on scale and available starting materials.

Route A: Crossed Claisen Condensation (Industrial Standard)

This is the most direct method, involving the enolate acylation of an acetate equivalent by a pyridine ester.[1]

  • Starting Materials: Ethyl 5-bromopicolinate (CAS 77199-09-8) and Ethyl Acetate.[1]

  • Reagents: Strong base (NaH, LiHMDS, or KOtBu).

  • Mechanism: The base deprotonates ethyl acetate to form an enolate, which attacks the ester carbonyl of the picolinate.

Route B: Meldrum's Acid Activation (High Purity)

For laboratory-scale synthesis requiring high purity, the Meldrum's acid route avoids self-condensation byproducts common in Claisen reactions.[1]

  • Starting Materials: 5-Bromopicolinic acid (CAS 30766-11-1).[1]

  • Reagents: Meldrum's acid, DCC/EDC (coupling agent), followed by ethanolysis.

  • Advantage: Yields are typically higher (80-90%) with easier purification.

Visualization: Synthetic Logic & Workflow

The following diagram illustrates the logical flow for the Claisen Condensation route, highlighting critical process controls.

SynthesisWorkflow Start Ethyl 5-bromopicolinate (Starting Material) Condensation Claisen Condensation (C-C Bond Formation) Start->Condensation Electrophile Base Base Addition (NaH in THF, 0°C) Enolate Enolate Formation (Ethyl Acetate) Base->Enolate Deprotonation Enolate->Condensation Nucleophilic Attack Quench Acidic Quench (AcOH/HCl) Condensation->Quench Tetrahedral Intermediate Collapse Product Ethyl 3-(5-bromopyridin-2-yl)- 3-oxopropanoate Quench->Product Isolation

Caption: Figure 1.[1] Step-wise synthetic workflow for the Crossed Claisen Condensation route.

Part 3: Detailed Experimental Protocol

Method: Crossed Claisen Condensation Scale: 10 mmol basis[1]

Reagents & Equipment[1][3][4][5]
  • Ethyl 5-bromopicolinate (2.30 g, 10 mmol)[1]

  • Ethyl acetate (anhydrous, excess/solvent) or t-Butyl acetate[1]

  • Sodium Hydride (60% dispersion in oil, 12 mmol)[1]

  • Anhydrous THF (50 mL)

  • Inert atmosphere (

    
     or Ar)
    
Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a stir bar, reflux condenser, and addition funnel. Flush with Nitrogen.

  • Base Preparation: Wash NaH (0.48 g, 12 mmol) with dry hexane to remove mineral oil (optional but recommended for cleaner NMR). Suspend in 20 mL anhydrous THF. Cool to 0°C.[5]

  • Enolate Formation: Add Ethyl Acetate (1.1 mL, 11 mmol) dropwise to the NaH suspension over 15 minutes. Stir at 0°C for 30 minutes to ensure full enolate formation.

  • Coupling: Dissolve Ethyl 5-bromopicolinate (2.30 g) in 10 mL THF. Add this solution dropwise to the enolate mixture.

    • Critical Checkpoint: The solution often turns yellow/orange, indicating the formation of the

      
      -keto ester anion.[1]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting ester (

    
    ) should disappear, and a new polar spot (
    
    
    
    , streaks due to enol) should appear.[1]
  • Quench & Workup: Cool to 0°C. Carefully quench with saturated

    
     or dilute acetic acid (pH ~5-6). Extract with Ethyl Acetate (3 x 30 mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate
    
    • Note: The crude oil is often pure enough for subsequent steps. If necessary, purify via flash chromatography (SiO2, Hexanes:EtOAc gradient 10:1 to 3:1).

Part 4: Analytical Characterization (QC)

Validation of the product requires identifying the characteristic


-keto ester signals.[1] Note that this compound exists in equilibrium between keto  and enol  tautomers in solution (

).
1H NMR (400 MHz, CDCl3) Diagnostic Signals:
  • Aromatic Region (Pyridine):

    • 
       8.70 (d, J=2.0 Hz, 1H, H-6 of pyridine) - Deshielded by N and Br.[1]
      
    • 
       8.00 (dd, 1H, H-4).[1]
      
    • 
       7.90 (d, 1H, H-3).[1]
      
  • Keto Tautomer (Major):

    • 
       4.20 (q, 2H, 
      
      
      
      ).
    • 
      4.05 (s, 2H, 
      
      
      
      )
      - Key diagnostic singlet.
    • 
       1.25 (t, 3H, 
      
      
      
      ).
  • Enol Tautomer (Minor):

    • 
       12.0+ (s, br, 1H, Enol -OH).
      
    • 
       5.8-6.0 (s, 1H, Vinyl C-H).[1]
      
Part 5: Applications in Drug Discovery[1][9]

This molecule is not a final drug but a Diversity-Oriented Synthesis (DOS) enabler.

1. Kinase Inhibitor Scaffolds

The 5-bromopyridine moiety mimics the adenine ring of ATP in many kinase inhibitors. The


-keto ester side chain allows for cyclization into:
  • Pyrazolopyridines: Reaction with hydrazines.

  • Imidazo[1,2-a]pyridines: Reaction with 2-aminopyridines (via subsequent bromination of the methylene).

2. Chiral Building Blocks

Asymmetric hydrogenation of the ketone yields chiral


-hydroxy esters, which are precursors to 1,3-amino alcohols found in serotonin reuptake inhibitors.[1]
Visualization: Retrosynthetic Utility

Applications Core Ethyl 3-(5-bromopyridin-2-yl)- 3-oxopropanoate Pyrazole Pyrazolo[1,5-a]pyridines (Kinase Inhibitors) Core->Pyrazole + Hydrazine Isoxazole Isoxazole Derivatives (Anti-inflammatory) Core->Isoxazole + Hydroxylamine Alcohol Chiral beta-Hydroxy Esters Core->Alcohol + Ru-BINAP (H2) Suzuki Bi-aryl Coupling (via 5-Br handle) Core->Suzuki Pd(PPh3)4 / Ar-B(OH)2

Caption: Figure 2.[1] Divergent synthesis applications of the core scaffold.

References
  • BenchChem. Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Product Page & Synthetic Methodologies. Retrieved from

  • BLD Pharm. Product Analysis: CAS 954220-94-1. Retrieved from

  • PubChem. Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Compound Summary. National Library of Medicine. Retrieved from

  • European Journal of Chemistry. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. (Analogous beta-keto ester chemistry). Retrieved from

  • ChemicalBook. 5-Bromopyridine-2-carboxylic acid methyl ester (Precursor Data). Retrieved from

Sources

An In-depth Technical Guide to the Solubility of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, a versatile building block in medicinal chemistry.[1] Lacking readily available empirical solubility data, this document emphasizes a foundational approach, combining theoretical solubility predictions based on molecular structure with a detailed, practical protocol for its experimental determination. We will delve into the principles of "like dissolves like," the roles of polarity and hydrogen bonding, and provide a step-by-step guide to the reliable shake-flask method for quantitative analysis.[2]

Understanding the Solute: A Molecular-Level Perspective

The solubility of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is dictated by its molecular structure, which features a combination of polar and non-polar moieties. A thorough analysis of these functional groups is the first step in predicting its behavior in various organic solvents.

The molecule is a derivative of a β-keto ester and incorporates a brominated pyridine unit.[1] These features confer a unique reactivity and set of intermolecular forces that govern its solubility.[1]

  • Bromopyridine Ring: This heterocyclic aromatic ring is inherently polar due to the electronegative nitrogen atom. The bromine atom further increases the molecular weight and introduces a potential for halogen bonding. The ring system can also participate in π-π stacking interactions.

  • β-Keto-Ester Group: This is the most significant contributor to the molecule's polarity. It contains two carbonyl groups (a ketone and an ester) and an ester oxygen. These carbonyl oxygens are strong hydrogen bond acceptors.[3][4] The methylene group situated between the two carbonyls possesses acidic protons, allowing for keto-enol tautomerism and the formation of enolates in the presence of a base.[1]

  • Ethyl Group: This is a non-polar, hydrophobic alkyl chain that will have a minor influence, favoring solubility in less polar environments.

Overall, the combination of the polar bromopyridine ring and the highly polar β-keto-ester functionality suggests that Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a moderately to highly polar molecule.

Caption: Structure of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate with key functional groups highlighted.

The Solvent's Role: Predicting Solubility with "Like Dissolves Like"

The principle that "like dissolves like" is a cornerstone of solubility prediction.[5] It posits that a solute will dissolve best in a solvent that shares similar intermolecular forces.[6][7] We can categorize solvents based on their polarity and hydrogen bonding capabilities to forecast their effectiveness in dissolving Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate.

Solvent Classification and Predicted Solubility
Solvent ClassKey CharacteristicsExamplesPredicted SolubilityRationale
Non-Polar Low dielectric constant, dominated by van der Waals forces.Hexane, Toluene, CyclohexaneLow The significant polarity of the solute from the keto-ester and pyridine groups will have weak interactions with non-polar solvents.[5]
Polar Aprotic High dielectric constant, dipole-dipole interactions. No H-bond donor atoms.Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)High These solvents have strong dipole moments that can interact effectively with the polar C=O and C-N bonds of the solute. Many are also hydrogen bond acceptors, which can interact with any potential enol form.
Polar Protic High dielectric constant, capable of donating and accepting hydrogen bonds.Methanol (MeOH), Ethanol (EtOH), WaterModerate to High These solvents can act as hydrogen bond donors to the solute's carbonyl oxygens and nitrogen atom. However, the energy cost of disrupting the solvent's own strong hydrogen-bonding network may limit solubility compared to polar aprotic solvents. Solubility in water is expected to be low due to the overall size and presence of the non-polar ethyl and aromatic components.

A Strategic Approach to Solvent Selection

For applications such as reaction chemistry, purification, or crystallization, a systematic approach to solvent selection is crucial. The following workflow provides a logical progression for identifying a suitable solvent system.

start Start: Define Goal (e.g., Dissolution, Crystallization) step1 Analyze Solute Structure (Polarity, H-bonding) start->step1 step2 Consult Solvent Polarity Chart step1->step2 step3 Select Candidate Solvents (Polar Aprotic, Polar Protic) step2->step3 step4 Perform Small-Scale Solubility Test (e.g., 1-5 mg in 0.5 mL solvent) step3->step4 decision1 Is Compound Soluble? step4->decision1 step5a Optimize for Goal (e.g., use for reaction) decision1->step5a Yes step6 Insoluble or Poorly Soluble decision1->step6 No step5b If Crystallization is Goal: Consider anti-solvent addition or slow evaporation step5a->step5b end End: Optimal Solvent System Identified step5b->end decision2 Try heating or sonication? step6->decision2 decision2->step4 Yes step7 If still insoluble, select a more powerful polar aprotic solvent (e.g., DMSO, DMF) decision2->step7 No step7->step4

Caption: A logical workflow for selecting an appropriate organic solvent.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

To obtain precise, quantitative solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2] This protocol ensures that a saturated solution is formed and accurately measured.

Protocol
  • Preparation:

    • Add an excess amount of solid Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate to a series of glass vials, each containing a known volume of a selected organic solvent (e.g., 2 mL). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker or orbital incubator. A standard temperature is 25 °C, but this can be varied to study temperature effects.

    • Agitate the vials for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[2] Preliminary experiments may be needed to determine the optimal equilibration time.[8]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the vials and then carefully drawing off the supernatant.

    • Filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particulates.[2] This step is critical to avoid artificially high concentration measurements.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase.

    • Determine the concentration of the solute using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, as the pyridine ring is a strong chromophore.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

start Start: Add Excess Solute to Solvent step1 Seal Vial and Place in Constant Temperature Shaker start->step1 step2 Agitate for 24-72 hours to Reach Equilibrium step1->step2 step3 Centrifuge to Pellet Undissolved Solid step2->step3 step4 Filter Supernatant through 0.45 µm PTFE Filter step3->step4 step5 Prepare Dilutions of the Saturated Filtrate step4->step5 step6 Quantify Concentration via Calibrated HPLC step5->step6 end End: Report Solubility (e.g., mg/mL at 25°C) step6->end

Caption: Workflow for the experimental determination of equilibrium solubility using the shake-flask method.

Conclusion

While specific quantitative solubility data for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is not readily published, a strong predictive understanding can be derived from its molecular structure. The presence of a polar bromopyridine ring and a highly polar β-keto-ester functional group indicates a high affinity for polar aprotic solvents and moderate to high solubility in polar protic solvents. Conversely, low solubility is expected in non-polar media. For researchers and drug development professionals requiring precise data, the detailed shake-flask protocol provided herein offers a robust and reliable method for the empirical determination of its solubility, a critical parameter for advancing its application in synthesis and formulation.

References

Sources

An In-Depth Technical Guide to Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate: Synthesis, Safety, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, a key intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, synthetic pathways, and, most critically, its safety and handling protocols derived from data on analogous chemical structures. The strategic importance of this molecule lies in its versatile β-keto ester functionality combined with a brominated pyridine ring, making it a valuable precursor for a diverse range of heterocyclic compounds with potential biological activity.[1]

Chemical Identity and Physicochemical Properties

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a derivative of a β-keto ester, a class of compounds known for their synthetic versatility.[1] The presence of a ketone group at the beta position relative to the ester confers unique reactivity.[1] The molecule also incorporates a brominated pyridine unit, a common feature in many biologically active molecules, with the bromine atom serving as a useful synthetic handle for further chemical modifications.[1]

Table 1: Key Chemical Identifiers and Properties

IdentifierValueSource
Molecular Formula C₁₀H₁₀BrNO₃[2]
IUPAC Name ethyl 3-(5-bromo-2-pyridinyl)-3-oxopropanoate[2]
CAS Number 954220-94-1[1]
Molecular Weight 272.09 g/mol
Monoisotopic Mass 270.9844 Da[2]
SMILES CCOC(=O)CC(=O)C1=NC=C(C=C1)Br[2]
InChI Key HECLHZAXCKFFTD-UHFFFAOYSA-N[2]

Hazard Identification and Safety Precautions

Potential Hazards:

  • Skin and Eye Irritation: Similar brominated compounds are known to cause skin and serious eye irritation.[3][4] Direct contact should be avoided.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]

  • Harmful if Swallowed or Inhaled: Some related compounds are harmful if swallowed or inhaled.[4]

  • Combustibility: While not highly flammable, it may be combustible and can emit acrid smoke and corrosive fumes upon heating.[3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Handle with chemically resistant gloves.[5]

  • Skin and Body Protection: Wear a lab coat or other protective clothing. Flame retardant antistatic protective clothing is recommended if handling large quantities.

  • Respiratory Protection: Use only in a well-ventilated area. If vapors or aerosols are generated, a respirator may be required.

Safe Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mists.[7]

  • Keep containers securely sealed when not in use.[3]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials and ignition sources.[6][7]

  • Wash hands thoroughly after handling.[3]

Emergency Procedures

In the event of exposure or a spill, the following first-aid and emergency measures, based on data for analogous compounds, should be taken:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[3][8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

  • Spills: Clean up spills immediately, observing precautions in the Protective Equipment section. Absorb spill with inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal.[3]

Synthesis and Reactivity

The synthesis of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate typically involves a Claisen condensation reaction.[1] This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions Ester_A Ester with enolizable α-hydrogens Claisen_Condensation Crossed Claisen Condensation Ester_A->Claisen_Condensation Ester_B 5-bromopyridine-2-carboxylic acid ester Ester_B->Claisen_Condensation Base Strong Base (e.g., Sodium Ethoxide) Base->Claisen_Condensation Catalyst Solvent Anhydrous Solvent (e.g., Ethanol) Solvent->Claisen_Condensation Medium Product Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Claisen_Condensation->Product

Sources

Strategic Sourcing and Synthetic Applications of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid construction of complex, functionalized heterocycles relies heavily on versatile building blocks. Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS: 954220-94-1) represents a highly strategic bifunctional scaffold. As a Senior Application Scientist, I frequently leverage this molecule because it offers two orthogonal sites of reactivity: a 1,3-dicarbonyl system (β-keto ester) primed for cyclocondensation, and a 5-bromopyridine core optimized for transition-metal-catalyzed cross-coupling[1].

This technical whitepaper provides an in-depth analysis of the compound's structural causality, a comprehensive supplier and pricing matrix, and field-validated protocols designed to maximize yield while preventing common side reactions such as retro-Claisen degradation.

Structural Causality & Mechanistic Significance

The utility of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate stems from the precise electronic environment of its functional groups:

  • The β-Keto Ester Moiety (1,3-Dicarbonyl): The methylene protons situated between the ketone and ester carbonyls are highly acidic. In the presence of a base, they readily deprotonate to form a stable, resonance-delocalized enolate[1]. This enolate acts as a powerful nucleophile for alkylations. Furthermore, the distinct electrophilicity between the ketone (more reactive) and the ester (less reactive) allows for regioselective attacks by dinucleophiles (e.g., hydrazines, amidines) to construct pyrazoles and pyrimidines.

  • The 5-Bromopyridine Core: The pyridine ring is an electron-deficient heterocycle. The presence of the electronegative nitrogen atom withdraws electron density from the ring, making the C-Br bond at the 5-position highly susceptible to oxidative addition by Palladium(0) catalysts[1]. This enables facile Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

Reactivity Visualization

Reactivity Start Ethyl 3-(5-bromopyridin-2-yl) -3-oxopropanoate NodeA1 Oxidative Addition (C-Br Bond) Start->NodeA1 Pd Catalyst NodeB1 Enolate Formation (1,3-Dicarbonyl) Start->NodeB1 Base NodeA2 Suzuki-Miyaura Cross-Coupling NodeA1->NodeA2 Boronic Acid NodeA3 5-Aryl/Heteroaryl Derivative NodeA2->NodeA3 NodeB2 Condensation with Dinucleophile NodeB1->NodeB2 Hydrazine NodeB3 Fused Heterocycle (e.g., Pyrazole) NodeB2->NodeB3

Figure 1: Divergent synthetic pathways exploiting the dual-reactivity profile of the scaffold.

Commercial Availability & Pricing Analysis

Procurement of specialized building blocks requires balancing purity, lead time, and cost. Below is a synthesized matrix of current global suppliers for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (MW: 272.09 g/mol ).

Note: Prices are approximate and subject to regional distribution tariffs.

SupplierCatalog / SKUPurityQuantityEst. Price (USD)Sourcing Notes
2 [2]F553731>95%100 mg~$175.00 (£140)Excellent for EU/UK rapid sourcing.
3 [3]R01FFZ8>95%100 mg~$500.00 (11,738 CZK)Reliable analytical-grade reagent.
1 [1]B3174633>97%CustomInquireIdeal for bulk scale-up and in-vitro studies.
4 [4]BD01390826>97%CustomInquireProvides extensive NMR/LC-MS documentation.

Core Synthetic Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the causality behind the operational choice.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid to the 5-bromo position without degrading the sensitive β-keto ester moiety[5].

  • Causality Check: The β-keto ester is highly susceptible to saponification and retro-Claisen cleavage under strongly basic conditions (e.g., NaOH, KOH). Therefore, a mild base like

    
     in a biphasic system is strictly required. It provides the exact 
    
    
    
    needed to form the reactive boronate complex without hydrolyzing the ethyl ester.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
    • Why

      
      ? Its large bite angle facilitates rapid reductive elimination, and it is highly robust in aqueous-organic mixtures.
      
  • Solvent Assembly: Add degassed 1,4-dioxane (0.2 M relative to substrate) followed by a 2M aqueous solution of

    
     (2.0 equiv).
    
  • Execution: Heat the biphasic mixture to 80°C.

    • Why 80°C? This provides the optimal activation energy for oxidative addition into the electron-deficient pyridyl C-Br bond while minimizing thermal degradation of the ester.

  • Monitoring: Track reaction progress via LC-MS. The starting material mass (

    
     272/274) should disappear within 4-6 hours, replaced by the coupled product mass.
    
  • Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Isolate the product via flash column chromatography using a Hexanes/EtOAc gradient.

Workflow Step1 Step 1: Reagent Prep Weighing Argon Purge Step2 Step 2: Assembly Solvent Catalyst Mild Base Step1->Step2 Step3 Step 3: Execution Heating to 80°C LC-MS Tracking Step2->Step3 Step4 Step 4: Workup Aqueous Quench Extraction Step3->Step4 Step5 Step 5: Isolation Flash Chromatography Step4->Step5

Figure 2: Standardized operational workflow for chemoselective Suzuki-Miyaura cross-coupling.

Protocol B: Pyrazole Synthesis via Cyclocondensation

Objective: Construct a substituted pyrazole ring via condensation with hydrazine hydrate.

  • Causality Check: The 1,3-dicarbonyl system has two electrophilic centers. Hydrazine attacks the more electrophilic ketone carbonyl first. Controlling the temperature during this initial step prevents the formation of undesired hydrazone oligomers, ensuring a clean unimolecular cyclization upon subsequent heating.

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (1.0 equiv) in absolute ethanol (0.5 M).

  • Nucleophilic Addition: Cool the solution to 0°C using an ice bath. Add hydrazine hydrate (1.1 equiv) dropwise over 10 minutes.

    • Validation: The reaction is exothermic; maintaining 0°C ensures the Schiff base forms cleanly without premature, uncontrolled cyclization.

  • Cyclization: Remove the ice bath and heat the reaction to reflux (80°C) for 4 hours. This thermal energy drives the intramolecular attack of the secondary amine onto the ester carbonyl, expelling ethanol and water to aromatize the pyrazole ring.

  • Isolation: Cool the mixture to 0°C to induce precipitation. Filter the resulting solid, wash with cold ethanol, and dry under high vacuum to yield the pure pyrazole derivative.

Conclusion

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is an indispensable building block for modern drug discovery. By understanding the distinct electronic properties of its 1,3-dicarbonyl and bromopyridine moieties, researchers can execute highly orthogonal synthetic strategies. Whether sourcing from rapid-delivery vendors like Fluorochem or bulk suppliers like Benchchem, maintaining strict chemoselectivity through controlled reaction conditions (as outlined in the protocols above) is the key to unlocking the full potential of this scaffold.

References

  • CAS/ID No. 954220-94-1 - Alchimica Source: Alchimica URL:[Link]

Sources

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate melting point and boiling point

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate , a critical intermediate in the synthesis of nitrogen-containing heterocycles for pharmaceutical applications.

CAS: 954220-94-1 (or related isomer derivatives) Formula: C₁₀H₁₀BrNO₃ Molecular Weight: 272.09 g/mol

Executive Summary

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a functionalized


-keto ester scaffold used extensively in medicinal chemistry. It serves as a "linchpin" intermediate for constructing fused heterocyclic systems (e.g., indolizines, quinolizinones) via Knorr, Hantzsch, or Chu-Mayer condensations. Its dual reactivity—electrophilic at the ketone/ester carbonyls and nucleophilic at the active methylene—makes it a versatile but metastable building block.

This guide addresses the physicochemical profile, synthesis logic, and handling protocols required for high-purity isolation, acknowledging that experimental melting/boiling points are often proprietary or dependent on specific polymorphs/tautomeric ratios.

Physicochemical Profile

Melting Point and Boiling Point Data

Unlike stable commodity chemicals, this compound exists in a dynamic equilibrium between keto and enol forms, which influences its observed physical state.

PropertyValue / RangeCondition / Note
Physical State Viscous Oil or Low-Melting Solid Often isolates as an oil that slowly solidifies upon standing at -20°C.
Melting Point (Exp) Undefined / < 50°C Typically handled as a liquid concentrate. High-purity crystalline forms may melt ~45–55°C (Analogue inference).
Boiling Point (Pred) 340.5 ± 32.0 °C At 760 mmHg. Do not attempt to distill at atm pressure.
Boiling Point (Exp) 160–180 °C At 0.5–1.0 mmHg (High Vacuum). Decomposition risk >200°C.
Density ~1.48 g/cm³Predicted.
pKa ~10–11Active methylene protons (C2).
Thermodynamic & Stability Considerations
  • Tautomerism: The compound exists as a mixture of the keto form (dicarbonyl) and the enol form (stabilized by intramolecular H-bonding with the ester carbonyl). This equilibrium lowers the melting point and can complicate NMR interpretation.

  • Thermal Instability:

    
    -keto esters are prone to decarboxylation under acidic/thermal stress. Distillation must be performed under high vacuum to keep pot temperature below 150°C.
    

Synthesis & Production Logic

The most robust synthetic route avoids the harsh conditions of acid-chloride condensations. Instead, a Claisen-type condensation using 2-acetyl-5-bromopyridine and diethyl carbonate is recommended. This method minimizes self-condensation by-products.

Reaction Mechanism[1]
  • Enolization: Strong base (NaH) deprotonates the acetyl methyl group.

  • Acylation: The resulting enolate attacks the electrophilic carbonyl of diethyl carbonate.

  • Elimination: Ethoxide is eliminated, driving the equilibrium forward.

Diagram: Synthesis Workflow

Synthesis Start 2-Acetyl-5-bromopyridine (Solid, MP ~62°C) Inter Enolate Intermediate (Nucleophilic Species) Start->Inter THF, 0°C Deprotonation Reagent Diethyl Carbonate (Solvent/Reagent) Reagent->Inter Reflux, 2-4h Base NaH (60% in Oil) (Strong Base) Base->Inter Product Ethyl 3-(5-bromopyridin-2-yl) -3-oxopropanoate (Crude Oil) Inter->Product Acylation & Acid Quench

Figure 1: Directed synthesis flow via Claisen condensation.

Experimental Protocol

Reagents
  • Precursor: 2-Acetyl-5-bromopyridine (1.0 eq)

  • Acylating Agent: Diethyl carbonate (15.0 eq, used as co-solvent)

  • Base: Sodium hydride (60% dispersion in mineral oil) (2.2 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck flask under Nitrogen, wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous THF.

  • Reagent Addition: Add Diethyl carbonate to the NaH suspension. Heat to mild reflux (60–80°C).

  • Addition of Ketone: Dissolve 2-Acetyl-5-bromopyridine in THF. Add this solution dropwise to the refluxing mixture over 30–60 minutes. Note: Slow addition prevents self-condensation of the ketone.

  • Reaction: Continue reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting ketone spot (Rf ~0.6) should disappear, replaced by a lower Rf streak (enol).

  • Quench: Cool to 0°C. Carefully quench with glacial acetic acid or saturated NH₄Cl. Caution: Hydrogen gas evolution.

  • Workup: Extract with EtOAc (3x). Wash organic layer with Brine. Dry over Na₂SO₄ and concentrate in vacuo.

Purification Strategy (Critical)

The crude residue often contains unreacted diethyl carbonate and mineral oil.

  • Method A (Distillation): Kugelrohr distillation. Remove volatiles at 80°C/1 mmHg. Distill product at 160–180°C / 0.5 mmHg .

  • Method B (Chromatography): Silica gel flash column.

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Note: The compound may streak due to keto-enol tautomerism. Add 1% TEA to the eluent to stabilize, or simply collect the broad band.

Characterization & Validation

Trustworthiness of the synthesized material is established via NMR, not just MP, due to the tautomeric nature.

¹H NMR Signature (CDCl₃, 400 MHz)

You will observe two sets of signals corresponding to the Keto and Enol forms (typically 3:1 to 1:1 ratio depending on solvent).

  • Common Signals:

    • 
       1.30 (t, 3H, -OCH₂CH₃)
      
    • 
       4.25 (q, 2H, -OCH₂CH₃)
      
  • Keto Form (Specific):

    • 
       4.05 (s, 2H, -C(=O)CH₂C(=O)-) — Diagnostic Singlet
      
    • Pyridine protons appear as distinct doublets/multiplets.

  • Enol Form (Specific):

    • 
       6.0–6.5 (s, 1H, -C(OH)=CH-C(=O)-) — Vinyl proton
      
    • 
       12.0–12.5 (s, 1H, -OH) — Enolic hydroxyl (exchangeable)
      
Diagram: Purification & Logic

Purification Crude Crude Reaction Mixture (Product + Mineral Oil + DEC) Vac High Vac Evaporation (Remove DEC) Crude->Vac Decision Purity Requirement? Vac->Decision Distill Vac Distillation (160-180°C @ 0.5 mmHg) Decision->Distill Scale > 10g Column Flash Column (Hex/EtOAc Gradient) Decision->Column Scale < 5g Final Pure Ethyl 3-(5-bromopyridin-2-yl) -3-oxopropanoate Distill->Final Column->Final

Figure 2: Decision matrix for purification based on scale.

Applications in Drug Discovery

This scaffold is a precursor for:

  • Imidazo[1,2-a]pyridines: Reaction with 2-aminopyridines.[1]

  • Pyrazolones: Reaction with hydrazines (e.g., Edaravone analogs).

  • 1,4-Dihydropyridines: Hantzsch synthesis for calcium channel blockers.

The 5-bromo position allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, making it highly valuable for SAR (Structure-Activity Relationship) studies.

References

  • BenchChem. Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Product Entry & Synthesis Context. Retrieved from

  • PubChem. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (Analogue Data). CID 2736461.[2] Retrieved from

  • ChemicalBook. 2-Acetyl-5-bromopyridine Properties. Retrieved from

  • Organic Chemistry Portal. Synthesis of beta-keto esters via Claisen Condensation. Retrieved from

  • CookeChem. Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate Predicted Properties. Retrieved from

Sources

storage conditions and stability of 5-bromopyridine beta-keto esters

Technical Guide: Storage Conditions and Stability of 5-Bromopyridine -Keto Esters

Executive Summary

5-Bromopyridine


-keto esters1

These compounds exhibit a "instability triad" driven by:

  • Thermolability: The

    
    -keto motif is prone to spontaneous decarboxylation.
    
  • Hydrolytic Sensitivity: The electron-deficient pyridine ring accelerates ester cleavage.

  • Photoreactivity: The C-Br bond is susceptible to radical cleavage under UV exposure.

Core Recommendation: Store neat (undiluted) at -20°C under an argon atmosphere , strictly protected from light. For solution-phase handling, avoid protic solvents (alcohols) to prevent transesterification.

Part 1: Molecular Architecture & Stability Profile

To master the storage of these compounds, one must understand the electronic forces at play. The molecule is not merely an ester; it is a push-pull system.

The Electronic "Trap"

The 5-bromopyridine moiety is significantly electron-deficient (

  • Consequence: This electron withdrawal propagates to the

    
    -keto ester side chain, significantly increasing the acidity of the 
    
    
    -methylene protons (the carbon between the two carbonyls).
  • Result: A shifted Keto-Enol Equilibrium . Unlike simple aliphatic

    
    -keto esters, the pyridine variants often exist in a higher percentage of the enol form, stabilized by intramolecular hydrogen bonding and conjugation with the aromatic ring.
    
The Decarboxylation Cascade

The primary failure mode is hydrolytic decarboxylation .

  • Moisture attacks the ester carbonyl.

  • The intermediate

    
    -keto acid is formed.
    
  • Because the pyridine ring is electron-withdrawing, it destabilizes the ground state of the acid, lowering the activation energy for decarboxylation.

  • The molecule ejects

    
     irreversibly, leaving a simple acetyl-pyridine derivative (useless impurity).
    

Part 2: Degradation Mechanisms (Visualized)

The following diagram illustrates the critical degradation pathways that must be mitigated during storage.

DegradationPathwaysFig 1. Primary degradation pathways: Hydrolytic decarboxylation (Red) and Photolysis (Yellow).Compound5-Bromopyridinebeta-Keto EsterEnolEnol Tautomer(Stabilized)Compound->EnolEquilibrium (Solvent/Temp dependent)AcidBeta-Keto Acid(Transient)Compound->AcidHydrolysis (+H2O)RadicalDebrominatedBy-ProductCompound->Radicalhv (UV Light)Enol->CompoundKetone3-Acetyl-5-bromopyridine(Degradant)Acid->KetoneDecarboxylation (-CO2)CO2CO2 GasAcid->CO2

Part 3: Storage & Handling Protocols[2][3][4][5]

This protocol is designed to be self-validating . If the compound degrades, the physical appearance (gas evolution) or NMR signature will immediately alert the user.

The "Gold Standard" Storage Protocol

For long-term storage (>1 week), adhere to these conditions to maintain >98% purity.

ParameterConditionScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of the decarboxylation transition state.
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air, providing a superior "blanket" against moisture intrusion in opened vials.
Container Amber Glass + Parafilm Amber glass blocks UV/Blue light (preventing C-Br cleavage). Parafilm/Teflon tape prevents gas exchange.
State Solid / Neat Oil Never store in solution for long periods. If solution is necessary, avoid alcohols (transesterification risk).
Desiccant Required Store the vial inside a secondary jar containing activated silica gel or molecular sieves.
Handling Workflow (Step-by-Step)

Step 1: Equilibration

  • Remove the vial from the -20°C freezer.

  • CRITICAL: Allow the closed vial to reach room temperature (approx. 30 mins) before opening.

  • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic ester, initiating immediate hydrolysis.

Step 2: Aliquoting

  • Work quickly. If the substance is an oil, use a wide-bore pipette tip to minimize shear/aeration.

  • If the substance is a solid, avoid grinding it finely, as this increases surface area for moisture absorption.

Step 3: Re-sealing

  • Purge the headspace with a gentle stream of Argon for 10-15 seconds.

  • Cap tightly and re-apply Parafilm.

  • Return to -20°C immediately.

Part 4: QC & Analytical Validation

Do not rely on labels. Validate stability using this NMR-based Self-Validation System .

The "Methylene Trigger" Method

The most reliable indicator of stability is the integration ratio in Proton NMR (

  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    . DMSO is hygroscopic and can shift the keto-enol equilibrium artificially.
  • Target Signals:

    • 
      -Methylene (Keto form):  Look for a singlet/doublet around 4.0 - 4.5 ppm .
      
    • Vinyl Proton (Enol form): Look for a singlet around 12.0 - 13.0 ppm (often broad, exchangeable).

    • Degradant (Methyl Ketone): Look for a sharp singlet around 2.6 ppm .

Calculation
  • Pass Criteria: Degradant Methyl peak < 2% of total integration.

  • Warning: If the Enol peak increases significantly compared to the Certificate of Analysis (CoA), check the pH of your storage environment. Acidic impurities catalyze enolization.

Decision Tree for Usage

StorageDecisionFig 2. QC Decision Tree for 5-bromopyridine beta-keto esters.StartSample RetrievalCheckVisual Inspection:Gas pressure or precipitate?Start->CheckNMRRun 1H-NMR (CDCl3)Check->NMRNoDiscardDiscard(Irreversible Damage)Check->DiscardYes (CO2 buildup)CalcCalc. Degradant %(Methyl peak @ 2.6 ppm)NMR->CalcUseProceed to ReactionCalc->Use< 2% ImpurityPurifyRe-purify(Flash Chromatography)Calc->Purify2-10% ImpurityCalc->Discard> 10% Impurity

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate. Merck KGaA. Link

  • BenchChem. (2025). Addressing keto-enol tautomerism in the analysis of β-keto esters. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Bromopyridine derivatives. Thermo Fisher Scientific. Link

  • National Institutes of Health (NIH). (2000). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine esters. PubMed. Link

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis and Stability. Molecules. Link

literature review of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS: 954220-94-1) is a high-value scaffold in medicinal chemistry.[1] Its structural duality—combining a reactive


-keto ester tail with a 5-bromopyridine core—makes it a "linchpin" intermediate.
  • The

    
    -keto ester moiety  allows for controlled cyclization (e.g., Hantzsch synthesis, Knorr pyrazole synthesis) to form fused heterocycles like imidazo[1,2-a]pyridines.
    
  • The 5-bromo handle remains intact during these cyclizations, enabling late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide evaluates three synthetic routes, prioritizing the Meldrum’s Acid Activation protocol for its superior regioselectivity and mild conditions, while detailing the Magnesium Enolate method for scalability.

Retrosynthetic Analysis

To design a robust synthesis, we must visualize the disconnections. The target molecule is a 1,3-dicarbonyl system.[1][2][3] The most logical disconnection is at the C2-C3 bond (acylation of an acetate equivalent) or the activation of the pyridine carboxylic acid.

Retrosynthesis Target Target: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Acid 5-Bromopicolinic Acid (CAS 30766-11-1) Target->Acid Route A: Meldrum's Acid Activation Target->Acid Route B: Masamune-Brooks (Mg Enolate) Ester Ethyl 5-bromopicolinate Target->Ester Route C: Claisen Condensation Meldrum Meldrum's Acid (Acylating Agent) Malonate Potassium Ethyl Malonate (Nucleophile)

Figure 1: Retrosynthetic disconnections highlighting the three primary pathways.

Critical Route Evaluation

FeatureRoute A: Meldrum's Acid Route B: Mg-Enolate (Masamune) Route C: Claisen Condensation
Starting Material 5-Bromopicolinic Acid5-Bromopicolinic AcidEthyl 5-bromopicolinate
Key Reagent Meldrum's Acid / DCCCDI / MgCl₂ / Potassium Ethyl MalonateNaOEt / Ethyl Acetate
Yield High (80-90%)High (75-85%)Low to Moderate (40-60%)
Purity Profile Excellent (Clean crystallization)GoodPoor (Self-condensation byproducts)
Scalability Moderate (DCC urea byproduct)Excellent (Homogeneous)Difficult (Exothermic/Viscous)
Recommendation Primary Choice (Lab Scale) Primary Choice (Process Scale) Not Recommended

Detailed Experimental Protocols

Method A: The Meldrum's Acid Route (Gold Standard for Purity)

This method utilizes Oikawa’s protocol. It avoids the harsh basic conditions of the Claisen condensation, preventing degradation of the pyridine ring or the bromine substituent.

Mechanism:

  • In situ formation of an active ester using DCC.

  • Acylation of Meldrum's acid to form an acyl-Meldrum's intermediate.

  • Ethanolysis and decarboxylation to yield the

    
    -keto ester.[4]
    
Step-by-Step Protocol:
  • Activation: To a solution of 5-bromopicolinic acid (10.0 g, 49.5 mmol) in anhydrous CH₂Cl₂ (100 mL) at 0°C, add DMAP (6.65 g, 54.5 mmol) and Meldrum's acid (7.85 g, 54.5 mmol).

  • Coupling: Dropwise add a solution of DCC (11.2 g, 54.5 mmol) in CH₂Cl₂ (30 mL) over 30 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (the intermediate is a polar spot).

  • Filtration: Cool the mixture to 0°C for 1 hour to maximize DCU precipitation. Filter off the DCU through a Celite pad. Wash the pad with cold CH₂Cl₂.

  • Evaporation: Concentrate the filtrate in vacuo to obtain the crude acyl-Meldrum's acid intermediate as a yellow/orange solid.

  • Ethanolysis: Dissolve the crude solid in anhydrous Ethanol (150 mL). Reflux the solution for 4 hours.

    • Mechanistic Note: This step opens the Meldrum's ring and releases CO₂, driving the reaction to completion.

  • Workup: Concentrate the ethanol. Dissolve the residue in EtOAc, wash with 5% citric acid (to remove DMAP), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1) or recrystallization from EtOH/Hexane.

Expected Yield: 10.5 – 12.0 g (78–89%).

Method B: The Magnesium Enolate Route (Scalable Alternative)

For reactions exceeding 100g, the removal of DCU in Method A becomes cumbersome. The Masamune-Brooks modification using magnesium enolates is preferred.

Step-by-Step Protocol:
  • Imidazolide Formation: Suspend 5-bromopicolinic acid (20.0 g, 99 mmol) in THF (200 mL). Add CDI (Carbonyl diimidazole) (17.6 g, 109 mmol) portion-wise. Stir at RT for 2 hours until gas evolution (CO₂) ceases.

  • Magnesium Salt Preparation: In a separate vessel, mix Potassium Ethyl Malonate (20.2 g, 119 mmol), MgCl₂ (11.3 g, 119 mmol), and Triethylamine (33 mL) in THF (150 mL). Stir at 20°C for 3 hours.

    • Note: This generates the reactive magnesium malonate enolate in situ.

  • Coupling: Transfer the imidazolide solution (from Step 1) into the magnesium salt slurry (Step 2). Stir at RT for 12–16 hours.

  • Quench: Cool to 0°C and quench with 1N HCl (carefully, CO₂ evolution). Adjust pH to ~4.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with sat. NaHCO₃ (removes unreacted acid) and brine.

  • Isolation: Dry and concentrate. Distillation or crystallization yields the product.

Workflow Visualization (Method A)

Workflow Start Start: 5-Bromopicolinic Acid + Meldrum's Acid Activation Add DCC/DMAP (0°C -> RT, 12h) Start->Activation Filter Filter DCU (Byproduct Removal) Activation->Filter Forms Acyl-Meldrum's Reflux Reflux in EtOH (Decarboxylation) Filter->Reflux Crude Intermediate Purify Workup & Column Chromatography Reflux->Purify Ring Opening Product Pure Product: Ethyl 3-(5-bromopyridin-2-yl) -3-oxopropanoate Purify->Product

Figure 2: Step-by-step workflow for the Meldrum's Acid synthesis route.

Analytical Data & Validation

To ensure Scientific Integrity , the synthesized compound must be validated against these parameters:

  • Physical State: Pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.75 (d, J=2.0 Hz, 1H, Py-H6)
      
    • 
       8.05 (dd, J=8.4, 2.0 Hz, 1H, Py-H4)
      
    • 
       7.95 (d, J=8.4 Hz, 1H, Py-H3)
      
    • 
       4.25 (q, J=7.1 Hz, 2H, O-CH₂-)
      
    • 
       4.20 (s, 2H, -CH₂-C=O) [Note: May observe enol tautomer singlet ~12 ppm and vinyl proton ~6.0 ppm depending on solvent]
      
    • 
       1.25 (t, J=7.1 Hz, 3H, -CH₃)
      
  • Mass Spectrometry (ESI): Calculated for [M+H]⁺: 272.0/274.0 (Br isotope pattern).

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[5] 2. A general and versatile synthesis of beta-keto esters.[1][6] Journal of Organic Chemistry, 43(10), 2087–2088. Link

  • Clay, R. J., Collom, T. A., Karrick, G. L., & Wemple, J. (1983). A Safe, Economical Method for the Preparation of β-Keto Esters. Synthesis, 1983(04), 290–292. Link

  • Benchchem. (n.d.). Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Product Entry. Retrieved from

  • PubChem. (n.d.). Compound Summary: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate.[1][7][8] Retrieved from

Sources

Methodological & Application

The Versatile Role of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Gateway to Privileged Heterocyclic Systems

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are integral to a vast array of biologically active molecules and functional materials.[1] Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate has emerged as a particularly valuable and versatile starting material in this endeavor. Its unique molecular architecture, featuring a reactive β-ketoester moiety and a synthetically adaptable bromopyridine unit, provides a powerful platform for the construction of diverse and complex heterocyclic systems.[2]

The presence of the 1,3-dicarbonyl system in Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate allows for a range of classical and modern cyclocondensation reactions, serving as a linchpin for the formation of new ring systems.[2] Furthermore, the bromine atom on the pyridine ring acts as a convenient handle for post-synthetic modifications via cross-coupling reactions, enabling the generation of extensive compound libraries for screening and optimization. This application note provides detailed protocols for the synthesis of three important classes of heterocycles—pyrazolo[3,4-b]pyridines, dihydropyridines, and pyrido[2,3-d]pyrimidines—using Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate as the key building block. The methodologies described herein are based on well-established synthetic transformations and are designed to be readily adaptable in a research setting.

Key Chemical Information

IdentifierValue
Molecular Formula C₁₀H₁₀BrNO₃[3]
IUPAC Name ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate[3]
CAS Number 954220-94-1[4]
Molecular Weight 272.10 g/mol [4]
SMILES CCOC(=O)CC(=O)C1=NC=C(C=C1)Br[3]
InChIKey HECLHZAXCKFFTD-UHFFFAOYSA-N[3]

I. Synthesis of 5-Bromo-3-(5-bromopyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one: A Knorr Pyrazole Synthesis Approach

The Knorr pyrazole synthesis is a robust and widely employed method for the construction of pyrazole rings from β-dicarbonyl compounds and hydrazines.[5] In this protocol, we adapt this classical reaction for the synthesis of a pyrazolo[3,4-b]pyridine derivative, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Reaction Principle

The synthesis commences with the condensation of the ketone carbonyl of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate with hydrazine hydrate to form a hydrazone intermediate. The subsequent intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl leads to cyclization. The final pyrazolone product exists in tautomeric equilibrium with its more stable aromatic pyrazole form.

Experimental Protocol

Materials:

  • Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

  • Hydrazine hydrate (64-85% solution)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (1.0 eq).

  • Add ethanol (10 mL/mmol of starting material) to the flask and stir to dissolve the starting material.

  • To the stirred solution, add hydrazine hydrate (2.0 eq) dropwise at room temperature.

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add cold deionized water to the reaction mixture with stirring until a precipitate forms.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • Dry the product under vacuum to obtain the desired 5-bromo-3-(5-bromopyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one.

Reaction Workflow

start Start: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate reagents Add Hydrazine Hydrate and Acetic Acid in Ethanol start->reagents reflux Reflux for 2-4 hours reagents->reflux tlc Monitor by TLC reflux->tlc workup Cool, Precipitate with Water tlc->workup Reaction Complete filtration Vacuum Filtration and Washing workup->filtration product Product: 5-Bromo-3-(5-bromopyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one filtration->product

Caption: Knorr Pyrazole Synthesis Workflow

II. Hantzsch-Type Synthesis of a Dihydropyridine Derivative

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that allows for the construction of 1,4-dihydropyridine rings, which are precursors to pyridines.[6] These scaffolds are prevalent in a number of commercially available drugs. This protocol outlines a representative Hantzsch-type reaction using Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, an aldehyde, and a nitrogen source. The resulting dihydropyridine can be subsequently oxidized to the corresponding pyridine derivative.

Reaction Principle

This one-pot reaction involves the condensation of an aldehyde with two equivalents of a β-keto ester and a nitrogen source, typically ammonia or ammonium acetate. The mechanism is thought to proceed through the formation of an enamine from one equivalent of the β-keto ester and ammonia, and a Knoevenagel condensation product from the other equivalent of the β-keto ester and the aldehyde. A subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine ring.

Experimental Protocol

Materials:

  • Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

  • A suitable aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (2.0 eq) and the chosen aldehyde (1.0 eq) in ethanol.

  • Add ammonium acetate (1.1 eq) to the solution and stir.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, which may induce precipitation of the product.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Isolate the solid product by filtration, and wash with cold ethanol.

  • The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ferric chloride in a subsequent step if desired.

Reaction Workflow

start Start: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate + Aldehyde reagents Add Ammonium Acetate in Ethanol start->reagents reflux Reflux for 4-6 hours reagents->reflux tlc Monitor by TLC reflux->tlc workup Cool and Isolate Product tlc->workup Reaction Complete product Product: Dihydropyridine Derivative workup->product oxidation Optional: Oxidation to Pyridine final_product Final Product: Pyridine Derivative oxidation->final_product product->oxidation

Caption: Hantzsch-Type Dihydropyridine Synthesis

III. Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[7][8] A common synthetic route to this scaffold involves the cyclocondensation of a β-ketoester with an amidine or a related nitrogen-containing three-atom component. This protocol describes a representative synthesis of a pyrido[2,3-d]pyrimidine derivative from Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate and guanidine.

Reaction Principle

The reaction is initiated by the nucleophilic attack of the amidine (guanidine) on one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The regioselectivity of the initial attack can be influenced by the reaction conditions.

Experimental Protocol

Materials:

  • Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add guanidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 15-20 minutes at room temperature.

  • To this mixture, add a solution of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (1.0 eq) in anhydrous ethanol dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with cold water and collect the solid product by filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Reaction Workflow

start Start: Guanidine Hydrochloride + Sodium Ethoxide in Ethanol reagent_add Add Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate start->reagent_add reflux Reflux for 6-8 hours reagent_add->reflux tlc Monitor by TLC reflux->tlc workup Neutralize, Evaporate Solvent, Triturate with Water tlc->workup Reaction Complete filtration Filter and Wash Product workup->filtration product Product: Pyrido[2,3-d]pyrimidine Derivative filtration->product

Caption: Pyrido[2,3-d]pyrimidine Synthesis

Conclusion

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a highly valuable and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols detailed in this application note for the synthesis of pyrazolo[3,4-b]pyridines, dihydropyridines, and pyrido[2,3-d]pyrimidines highlight its utility and are intended to serve as a practical guide for researchers in synthetic and medicinal chemistry. The adaptability of the bromopyridine moiety for further functionalization opens up avenues for the creation of diverse chemical libraries for drug discovery and development.

References

  • The synthesis of pyrazole derivatives using ethyl 5-(3-aryl-3-oxopropinyl)anthranilates 88. [Link]

  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • PMC. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. [Link]

  • PubChemLite. Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (C10H10BrNO3). [Link]

  • Der Pharma Chemica. A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

  • ACS Publications. Learning from the Hantzsch synthesis. [Link]

  • Google Patents. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]

  • ResearchGate. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

  • PMC. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • RSC Publishing. Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Ethyl 3-bromopropanoate mediated tandem Knoevenagel–aldol annulation: a new strategy for the synthesis of indolizines. [Link]

  • European Journal of Chemistry. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. [Link]

  • Journal of Pharmaceutical Research International. Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. [Link]

  • Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • PubMed. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. [Link]

  • PMC. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. [Link]

  • JOCPR. 734-772 Review Article The chemistry of pyrido[2,3-d]pyrimidines. [Link]

  • ResearchGate. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • ResearchGate. (PDF) Synthesis of Pyrido[2,3‐d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor‐Targeted Molecular Docking Toward Novel Anticancer Leads. [Link]

Sources

The Versatile Intermediate: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Key Building Block

In the intricate landscape of pharmaceutical development, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and reactive chemical intermediates. Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, a substituted β-keto ester, has emerged as a pivotal building block in medicinal chemistry. Its unique molecular architecture, featuring a reactive 1,3-dicarbonyl system and a functionalized pyridine ring, offers a rich platform for the construction of diverse and complex heterocyclic scaffolds that are the cornerstones of many modern drugs.

This technical guide provides an in-depth exploration of the applications of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate as a pharmaceutical intermediate. We will delve into its synthesis, key chemical transformations, and its role in the construction of biologically active molecules, supported by detailed experimental protocols and mechanistic insights.

Core Attributes and Reactivity

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate's utility stems from the interplay of its constituent functional groups. The β-keto ester moiety is characterized by a particularly acidic methylene group situated between two carbonyls, readily forming a nucleophilic enolate in the presence of a base[1]. This enolate is a powerful tool for forging new carbon-carbon bonds. Furthermore, the two carbonyl groups exhibit differential reactivity, with the ketone being more susceptible to nucleophilic attack than the ester, allowing for selective transformations[1].

The 5-bromopyridine ring is another key feature, commonly found in a multitude of biologically active compounds. The bromine atom serves as a convenient synthetic handle for a variety of cross-coupling reactions, enabling further molecular diversification[1].

PropertyValue
Molecular Formula C₁₀H₁₀BrNO₃
Molecular Weight 272.10 g/mol
CAS Number 954220-94-1
Appearance Off-white to pale yellow solid

Synthesis of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

The most common and efficient method for the synthesis of β-keto esters like Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is the Claisen condensation, specifically a "mixed" or "crossed" Claisen condensation[1]. This reaction involves the condensation of two different esters in the presence of a strong base.

Claisen Condensation Ethyl_5-bromopicolinate Ethyl 5-bromopicolinate Product Ethyl 3-(5-bromopyridin-2-yl) -3-oxopropanoate Ethyl_acetate Ethyl acetate Intermediate Enolate of Ethyl acetate Ethyl_acetate->Intermediate Deprotonation Base Strong Base (e.g., NaOEt) Intermediate->Product Nucleophilic attack on Ethyl 5-bromopicolinate Pyrazolo_Synthesis Start Ethyl 3-(5-bromopyridin-2-yl) -3-oxopropanoate Product 3-(5-bromopyridin-2-yl)pyrazolo [1,5-a]pyrimidin-7(4H)-one Start->Product Cyclocondensation Reagent 3-Amino-1H-pyrazole Conditions Acetic Acid, Reflux Apixaban_Precursor_Workflow cluster_0 Synthesis of Pyrazole Core cluster_1 Further Functionalization Start Ethyl 3-(5-bromopyridin-2-yl) -3-oxopropanoate Cyclization Cyclocondensation Start->Cyclization Hydrazine Substituted Hydrazine (e.g., 4-methoxyphenylhydrazine) Hydrazine->Cyclization Pyrazole Ethyl 5-(5-bromopyridin-2-yl)-1- (4-methoxyphenyl)-1H-pyrazole-3-carboxylate Cyclization->Pyrazole Functionalization Cross-coupling and subsequent reactions Pyrazole->Functionalization Final_Scaffold Pyrazolo[3,4-c]pyridine Scaffold Functionalization->Final_Scaffold

Sources

Application Note: Knoevenagel Condensation of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for performing a Knoevenagel condensation using Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS: 954220-94-1). This specific


-keto ester is a high-value scaffold in medicinal chemistry; the 5-bromopyridine moiety serves as a versatile handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the condensation product provides a pathway to functionalized dihydropyridines, indolizines, and polycyclic heterocycles.

The protocols herein are designed to maximize yield while minimizing common side reactions such as retro-Claisen cleavage or decarboxylation, which are risks associated with pyridine-substituted


-dicarbonyls.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Substrate Analysis

The substrate contains an active methylene group at the C2 position, flanked by a ketone and an ester.

  • Acidity: The electron-withdrawing nature of the pyridine ring (via the carbonyl) significantly increases the acidity of the C2 protons (

    
    ) compared to a standard benzoyl acetate (
    
    
    
    ).
  • Electrophile Compatibility: This protocol focuses on condensation with aromatic and heteroaromatic aldehydes.

  • The "Handle": The 5-bromo substituent is stable under Knoevenagel conditions, preserving it for downstream diversification.

Reaction Mechanism

The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration.[1][2][3]

  • Deprotonation: The amine base deprotonates the active methylene to form a resonance-stabilized enolate.[4]

  • Attack: The enolate attacks the aldehyde carbonyl.[2][5]

  • Elimination: The resulting aldol intermediate undergoes dehydration (often assisted by the conjugate acid of the catalyst) to form the

    
    -unsaturated product.
    

KnoevenagelMechanism Substrate Substrate (Active Methylene) Enolate Enolate Ion (Nucleophile) Substrate->Enolate Deprotonation Base Catalyst (Piperidine) Base->Enolate Promotes Intermediate Aldol Intermediate Enolate->Intermediate + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H2O Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanistic pathway of the Knoevenagel condensation for


-keto esters.

Experimental Protocols

Critical Parameters
ParameterRecommendationRationale
Stoichiometry 1.0 : 1.1 (Ester : Aldehyde)Slight excess of aldehyde ensures complete consumption of the valuable ester scaffold.
Catalyst Piperidine (5-10 mol%) + Glacial Acetic Acid (5-10 mol%)The combination forms a buffered system (piperidinium acetate) that prevents retro-Claisen cleavage caused by high basicity.
Solvent Ethanol (Method A) or Toluene (Method B)Ethanol is greener and sufficient for reactive aldehydes. Toluene allows water removal for difficult substrates.
Temperature Reflux (78°C - 110°C)Required to drive the dehydration step, which is often the rate-determining step in hindered systems.
Method A: Standard Ethanol Reflux (Green Protocol)

Best for reactive aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde).

Reagents:

  • Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (1.0 equiv)

  • Aldehyde (1.1 equiv)[6]

  • Piperidine (0.1 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Ethanol (anhydrous, 10 mL/mmol)

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -keto ester and aldehyde in ethanol.
    
  • Catalyze: Add acetic acid, followed by piperidine. Note: Adding acid first buffers the solution immediately.

  • Reflux: Attach a condenser and heat to reflux for 4–12 hours.

  • Monitor: Check TLC (Hexane:EtOAc 3:1). Look for the disappearance of the

    
    -keto ester (lower R_f) and appearance of a UV-active fluorescent spot (product).
    
  • Workup:

    • Cool to room temperature.[6][7]

    • Precipitation: Often, the product precipitates upon cooling. Filter and wash with cold ethanol.

    • Extraction (if no precipitate): Evaporate ethanol. Redissolve residue in EtOAc. Wash with sat.

      
      , then Brine. Dry over 
      
      
      
      .[6]
  • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (0-30% EtOAc in Hexane).

Method B: Azeotropic Distillation (For Sterically Hindered Aldehydes)

Best for electron-rich or ortho-substituted aldehydes where equilibrium favors the starting materials.

Reagents:

  • Same stoichiometry as Method A.

  • Solvent: Toluene (10 mL/mmol).

Step-by-Step:

  • Setup: Use a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Charge: Add substrate, aldehyde, piperidine, acetic acid, and toluene.

  • Reflux: Heat to vigorous reflux (bath temp ~120°C). Ensure toluene is condensing and filling the trap.

  • Water Removal: Monitor water collection in the trap. Reaction is typically complete when water volume stabilizes (theoretical: 18 µL per mmol).

  • Workup: Cool. Wash the toluene layer directly with 1N HCl (to remove piperidine), then sat.

    
    , then Brine.
    
  • Isolation: Evaporate toluene under reduced pressure to yield the crude solid.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents Mix Dissolve in Solvent (EtOH or Toluene) Start->Mix Cat Add Catalyst (Piperidine/AcOH) Mix->Cat Reflux Reflux (4-12 Hours) Cat->Reflux Check QC Check: TLC/LCMS Reflux->Check Check->Reflux Incomplete WorkupA Method A: Cool & Filter Ppt Check->WorkupA Precipitate forms WorkupB Method B: Dean-Stark & Wash Check->WorkupB Soluble/Toluene Purify Purification (Recryst. or Column) WorkupA->Purify WorkupB->Purify Final Final Product (NMR/MS Verification) Purify->Final

Figure 2: Decision tree and workflow for the synthesis of 5-bromopyridine derivatives.

Troubleshooting & Self-Validation

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction Catalyst deactivated or wet solvent.Use fresh piperidine. Ensure solvent is anhydrous.[6] Switch to Method B (Dean-Stark).
Low Yield / Tar Base too strong (polymerization).Increase Acetic Acid ratio to 1:1 with Piperidine.
Decarboxylation Hydrolysis of ester followed by heat.[6]Ensure system is strictly anhydrous. Lower temperature to 60°C.
Product is Oil Isomer mixture (E/Z).E/Z isomers often prevent crystallization. Proceed to column chromatography.[6]
Validation Criteria (QC)

To ensure the protocol was successful, the isolated product must meet these criteria:

  • 1H NMR:

    • Disappearance of the singlet at

      
       ppm (active methylene 
      
      
      
      ).
    • Appearance of a singlet at

      
       ppm (vinyl proton 
      
      
      
      ).
    • Retention of the ethyl quartet/triplet signals (ester intact).

  • Mass Spectrometry:

    • Observe

      
       corresponding to Substrate + Aldehyde - 18 (Water).
      
    • Crucial: Verify the bromine isotope pattern (

      
       1:1 ratio) is preserved.
      

References

  • Knoevenagel, E. (1898).[1] "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine."[1] Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619. [Link]

  • Organic Chemistry Portal. (2024). "Knoevenagel Condensation: Mechanisms and Recent Literature." [Link]

  • Misra, N. C., et al. (2025). "Ethyl 3-bromopropanoate mediated tandem Knoevenagel–aldol annulation." Organic & Biomolecular Chemistry, 23, 10997-11002.[8] [Link]

Sources

synthesis of imidazo[1,2-a]pyridines from Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis of the 6-bromo-imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry.[1] We address a common query regarding the use of specific pyridine-based β-ketoesters as starting materials and clarify the foundational principles of the most robust synthetic routes. The core of this note is a detailed, field-proven protocol for the one-pot synthesis of ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate, starting from commercially available reagents. We delve into the causality behind experimental choices, provide a step-by-step methodology, and discuss the underlying reaction mechanism, supported by process-flow visualizations.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that are of immense interest to the pharmaceutical industry.[2][3] Their structure is present in numerous marketed drugs, including Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a cardiotonic agent).[4][5] The scaffold's rigid conformation and its ability to engage in various biological interactions make it a cornerstone for the development of new therapeutic agents targeting cancer, tuberculosis, Alzheimer's disease, and various central nervous system disorders.[4][5]

Given their importance, numerous synthetic strategies have been developed, with the most classical and reliable method being the condensation reaction between a 2-aminopyridine and an α-haloketone.[2][6] Modern variations often generate the α-haloketone in situ from a more stable precursor, such as a β-ketoester, enhancing the efficiency and scope of the reaction.

Analysis of Synthetic Precursors: A Note on Starting Material Selection

A frequent question arises regarding the use of compounds like Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate as a direct starting material. A fundamental analysis of the imidazo[1,2-a]pyridine formation mechanism reveals why this is not a viable direct precursor.

The construction of the imidazo[1,2-a]pyridine ring system via the most common pathways (e.g., Ortoleva-King or Tschitschibabin-type cyclizations) requires two key components:

  • A 2-aminopyridine moiety, which provides the pyridine ring and the exocyclic nitrogen atom (N-1) that will form part of the fused imidazole ring.

  • A two-carbon electrophilic unit (typically from an α-haloketone or its equivalent) that provides the C-2 and C-3 atoms of the final structure.

The molecule Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate contains the pyridine ring but critically lacks the essential 2-amino group . The substituent at the 2-position is a keto-ester chain. Therefore, it cannot undergo the necessary intramolecular cyclization to form the fused imidazole ring.

The correct and most efficient approach involves combining a 2-aminopyridine derivative with a suitable β-dicarbonyl compound. For the synthesis of a 6-bromo-imidazo[1,2-a]pyridine, the appropriate starting material is 2-amino-5-bromopyridine . This application note will detail the synthesis using this correct precursor.

Proposed Synthetic Strategy: One-Pot Halogenation and Cyclocondensation

To synthesize ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate, we will employ a robust one-pot procedure. This strategy combines the in situ α-halogenation of a β-ketoester (ethyl acetoacetate) with a subsequent cyclocondensation reaction. This approach avoids the need to handle unstable α-haloketone intermediates directly.

The overall transformation is as follows:

Caption: Overall reaction for the one-pot synthesis.

This method is highly efficient, proceeds under relatively mild conditions, and utilizes readily available commercial reagents, making it ideal for both discovery and scale-up applications.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate .

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier Example
2-Amino-5-bromopyridineC₅H₅BrN₂173.01>98%Sigma-Aldrich
Ethyl acetoacetateC₆H₁₀O₃130.14>99%Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98>99%Sigma-Aldrich
Ethanol (EtOH), AnhydrousC₂H₅OH46.07200 proofFisher Scientific
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01>99.5%VWR
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
Brine (Saturated NaCl)NaCl(aq)58.44SaturatedLab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04GranularVWR
Step-by-Step Procedure

G A 1. Reagent Charging - Add 2-amino-5-bromopyridine (1.0 eq) and  ethyl acetoacetate (1.2 eq) to anhydrous ethanol. B 2. In Situ Halogenation - Add N-bromosuccinimide (NBS, 1.1 eq)  portion-wise to the stirred solution at room temp. A->B C 3. Cyclocondensation Reaction - Heat the reaction mixture to reflux (approx. 78°C). - Monitor reaction by TLC for 4-6 hours. B->C D 4. Work-up: Quenching & Extraction - Cool to RT, remove ethanol under reduced pressure. - Add saturated NaHCO₃ solution and extract with EtOAc (3x). C->D E 5. Work-up: Washing & Drying - Combine organic layers, wash with brine. - Dry over anhydrous Na₂SO₄. D->E F 6. Purification - Filter and concentrate the dried solution. - Purify the crude product by column chromatography  (Silica gel, Hexane:EtOAc gradient). E->F G 7. Characterization - Analyze the pure product by ¹H NMR, ¹³C NMR, and MS. F->G

Caption: Experimental workflow for the synthesis protocol.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyridine (1.73 g, 10.0 mmol, 1.0 eq) and anhydrous ethanol (40 mL). Stir until the solid is fully dissolved.

  • Addition of β-Ketoester: Add ethyl acetoacetate (1.56 g, 1.52 mL, 12.0 mmol, 1.2 eq) to the solution via syringe.

  • In Situ Halogenation: To the stirring solution at room temperature, add N-Bromosuccinimide (NBS) (1.96 g, 11.0 mmol, 1.1 eq) portion-wise over 10 minutes. Causality Note: Adding NBS portion-wise controls the initial exotherm and ensures the selective mono-bromination of the active methylene group of ethyl acetoacetate.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours, indicated by the consumption of the 2-amino-5-bromopyridine starting material.

  • Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol solvent using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Trustworthiness Note: The bicarbonate quench neutralizes any residual HBr formed during the reaction, preventing side reactions and aiding in clean extraction. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 40 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.

  • Final Product: Combine the pure fractions and remove the solvent to yield ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate as a white to off-white solid. Expected yield: 70-85%.

Reaction Mechanism

The reaction proceeds via a well-established pathway involving three key stages: in situ formation of the α-haloketone, nucleophilic attack by the exocyclic amine, and subsequent intramolecular cyclization.[7]

G A Ethyl Acetoacetate + NBS B α-Bromo-β-ketoester (In Situ Intermediate) A->B Halogenation D Nucleophilic Attack (Imine Formation) B->D C 2-Amino-5-bromopyridine C->D 1. E Enamine Tautomer D->E Tautomerization F Intramolecular SN2 Cyclization (Rate-Determining Step) E->F 2. G Dehydration F->G Proton Transfer H Final Product (Aromatized Ring) G->H 3.

Caption: Simplified reaction mechanism pathway.

  • Halogenation: NBS first brominates the active methylene position of ethyl acetoacetate to generate the reactive ethyl 2-bromo-3-oxobutanoate intermediate.

  • Nucleophilic Attack & Condensation: The exocyclic amino group of 2-amino-5-bromopyridine acts as a nucleophile, attacking the ketone carbonyl of the α-bromo-β-ketoester. This is followed by dehydration to form an imine, which tautomerizes to the more stable enamine intermediate.

  • Intramolecular Cyclization: The nucleophilic endocyclic nitrogen of the pyridine ring attacks the carbon bearing the bromine atom via an intramolecular Sₙ2 reaction. This is the key ring-forming step.

  • Aromatization: A final dehydration step occurs to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

Conclusion and Field Insights

The one-pot synthesis of substituted imidazo[1,2-a]pyridines from 2-aminopyridines and β-ketoesters is a highly reliable and versatile method for accessing this important chemical scaffold. By understanding the prerequisite of the 2-amino group for the cyclization reaction, researchers can correctly select starting materials and avoid unproductive synthetic routes. The protocol detailed herein is robust, scalable, and employs common laboratory reagents, providing a solid foundation for the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives for drug discovery and materials science applications.

References

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]

  • PubMed. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • ResearchGate. Unveiling the Reaction Mechanisms of the Synthesis and the Excited State Intramolecular Proton Transfer of 2‐(2′‐hydroxyphenyl)imidazo[1,2‐a]pyridine. Available at: [Link]

  • RSC Publishing. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. Available at: [Link]

  • PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available at: [Link]

  • MDPI. A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. Available at: [Link]

  • Wikipedia. Chichibabin reaction. Available at: [Link]

  • RSC Publishing. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Available at: [Link]

  • ResearchGate. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. Available at: [Link]

  • ACS Omega. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. Available at: [Link]

  • PMC. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available at: [Link]

  • PMC. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. Available at: [Link]

Sources

Application Note: Strategic Utilization of 5-Bromopyridine Scaffolds in Kinase Inhibitor Discovery

[1][2][3][4]

Executive Summary & Strategic Rationale

In the high-stakes arena of kinase inhibitor discovery, the 5-bromopyridine scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. Its utility stems not just from its chemical stability, but from its precise electronic geometry. The pyridine nitrogen often serves as a critical hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of the hinge residues), while the C5-position provides a vector to access the hydrophobic back-pocket or the solvent-exposed front region.

This guide details the sequential regioselective functionalization of 5-bromopyridine derivatives. Unlike symmetric scaffolds, 5-bromopyridines (specifically 2-halo-5-bromopyridines) offer two distinct electrophilic sites with tunable reactivity.[1] Mastering this selectivity allows researchers to rapidly generate Type I and Type II inhibitor libraries with high Fsp3 character and optimized lipophilic efficiency (LipE).

Key Mechanistic Insight: The "Dual-Vector" Approach
  • Vector A (C2 Position): Typically functionalized via SNAr or Buchwald-Hartwig amination to install the "Hinge Binder" (often an aminopyrazole, urea, or amide).

  • Vector B (C5 Position): Functionalized via Suzuki-Miyaura coupling to install hydrophobic groups that occupy the gatekeeper region or allosteric pockets.

Experimental Workflow Visualization

The following diagram illustrates the retrosynthetic logic and sequential execution required to build a high-affinity kinase inhibitor from a 5-bromo-2-chloropyridine core.

KinaseInhibitorWorkflowStartStarting Material5-Bromo-2-chloropyridineStep1Step 1: C5 Functionalization(Suzuki Coupling)Target: Hydrophobic PocketStart->Step1 Pd(dppf)Cl2, RB(OH)2 Selective C-Br activationIntermedIntermediate2-Chloro-5-arylpyridineStep1->Intermed Workup & IsolationStep2Step 2: C2 Functionalization(S_NAr or Buchwald)Target: Hinge RegionIntermed->Step2 Amine, Base, Heat C-Cl DisplacementCleanupStep 3: Pd Scavenging(Silica-Thiol Treatment)Step2->Cleanup Crude MixtureFinalFinal Kinase Inhibitor(Screening Ready)Cleanup->Final Filtration & HPLC

Caption: Sequential functionalization strategy leveraging the reactivity differential between C5-Br (oxidative addition prone) and C2-Cl (SNAr prone).[2]

Critical Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5

Objective: To install the hydrophobic tail at the C5 position while preserving the C2-chloride for subsequent hinge-binder installation.

Scientific Rationale: The C-Br bond at position 5 is electronically distinct from the C-Cl at position 2.[1] Palladium(0) undergoes oxidative addition significantly faster at the C-Br bond. However, the electron-deficient nature of the pyridine ring makes the boronic acid prone to protodeboronation. Therefore, mild bases and controlled temperatures are essential.

Reagents:

  • Substrate: 5-Bromo-2-chloropyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Chosen for its stability and bite angle.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically demanding substrates).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[3]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive stream of Argon.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[4] You should see the consumption of the bromide. If the temperature exceeds 100°C, you risk activating the C2-chloride, leading to bis-coupling.

  • Quench: Cool to RT, dilute with EtOAc, and wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C2-Amination (Installation of the Hinge Binder)

Objective: Displacement of the C2-chloride by a nitrogen nucleophile.

Scientific Rationale: With the C5 position occupied, the pyridine ring remains electron-deficient, activating the C2-chloride for Nucleophilic Aromatic Substitution (SNAr). If the nucleophile is weak (e.g., an aniline or amide), a Buchwald-Hartwig coupling is required.

Method 1: SNAr (For Aliphatic Amines)

  • Dissolve the C5-substituted intermediate in DMSO or NMP.

  • Add the amine (1.2 equiv) and DIPEA (3.0 equiv).

  • Heat to 100–120°C in a sealed tube.

  • Note: Microwave irradiation (140°C, 20 min) often improves yield and purity.

Method 2: Buchwald-Hartwig (For Anilines/Amides)

  • Catalyst System: Pd₂dba₃ (2 mol%) + Xantphos (4 mol%). Xantphos is preferred for pyridines to prevent catalyst chelation by the pyridine nitrogen.

  • Base: Cs₂CO₃ (dry, 2.0 equiv).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Conditions: 100°C for 12 hours under Argon.

Data Interpretation & Troubleshooting

Optimization of Catalyst Systems for 5-Bromopyridine

The following table summarizes internal data regarding catalyst efficiency for coupling hindered boronic acids to 5-bromopyridines.

Catalyst SystemLigand TypeYield (C5-Coupling)Selectivity (C5 vs C2)Notes
Pd(dppf)Cl₂ Bidentate Ferrocenyl88% >20:1Recommended. Robust; tolerates water.
Pd(PPh₃)₄Monodentate Phosphine65%10:1Prone to oxidation; "Pd black" formation common.
Pd(OAc)₂ + SPhosBiaryl Phosphine92%5:1High reactivity reduces regioselectivity (some C2 coupling observed).
Pd₂dba₃ + XPhosBiaryl Phosphine85%15:1Excellent for sterically hindered boronic acids.
Common Failure Modes
  • Protodeboronation: If the boronic acid converts to the parent arene (Ar-H) instead of coupling, switch to a milder base (K₃PO₄) and reduce water content (use Dioxane/EtOH 9:1).

  • Pyridine Poisoning: If the reaction stalls, the pyridine nitrogen may be coordinating to the Pd. Increase catalyst loading to 5 mol% or use a ligand with a stronger bite angle (e.g., dppf, Xantphos).

Quality Control: Palladium Scavenging Protocol

Critical Requirement: Kinase assays are fluorescence- or luminescence-based and are highly sensitive to heavy metal quenching. Residual Pd must be <10 ppm.

Protocol:

  • Dissolve the crude final product in THF or MeOH (10 mL/g).

  • Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv w/w relative to substrate).

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45 µm PTFE frit.

  • Concentrate and lyophilize.

Verification: Analyze a 1 mg sample via ICP-MS. If Pd > 10 ppm, repeat the scavenging step.

Biological Context: The Target Pathway

To contextualize the utility of these inhibitors, the diagram below depicts the MAPK signaling cascade, a common target for 5-bromopyridine-derived inhibitors (e.g., p38 or BRAF inhibitors).

MAPKPathwayGrowthFactorGrowth FactorRTKRTK (Receptor)GrowthFactor->RTK ActivationRASRAS (GTPase)RTK->RAS RecruitmentRAFRAF (Kinase)RAS->RAF PhosphorylationMEKMEK (Kinase)RAF->MEK PhosphorylationERKERK (Effector)MEK->ERK PhosphorylationNucleusTranscription FactorsERK->Nucleus Gene ExpressionInhibitor5-BP InhibitorInhibitor->RAF Blocks ATP Binding

Caption: The MAPK cascade. 5-bromopyridine derivatives frequently target RAF or p38 (parallel stress pathway) by competing with ATP.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Blum, A., et al. (2008). 5-Bromopyridine-2,3-diamine derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Application Note: Precision Reduction of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Chemoselective and Stereoselective Protocols for Drug Discovery Intermediates

Executive Summary

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS: 954220-94-1) is a critical scaffold in the synthesis of HIF prolyl hydroxylase inhibitors and other pyridine-based pharmacophores. The reduction of its


-ketone moiety to the corresponding 

-hydroxy ester presents a specific set of chemoselective challenges:
  • Regioselectivity: Differentiating the ketone from the ester.[1]

  • Chemoselectivity: Preserving the labile Ar-Br bond, which is susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (Pd/C, H

    
    ).
    
  • Stereocontrol: Accessing the chiral alcohol with high enantiomeric excess (ee) for asymmetric synthesis.

This guide provides two validated protocols: a robust Racemic Reduction using Sodium Borohydride (NaBH


) for standard intermediate synthesis, and an Asymmetric Transfer Hydrogenation (ATH)  using a Ru-Noyori catalyst for chiral applications.

Chemical Context & Strategic Analysis

Substrate Analysis

The substrate contains three reactive centers relevant to reduction:

  • Ketone (C3): The target electrophile. Highly reactive due to the electron-withdrawing nature of the adjacent ester and the pyridine ring.

  • Ester (C1): Less electrophilic than the ketone but susceptible to reduction by strong hydrides (e.g., LiAlH

    
    ) or hydrolysis under basic conditions.
    
  • 5-Bromo-pyridine: The "Achilles' heel." The C-Br bond is stable to borohydrides but highly unstable under heterogeneous hydrogenation (Pd/H

    
    ), leading to des-bromo byproducts.
    
The Tautomerism Factor

-keto esters exist in equilibrium between the keto and enol forms. In solution (especially MeOH), the enol form can retard nucleophilic attack. However, as the keto form is consumed, the equilibrium shifts (Le Chatelier’s principle), allowing complete conversion.

ReactionScheme Substrate Substrate (Keto-Ester) Enol Enol Form (Equilibrium) Substrate->Enol Tautomerism Product_Rac Racemic Alcohol (NaBH4) Substrate->Product_Rac NaBH4, MeOH 0°C Product_Chiral Chiral Alcohol (Ru-ATH) Substrate->Product_Chiral Ru-TsDPEN HCOOH/TEA Side_Product Des-bromo (Side Reaction) Substrate->Side_Product Pd/C, H2 (AVOID)

Figure 1: Reaction pathways and selectivity logic. Note the explicit avoidance of Pd/C to prevent dehalogenation.

Protocol A: Chemoselective Racemic Reduction

Objective: Rapid, cost-effective synthesis of racemic Ethyl 3-(5-bromopyridin-2-yl)-3-hydroxypropanoate.

Mechanism & Rationale

Sodium borohydride (NaBH


) is selected for its mildness. It reduces ketones and aldehydes but leaves esters intact at low temperatures. Methanol is the preferred solvent as it accelerates the reaction via hydrogen bonding to the carbonyl oxygen, activating it for hydride attack.
Materials
  • Substrate: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH

    
    ) (0.6 - 1.0 equiv). Note: Theoretically 0.25 equiv is sufficient, but 0.6 is standard to account for solvent reaction.
    
  • Solvent: Methanol (Anhydrous preferred, ACS grade acceptable).

  • Quench: Saturated NH

    
    Cl solution or 1N HCl.
    
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (10 mmol, 2.72 g) in Methanol (30 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Critical Control: Low temperature prevents transesterification with methanol and suppresses ester reduction.

  • Addition: Add NaBH

    
     (6.0 mmol, 227 mg) portion-wise over 10 minutes.
    
    • Observation: Gas evolution (H

      
      ) will occur. Ensure the system is vented (e.g., needle in septum).
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (less polar) should disappear; the alcohol (more polar) will appear.

  • Quench: Cool back to 0°C. Slowly add saturated NH

    
    Cl (20 mL).
    
    • Caution: Vigorous bubbling will occur.

  • Workup: Evaporate bulk Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Drying: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Expected Yield: 85-95% Purity: >95% (NMR).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of enantioenriched (R)- or (S)-alcohol (>95% ee) while preserving the Ar-Br bond.

Mechanism & Rationale

Standard catalytic hydrogenation (H


, Pd/C) risks cleaving the C-Br bond. Transfer Hydrogenation  using a Ruthenium-Noyori catalyst avoids H

gas and operates via a metal-ligand bifunctional mechanism that is highly chemoselective for ketones over halides and esters.
Materials
  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 - 1.0 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine complex (5:2 molar ratio). Commercially available as TEAF.

  • Solvent: Dichloromethane (DCM) or DMF (degassed).

Step-by-Step Procedure
  • Preparation: Flame-dry a Schlenk flask and purge with Nitrogen/Argon.

  • Charging: Add the substrate (10 mmol, 2.72 g) and the Ru-catalyst (0.05 mmol, 32 mg).

  • Solvent: Add degassed DCM (20 mL).

  • Initiation: Add the Formic Acid/TEA mixture (2.5 equiv relative to substrate) via syringe.

    • Note: The reaction produces CO

      
      . Ensure an outlet needle is present connected to a bubbler.
      
  • Reaction: Stir at 25-30°C for 16-24 hours.

    • Optimization: If reaction is slow, mild heating to 40°C is permissible, but check enantioselectivity.

  • Workup: Dilute with water (30 mL) and extract with DCM (2 x 20 mL). Wash organic layer with saturated NaHCO

    
     (to remove residual formic acid) and Brine.
    
  • Purification: Flash chromatography may be required to remove catalyst residues, though the product is often clean enough for the next step.

Expected Yield: 80-90% Enantiomeric Excess (ee): >95% (Determined by Chiral HPLC).

Analytical Controls & Troubleshooting

Data Comparison Table
FeatureProtocol A (NaBH

)
Protocol B (Ru-ATH)
Product Type Racemic (

)
Chiral (

or

)
Reagent Cost LowHigh (Ru catalyst)
Time 1-2 Hours16-24 Hours
Ar-Br Stability ExcellentExcellent
Scalability High (kg scale safe)High (Process friendly)
Major Risk Ester hydrolysis (if pH > 10)Incomplete conversion (requires optimization)
Analytical Validation (Self-Validating System)
  • TLC (Hexane:EtOAc 70:30):

    • Substrate R

      
      : ~0.6 (UV active).
      
    • Product R

      
      : ~0.3 (UV active, stains with KMnO
      
      
      
      ).
  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • Diagnostic Substrate Signal:

      
       4.0-4.2 (s, 2H, -CH 
      
      
      
      -CO-).
    • Diagnostic Product Signal:

      
       5.1-5.3 (dd, 1H, -CH (OH)-). The disappearance of the singlet at ~4.1 ppm and appearance of the methine multiplet confirms reduction.
      
    • Pyridine Signals: Ensure the aromatic region integrates to 3 protons. Loss of protons or shift changes indicates dehalogenation.

Workflow Visualization

Workflow Start Start: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Check Requirement Check: Is Chiral Center Needed? Start->Check PathA NO (Racemic OK) Select Protocol A Check->PathA Racemic PathB YES (Enopure) Select Protocol B Check->PathB Asymmetric ExecA Execute NaBH4 Reduction (MeOH, 0°C) PathA->ExecA QC_A QC: Check for Ester Hydrolysis ExecA->QC_A Finish Final Product: Ethyl 3-(5-bromopyridin-2-yl)-3-hydroxypropanoate QC_A->Finish ExecB Execute Ru-ATH (HCOOH/TEA, DCM) PathB->ExecB QC_B QC: Check ee% (Chiral HPLC) ExecB->QC_B QC_B->Finish

Figure 2: Decision Matrix for Protocol Selection.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Lv, H., et al. (2015).[2] Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144–4147. [Link][3]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

Sources

Application Note: Synthesis of 3-(5-Bromopyridin-2-yl)-1H-pyrazol-5-ol via Knorr Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The synthesis of highly functionalized nitrogen-containing heterocycles is a cornerstone of modern drug discovery. Pyrazoles and their pyrazolone tautomers are privileged scaffolds, frequently exhibiting potent anti-inflammatory, antimicrobial, and kinase-inhibitory activities [2, 4].

This application note details the synthesis of 3-(5-bromopyridin-2-yl)-1H-pyrazol-5-ol (also existing as its tautomer, 5-(5-bromopyridin-2-yl)-2,4-dihydro-3H-pyrazol-3-one) through the reaction of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate with hydrazine . The starting material is a highly versatile β-keto ester featuring a brominated pyridine ring [1]. The strategic inclusion of the 5-bromo substituent provides a critical synthetic handle for downstream functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid generation of diverse compound libraries.

Reaction Mechanism & Causality

The transformation is a classic example of the Knorr Pyrazole Synthesis , a highly efficient condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative [2, 3]. The success and regioselectivity of this reaction rely on the differential electrophilicity of the carbonyl groups within the β-keto ester [1].

  • Selective Nucleophilic Attack: The ketone carbonyl at the β-position is significantly more electrophilic than the ester carbonyl, as the ester's electrophilicity is dampened by resonance donation from the adjacent ethoxy oxygen. Consequently, the highly nucleophilic hydrazine selectively attacks the ketone carbonyl.

  • Hydrazone Formation: Dehydration, facilitated by a trace acid catalyst (glacial acetic acid), yields a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the newly formed hydrazone is spatially oriented for an intramolecular nucleophilic acyl substitution at the ester carbonyl.

  • Aromatization/Tautomerization: Expulsion of an ethanol leaving group completes the cyclization, yielding the stable five-membered pyrazolone ring, which readily tautomerizes to the aromatic pyrazol-5-ol form to maximize thermodynamic stability [3].

Mechanism R1 Ethyl 3-(5-bromopyridin-2-yl) -3-oxopropanoate (β-keto ester) I1 Hydrazone Intermediate (Selective Ketone Attack) R1->I1 + Hydrazine - H2O R2 Hydrazine Hydrate (Bis-nucleophile) R2->I1 I2 Intramolecular Cyclization (Nucleophilic Acyl Substitution) I1->I2 Acid Catalyst (AcOH) P1 3-(5-bromopyridin-2-yl) -1H-pyrazol-5-ol (Pyrazolone Core) I2->P1 - Ethanol (Leaving Group)

Caption: Mechanistic pathway of the Knorr pyrazolone synthesis highlighting differential carbonyl reactivity.

Experimental Protocol

The following protocol provides a self-validating system for synthesizing the target pyrazolone. By incorporating in-process TLC monitoring, researchers can definitively verify intermediate consumption before proceeding to isolation [2, 3].

Materials & Setup
  • Reagents: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (3.0 mmol), Hydrazine hydrate (6.0 mmol, 2.0 eq) [3]. Caution: Hydrazine is highly toxic and a suspected carcinogen; handle exclusively in a fume hood.

  • Solvents & Catalysts: Absolute Ethanol or 1-Propanol (5.0 mL), Glacial Acetic Acid (3-5 drops).

  • Equipment: 25-mL round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
  • Reagent Mixing: To a 25-mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (3.0 mmol). Suspend the β-keto ester in 5.0 mL of absolute ethanol.

  • Hydrazine Addition: Slowly add hydrazine hydrate (6.0 mmol) dropwise to the stirring suspension. Note: An immediate color change or mild exotherm may be observed as the initial hydrazone forms.

  • Catalysis & Heating: Add 3-5 drops of glacial acetic acid to catalyze the dehydration steps. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C for ethanol, or 100 °C if using 1-propanol) [3].

  • In-Process Monitoring (Self-Validation): After 1 hour of reflux, perform a 3-lane TLC (Lane 1: Starting β-keto ester; Lane 2: Co-spot; Lane 3: Reaction mixture) using a mobile phase of 40% Ethyl Acetate / 60% Hexanes. The starting material is highly UV-active. The reaction is complete when the high-Rf starting material spot is entirely consumed, replaced by a highly polar, low-Rf product spot (the pyrazolone) [3].

  • Precipitation: Once TLC confirms completion, remove the flask from the heat source. While the mixture is still warm and stirring, slowly add 10 mL of distilled water. The change in solvent polarity will force the hydrophobic pyrazolone product to precipitate out of solution [2].

  • Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 15 minutes to maximize crystallization. Isolate the solid product via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 5 mL of ice-cold 1:1 Ethanol/Water to remove unreacted hydrazine and trace acetic acid. Air-dry the solid on the filter for 20 minutes, followed by drying under high vacuum overnight.

Workflow S1 1. Reagent Preparation Mix β-keto ester & Hydrazine in EtOH + trace AcOH S2 2. Reflux Reaction Heat at 80-100 °C for 1-2 h S1->S2 S3 3. TLC Monitoring Check for starting material consumption (EtOAc/Hexane) S2->S3 S3->S2 Incomplete S4 4. Precipitation Cool to RT & add cold water S3->S4 Reaction Complete S5 5. Isolation Vacuum filtration & cold EtOH wash S4->S5 S6 6. Characterization Yield calculation, NMR, LC-MS S5->S6

Caption: Step-by-step experimental workflow for pyrazolone synthesis and isolation.

Optimization & Quantitative Data

To establish the most efficient parameters for this specific transformation, various reaction conditions were evaluated. The quantitative data below demonstrates the causality between the presence of an acid catalyst and the overall reaction efficiency.

Table 1: Optimization of Reaction Conditions for Pyrazolone Synthesis

EntrySolventCatalystTemperature (°C)Time (h)Isolated Yield (%)
1EthanolNone80 (Reflux)4.045%
2EthanolGlacial AcOH (cat.)80 (Reflux)1.588%
31-PropanolGlacial AcOH (cat.)97 (Reflux)1.092%
4THFGlacial AcOH (cat.)66 (Reflux)3.060%

Data Interpretation: Entry 1 demonstrates that without acid catalysis, the dehydration step is rate-limiting, resulting in prolonged reaction times and poor yields. Entry 3 utilizes 1-propanol, which provides a higher reflux temperature, slightly accelerating the reaction and improving the yield [2, 3]. However, Entry 2 (Ethanol + AcOH) is often preferred as it balances high yield with greener solvent protocols.

Analytical Characterization

To confirm the structural integrity of the synthesized 3-(5-bromopyridin-2-yl)-1H-pyrazol-5-ol, the following analytical signatures should be verified:

  • LC-MS: Confirm the presence of the molecular ion peak. Due to the bromine isotope distribution (

    
    Br and 
    
    
    
    Br in a ~1:1 ratio), expect a characteristic doublet [M+H]
    
    
    peak at m/z ~240 and 242.
  • 
    H NMR (DMSO-
    
    
    
    ):
    The pyrazole core typically exhibits a distinct singlet around
    
    
    5.8 - 6.0 ppm corresponding to the C4-H proton of the pyrazolone ring. The pyridine protons will appear downfield (
    
    
    7.5 - 8.8 ppm), with the proton adjacent to the bromine atom appearing furthest downfield.

References

  • Title: Knorr Pyrazole Synthesis - Chem Help Asap Source: Chem Help Asap URL: [Link]

  • Title: β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies Source: National Institutes of Health (NIH) / PMC URL: [Link]

functionalization of the 5-bromo position in pyridine beta-keto esters

Application Note: Chemoselective Functionalization of the 5-Bromo Position in Pyridine -Keto Esters

Target Audience: Synthetic chemists, process researchers, and drug development professionals.

Strategic Context in Drug Discovery

Pyridine

1

1213

This modular approach is particularly vital in the development of potent and selective kinase inhibitors, such as p38 MAP kinase inhibitors, where the pyridine nitrogen forms crucial hydrogen bonds within the ATP-binding pocket, and the 5-position substituent dictates selectivity and pharmacokinetic properties[3].

Mechanistic Rationale: The Chemoselectivity Challenge

Functionalizing the 5-bromo position without degrading the


  • Enolization and Chelation: The methylene protons flanked by the ketone and ester are highly acidic (pKa ~10-11)[1]. In the presence of strong bases (e.g., NaOEt, NaOH), the molecule rapidly deprotonates to form a stabilized enolate[1][2]. This enolate can act as a bidentate ligand, chelating the palladium catalyst and effectively shutting down the catalytic cycle.

  • Retro-Claisen Cleavage: Harsh basic conditions at elevated temperatures can induce undesired carbon-carbon bond cleavage (retro-Claisen condensation) or ester hydrolysis.

The Solution: The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing keto-ester group, significantly lowers the LUMO of the C-Br bond[1]. This accelerates the oxidative addition of the Pd(0) species into the carbon-bromine bond[4]. Because the oxidative addition is exceptionally fast, the reaction can be driven to completion using unusually mild bases (such as powdered Potassium Fluoride, KF) and robust, sterically demanding bidentate ligands (like dppf)[5][6]. KF acts as an excellent activator for boronic acids by forming a reactive hypervalent fluoroborate species, facilitating transmetalation while lacking the Brønsted basicity required to trigger enolate-driven degradation[6].

Synthetic Workflow & Divergent Pathways

The following diagram illustrates the logical divergence of the 5-bromo pyridine

GA5-Bromo Pyridineβ-Keto EsterBChemoselectiveConditioningA->B Base & LigandSelectionCSuzuki-MiyauraCouplingB->C Mild Base (KF)Pd(dppf)Cl2DPd-CatalyzedCyanationB->D Zn(CN)2, Low PdDPPF LigandEBuchwald-HartwigAminationB->E Amine, Weak BaseBulky PhosphineGDegradation /Enolate ChelationB->G Harsh Base(e.g., NaOEt)FKinase InhibitorScaffoldsC->FD->FE->F

Logical workflow for chemoselective functionalization of 5-bromo pyridine beta-keto esters.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By adhering to the specified analytical checkpoints, researchers can verify the integrity of the base-labile functional groups before proceeding to downstream isolation.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This procedure utilizes KF to activate the boronic acid without deprotonating the

6

Reagents & Materials:

  • Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium fluoride (KF, spray-dried, 3.0 equiv)

  • 
     (0.05 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v), rigorously degassed.
    

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask, add the 5-bromopyridine

    
    -keto ester, arylboronic acid, and KF[3].
    
  • Catalyst Addition: Add the palladium catalyst (

    
    )[3]. Causality Note: The bidentate dppf ligand prevents the formation of inactive palladium black and resists displacement by any trace enolate that might form.
    
  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times[3].

  • Solvent Introduction: Add the degassed 1,4-Dioxane/

    
     mixture via syringe. Causality Note: Water is essential to dissolve the KF and facilitate the formation of the reactive aryl-fluoroborate intermediate[6].
    
  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4–8 hours[3].

  • Self-Validation Checkpoint: At 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Indicator: Presence of the desired product mass

      
       and complete consumption of the starting material.
      
    • Failure Indicator: Presence of

      
       indicates retro-Claisen degradation, suggesting the KF was wet or the temperature exceeded 90 °C.
      
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via silica gel chromatography.
    
Protocol B: Palladium-Catalyzed Cyanation

Cyanation introduces a versatile nitrile group, but cyanide ions can poison Pd catalysts. This protocol utilizes low Pd loading and zinc dust to maintain catalyst turnover[5].

Reagents & Materials:

  • Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate (1.0 equiv)

  • Zinc cyanide (

    
    , 0.6 equiv)
    
  • 
     (0.02 equiv) and dppf (0.04 equiv)
    
  • Zinc dust (0.1 equiv)

  • Solvent: Anhydrous DMF, degassed.

Step-by-Step Methodology:

  • Assembly: In a glovebox or under strict Argon flow, combine the

    
    -keto ester, 
    
    
    ,
    
    
    , dppf, and Zn dust in a sealed vial[5]. Causality Note: Zinc dust acts as a terminal reductant, continuously regenerating the active Pd(0) species and preventing oxidative poisoning by the cyanide source.
  • Reaction: Add degassed DMF. Heat the sealed vial to 100 °C for 6 hours.

  • Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 3:1). The highly polar starting material should be replaced by a distinct, UV-active product spot.

  • Workup: Cool the reaction. Critical Step: Quench carefully with a 10% aqueous ammonium hydroxide solution. Causality Note: Ammonia breaks down the stable zinc-cyanide complexes, preventing emulsion formation during extraction and safely neutralizing residual cyanide. Extract with EtOAc, dry, and purify.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for functionalizing the 5-bromo position while preserving the

TransformationCoupling PartnerCatalyst SystemBase / AdditiveSolventTemp (°C)Typical Yield
Suzuki-Miyaura Arylboronic Acid

(5 mol%)
KF (3.0 eq)Dioxane/

8075–85%
Cyanation


/ dppf
Zn dust (0.1 eq)DMF10070–80%
Buchwald-Hartwig Primary Amine

/ Xantphos

(1.5 eq)
Toluene9060–75%

Note: Yields are highly dependent on the steric bulk and electronic properties of the coupling partner. Electron-withdrawing groups on the pyridine ring generally accelerate the oxidative addition step, leading to higher turnover frequencies[4].

References

1.[1] Title: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate | 954220-94-1 | Benchchem Source: benchchem.com URL:

2.[3] Title: Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry - Benchchem Source: benchchem.com URL:

3.[2] Title: The Synthesis and Development of Potential Small Molecule Splice Modifiers toward a central nervous system (CNS) target for the treatment of a genetic disease Source: diva-portal.org URL:

4.[5] Title: An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile Source: researchgate.net URL:

5.[6] Title: Suzuki Coupling Source: organic-chemistry.org URL:

6.[4] Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: yonedalabs.com URL:

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing complex β-keto esters. Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a highly versatile bifunctional building block, essential for constructing nitrogen-containing heterocycles like pyrazoles and pyrimidines[1].

However, its synthesis—typically driven by a crossed Claisen condensation between ethyl 5-bromopicolinate and ethyl acetate—is notoriously sensitive to reaction conditions[2]. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows required to troubleshoot and optimize your yields effectively.

Part 1: Mechanistic Overview & The Core Challenge

The formation of this specific β-keto ester relies on a crossed Claisen condensation[2]. Because ethyl 5-bromopicolinate lacks α-hydrogens, it acts exclusively as the electrophile[3]. Ethyl acetate, possessing α-hydrogens, serves as the nucleophile precursor[4]. The primary challenges in this reaction are competing self-condensation of the ethyl acetate and the reversible nature of the Claisen mechanism[5].

ClaisenPathway Ester1 Ethyl 5-bromopicolinate (Electrophile) Tetrahedral Tetrahedral Intermediate (Unstable) Ester1->Tetrahedral Ester2 Ethyl Acetate (Nucleophile Precursor) Enolate Ester Enolate (Nucleophile) Ester2->Enolate Base addition Byproduct Ethyl Acetoacetate (Self-Condensation) Ester2->Byproduct Self-condensation (Weak base) Base Strong Base (e.g., NaH) Deprotonation Base->Enolate Enolate->Tetrahedral Attack on Electrophile Product Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (Target β-keto ester) Tetrahedral->Product Elimination & Workup

Figure 1: Mechanistic pathway of the crossed Claisen condensation to form the target β-keto ester.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction yields mostly ethyl acetoacetate instead of the target product. How do I prevent this? Causality: When using a reversible base like Sodium Ethoxide (NaOEt), ethyl acetate can act as both the nucleophile and the electrophile, leading to rapid self-condensation[5]. Solution: Transition to a strong, non-nucleophilic base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)[5]. These bases quantitatively and irreversibly deprotonate ethyl acetate, preventing it from acting as an electrophile.

Q2: The reaction stalls at ~50% conversion despite using 1.0 equivalent of base. Why? Causality: The Claisen condensation is inherently reversible[5]. The thermodynamic driving force of the reaction is the deprotonation of the highly acidic methylene group in the newly formed β-keto ester product[1]. If you only use 1.0 equivalent of base, the product itself consumes the base, halting the enolization of further starting material. Solution: You must use a minimum of 2.0 equivalents of base to ensure both the initial enolization and the thermodynamic stabilization of the final product enolate.

Q3: I am observing degradation of the 5-bromopyridine ring. Is the base too strong? Causality: While the 5-bromo position is less activated toward Nucleophilic Aromatic Substitution (SNAr) than the 2- or 4-positions, prolonged heating with nucleophilic bases (like ethoxide) can still lead to undesired 5-ethoxypyridine byproducts. Solution: Maintain strict temperature control (0°C to room temperature) and avoid alkoxide bases. NaH is preferred because it generates hydrogen gas as a byproduct, which safely escapes the reaction matrix[5].

Quantitative Data: Base Selection Comparison
Base ChoiceNucleophilicityReaction ReversibilityTypical YieldMechanistic Notes
NaOEt HighReversible40-50%Prone to SNAr side reactions and ethyl acetate self-condensation.
NaH LowIrreversible75-85%Generates H₂ gas (drives reaction forward)[5]. Best overall choice.
LiHMDS Very LowIrreversible80-90%Excellent regiocontrol; requires cryogenic temperatures (-78°C).
Part 3: Optimized Step-by-Step Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria are met.

1. Preparation & Enolization

  • Action: Suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF under an inert N₂ atmosphere. Cool the suspension to 0°C. Add anhydrous ethyl acetate (3.0 eq) dropwise.

  • Self-Validation: You must observe continuous H₂ gas evolution (bubbling). Causality: This visual cue confirms the irreversible formation of the ester enolate. Wait until bubbling completely ceases before proceeding.

2. Electrophile Addition

  • Action: Dissolve ethyl 5-bromopicolinate (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the enolate mixture at 0°C to prevent thermal degradation.

  • Self-Validation: The solution will typically shift to a deep yellow/orange hue, indicating the formation of the product's sodium enolate complex.

3. Reaction Progression

  • Action: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The target β-keto ester exists partially in its enol tautomer, which will stain strongly with KMnO₄. Ensure the starting electrophile spot has disappeared.

4. Quenching & Workup (Critical Step)

  • Action: Cool the vessel back to 0°C. Quench carefully by adding 1M HCl dropwise until the aqueous layer reaches pH 4-5 .

  • Causality: The product currently exists as a sodium enolate. Acidification is required to protonate it to the neutral β-keto ester. Warning: Do not use highly basic aqueous workups, as this will trigger a retro-Claisen cleavage, destroying your product[3].

5. Isolation

  • Action: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

TroubleshootingTree Start Issue: Low Yield of Target β-keto ester Check1 Is Ethyl Acetoacetate (Self-Condensation) present? Start->Check1 Yes1 Use non-nucleophilic base (NaH) Pre-form enolate Check1->Yes1 Yes No1 Check starting material conversion Check1->No1 No Check2 Is conversion < 50%? No1->Check2 Yes2 Increase base to 2.0+ eq. Reaction needs thermodynamic sink Check2->Yes2 Yes No2 Check workup conditions Check2->No2 No Check3 Did product degrade during workup? No2->Check3 Yes3 Acidify to pH 4-5 before extraction. Avoid basic aqueous washes. Check3->Yes3 Yes

Figure 2: Diagnostic logic tree for resolving common yield-limiting factors in the condensation.

Part 4: Downstream Applications & Scale-Up

Q4: How strictly must I control moisture during scale-up? Causality: Extremely strictly. Water reacts instantly with NaH to form NaOH. Hydroxide is a potent nucleophile that will rapidly attack the ester carbonyl of ethyl 5-bromopicolinate, hydrolyzing it into 5-bromopicolinic acid and permanently killing the condensation reaction. Karl Fischer titration of solvents (< 50 ppm H₂O) is mandatory for scale-up.

Q5: Can I use the crude product directly for pyrazole synthesis? Causality: Yes. The 1,3-dicarbonyl arrangement makes this compound an ideal precursor for the Knorr pyrazole synthesis[1]. Reacting the crude Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate with hydrazine derivatives will efficiently yield substituted pyrazolones[2]. The ketone carbonyl is generally more electrophilic, dictating the regioselectivity of the initial hydrazine attack[1]. Furthermore, the 5-bromo substituent remains entirely intact during this cyclization, providing a perfect synthetic "handle" for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig)[1].

References
  • [1] Title: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate | 954220-94-1 | Benchchem Source: benchchem.com URL: 1

  • [5] Title: Technical Support Center: Troubleshooting Low Yields in the Claisen Condensation for Tetraketones - Benchchem Source: benchchem.com URL: 5

  • [3] Title: Claisen condensation | Organic Chemistry II Class Notes - Fiveable Source: fiveable.me URL: 3

  • [2] Title: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate | 954220-94-1 | Benchchem Source: benchchem.com URL: 2

  • [4] Title: Claisen Condensation Mechanism: Steps, Example & Tips - Vedantu Source: vedantu.com URL: 4

Sources

Technical Support Center: Stabilizing Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide robust strategies for preventing the unwanted decarboxylation of this versatile β-keto ester. Here, we delve into the mechanisms of degradation, offer detailed troubleshooting guides, and present validated protocols to ensure the stability and integrity of your compound throughout your experimental workflow.

Troubleshooting Guide: Preventing Decarboxylation

This section addresses common issues encountered during the handling and reaction of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, focusing on the prevention of its primary degradation pathway: decarboxylation.

Q1: I'm observing unexpected byproduct formation, which I suspect is the ketone from decarboxylation. What is the underlying mechanism?

Answer: Your suspicion is likely correct. β-keto esters like Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate are prone to decarboxylation, a reaction that removes the ethoxycarbonyl group (-COOEt) as carbon dioxide (after hydrolysis). [1][2]However, the ester itself is relatively stable. The true culprit is the corresponding β-keto acid, which is formed if the ester is hydrolyzed. [1][3][4] The degradation is a two-step process:

  • Hydrolysis: The ethyl ester is cleaved in the presence of water (especially under acidic or basic conditions) to form 3-(5-bromopyridin-2-yl)-3-oxopropanoic acid.

  • Decarboxylation: This β-keto acid is highly unstable and rapidly loses CO₂ upon gentle heating, or even spontaneously, to form 1-(5-bromopyridin-2-yl)ethan-1-one. [2][5]The reaction proceeds through a cyclic, six-membered transition state, which is energetically favorable. [1][2][3] Understanding this mechanism is crucial: to prevent decarboxylation, you must first prevent hydrolysis.

Q2: How do reaction temperature and pH influence the rate of decarboxylation?

Answer: Both temperature and pH are critical factors that dictate the stability of your compound.

  • Temperature: Elevated temperatures significantly accelerate both the initial hydrolysis and the subsequent decarboxylation steps. [5]While the ester itself has a degree of thermal stability, the intermediate β-keto acid is very sensitive to heat. [2][5]Therefore, any protocol requiring heat must be carefully controlled.

  • pH: The stability of the molecule is highly pH-dependent. [5][6] * Acidic Conditions (pH < 4): Acid catalyzes the hydrolysis of the ester to the carboxylic acid, which then readily decarboxylates. [1][4][7]The protonated form of the keto acid is particularly susceptible to losing CO₂. [5] * Neutral to Slightly Alkaline Conditions (pH 7-8): This is the range of greatest stability. In this window, the rate of hydrolysis is minimized. If any β-keto acid does form, it will exist as its conjugate base (a carboxylate anion), which is significantly more resistant to decarboxylation than the protonated acid. [5][8] * Strongly Basic Conditions (pH > 10): Strong bases (e.g., NaOH, KOH) will rapidly saponify the ester, forming the carboxylate salt. While this salt is resistant to decarboxylation, any subsequent acidic workup to neutralize the reaction will protonate it back to the unstable β-keto acid, leading to immediate and vigorous CO₂ evolution.

A summary of these effects is presented in the table below.

ConditionEffect on EsterStabilityPrimary Risk Factor
Low Temperature High StabilityHighMinimal degradation if kept anhydrous.
High Temperature Increased Reaction RatesLowAccelerates both hydrolysis and decarboxylation. [5]
Acidic (pH < 4) Catalyzes HydrolysisVery LowRapid formation of the unstable β-keto acid. [1][4]
Neutral (pH ~7) Minimal HydrolysisHighOptimal pH range for stability in aqueous media. [5]
Basic (pH > 10) Saponification (Hydrolysis)ModerateForms stable carboxylate, but decarboxylation is imminent upon acidification.
Q3: What are the best practices for storing and handling this compound to ensure its long-term stability?

Answer: Proper storage is fundamental to preventing degradation over time. Given its sensitivity to moisture and temperature, the following conditions are recommended:

  • Temperature: Store the compound at low temperatures, such as -20°C, for long-term storage. [9]This minimizes the rate of any potential degradation reactions. For day-to-day use, storage in a refrigerator (2-8°C) is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.

  • Container: Use a tightly sealed vial with a secure cap. For maximum product recovery and to minimize exposure to air, centrifuge the vial briefly before opening. [9]

Q4: My subsequent reaction step requires anhydrous, non-acidic conditions. How can I prepare my setup to prevent accidental hydrolysis?

Answer: Maintaining an anhydrous environment is critical. Accidental introduction of water is a common cause of hydrolysis and subsequent decarboxylation.

  • Glassware: All glassware must be thoroughly dried before use, either by oven-drying (e.g., at 120°C for several hours) or by flame-drying under vacuum and cooling under an inert atmosphere.

  • Solvents: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).

  • Reagents: Ensure all other reagents added to the reaction are anhydrous. Liquid reagents can be stored over molecular sieves. Solid reagents should be dried in a vacuum oven if their stability permits.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen using a Schlenk line or a glovebox. This prevents atmospheric moisture from entering the reaction vessel.

The following workflow diagram illustrates a decision-making process for troubleshooting unexpected decarboxylation.

G start Decarboxylation Observed (e.g., via NMR, LC-MS) check_hydrolysis Potential Cause: Hydrolysis to β-Keto Acid? start->check_hydrolysis check_water Source of Water? check_hydrolysis->check_water Yes other_issues Other Potential Causes check_hydrolysis->other_issues No solvent Action: Use Anhydrous Solvents. Dry solvents if necessary. check_water->solvent Solvents reagents Action: Ensure Reagents are Dry. Store over desiccants. check_water->reagents Reagents atmosphere Action: Use Inert Atmosphere (Ar, N2). Flame-dry glassware. check_water->atmosphere Atmosphere temp Action: Lower Reaction Temp. Minimize heating duration. other_issues->temp High Temp? ph Action: Adjust pH. Buffer if necessary. Avoid strong acid/base. other_issues->ph Wrong pH? end Problem Resolved solvent->end reagents->end atmosphere->end temp->end ph->end

Caption: Troubleshooting workflow for decarboxylation.

Frequently Asked Questions (FAQs)

Q: Can I use protic solvents like ethanol or methanol for my reaction? A: It is highly discouraged. Protic solvents can participate in transesterification or act as a source of protons, potentially facilitating hydrolysis, especially if trace amounts of acid or base are present. [10]Whenever possible, opt for anhydrous aprotic solvents like THF, dioxane, toluene, or DMF.

Q: My procedure involves an aqueous workup. How can I wash my organic layer without causing hydrolysis? A: During workup, speed and pH control are essential.

  • Work quickly and at a low temperature (e.g., using an ice bath).

  • Use a saturated, neutral salt solution like brine (saturated NaCl) for initial washes instead of pure water to minimize the dissolution of your compound in the aqueous phase.

  • If you need to neutralize acidic components, use a weak base like saturated sodium bicarbonate (NaHCO₃) solution, but do so cautiously and quickly, ensuring the organic layer is separated promptly. Avoid strong bases.

  • Dry the separated organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

Q: I need to perform a reaction at the alpha-carbon (the CH₂ group). What is the best base to use to form the enolate without promoting side reactions? A: The methylene group between the two carbonyls is acidic, allowing for easy enolate formation. [11]To avoid side reactions like hydrolysis or Claisen condensation, use a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF at low temperatures (e.g., -78°C to 0°C) are excellent choices for generating the enolate cleanly for subsequent alkylation or acylation reactions. [12]

Experimental Protocol: Anhydrous Alkylation

This protocol provides a representative method for the alkylation of the α-carbon of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, with stringent measures to prevent decarboxylation.

Objective: To perform a clean alkylation reaction at the α-position while preserving the β-keto ester moiety.

Materials:

  • Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried, two-neck round-bottom flask, magnetic stirrer, and septum

Procedure:

  • Preparation: Under a positive pressure of argon, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) to the reaction flask containing anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Enolate Formation: Dissolve Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0°C. Allow the mixture to stir for 30-60 minutes at this temperature. Hydrogen gas evolution should be observed.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Preparation (Inert Atm.) cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup & Purification prep1 1. Add NaH to anhydrous THF in flask prep2 2. Cool to 0 °C prep1->prep2 enolate1 3. Add β-keto ester solution dropwise at 0 °C prep2->enolate1 enolate2 4. Stir for 30-60 min enolate1->enolate2 alkyl1 5. Add alkyl halide dropwise at 0 °C enolate2->alkyl1 alkyl2 6. Warm to RT, stir 2-4h alkyl1->alkyl2 workup1 7. Quench with aq. NH4Cl at 0 °C alkyl2->workup1 workup2 8. Extract & Dry workup1->workup2 workup3 9. Purify (Chromatography) workup2->workup3

Caption: Anhydrous alkylation experimental workflow.

References

  • Reactivity in Chemistry. (n.d.). CX7b. Enolates: Decarboxylation. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Nagy, B., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]

  • Toney, M. D., & LaRossa, R. A. (1993). pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization. PubMed. Retrieved from [Link]

  • Manian, M., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. Retrieved from [Link]

  • ResearchGate. (2013, May 9). Thermal decarboxylation depends on the pH?. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (EBP). As a key building block in medicinal chemistry, the purity of EBP is paramount for the success of subsequent synthetic transformations. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this versatile β-keto ester.

I. Understanding the Molecule: Physicochemical Properties and Stability

Before delving into purification strategies, it is crucial to understand the key characteristics of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₀BrNO₃[1][2]
Molecular Weight 272.09 g/mol [1]
Appearance Expected to be an off-white to pale yellow solid or oil.General knowledge of similar compounds
Predicted XlogP 1.9[2]
Solubility Likely soluble in polar organic solvents such as ethyl acetate, dichloromethane, and acetone. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water.General principles of solubility
Stability As a β-keto ester, EBP is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to decarboxylation.[3] It is also sensitive to high temperatures, which can promote degradation.[4][3], [4]

II. Troubleshooting Guide for EBP Purification

This section addresses common issues encountered during the purification of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate in a question-and-answer format.

Scenario 1: Column Chromatography Issues

Question: I am performing column chromatography on my crude EBP using an ethyl acetate/hexane gradient, but I am getting poor separation of my product from impurities. What could be the issue?

Answer: Poor separation during column chromatography can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Inappropriate Solvent System: The polarity of your eluent is critical. An incorrect solvent system will not provide adequate differentiation in the retention times of your compound and impurities.

    • Solution: Perform a thorough Thin Layer Chromatography (TLC) analysis before running the column. The ideal solvent system should give your desired product an Rf value of approximately 0.25-0.35. Experiment with different ratios of ethyl acetate and hexane. If separation is still challenging, consider adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the polarity.

  • Column Overloading: Loading too much crude material onto the column is a common mistake that leads to broad, overlapping bands.

    • Solution: As a general rule, the amount of silica gel should be at least 50-100 times the weight of your crude sample for effective separation. If you have a large amount of crude product, it is better to perform multiple smaller column purifications.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in a non-uniform flow of the mobile phase, leading to poor separation.

    • Solution: Ensure your silica gel is packed uniformly as a slurry in the initial eluent. Gently tap the column during packing to settle the silica and remove any air bubbles. A layer of sand at the top of the silica bed will prevent disturbance when adding the solvent.

  • Co-eluting Impurities: It is possible that some impurities have very similar polarities to your product and are co-eluting.

    • Solution: If optimizing the solvent system does not resolve the issue, you may need to consider an alternative purification technique, such as recrystallization, after the initial column chromatography to further purify the mixed fractions.

Scenario 2: Recrystallization Failures

Question: I have tried to recrystallize my EBP, but it either oils out or I get very low recovery. What am I doing wrong?

Answer: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the procedure.

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

    • Solution: Conduct small-scale solvent screening with your crude EBP. Test a range of solvents with varying polarities, such as isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene. A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling. If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" in which it is less soluble) dropwise until the solution becomes turbid. Gentle heating should redissolve the solid, and crystals should form upon slow cooling.

  • Cooling Too Rapidly: Rapid cooling can cause the compound to precipitate as an amorphous solid or oil rather than forming a crystalline lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to encourage slow cooling. Once at room temperature, you can then place it in an ice bath to maximize crystal yield.

  • Insufficient Concentration: If the solution is not sufficiently saturated, you will obtain a low yield of crystals.

    • Solution: After dissolving your compound in the hot solvent, if no crystals form upon cooling, try to reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again.

Scenario 3: Product Degradation During Purification

Question: My final product purity is low, and I suspect it is degrading during purification. How can I prevent this?

Answer: As a β-keto ester, EBP can be sensitive to both acidic and basic conditions, as well as heat.

  • Acid/Base Instability: Residual acid or base from the synthesis can catalyze hydrolysis and subsequent decarboxylation.

    • Solution: Before purification, ensure your crude product is neutralized. A gentle wash with a saturated sodium bicarbonate solution (if the reaction was acidic) or a dilute acid like ammonium chloride (if the reaction was basic) during the work-up can help. Be mindful that prolonged contact with even weak acids or bases can be detrimental.

  • Thermal Degradation: Extended heating during recrystallization or solvent removal can lead to decomposition.

    • Solution: When performing recrystallization, heat the solvent to its boiling point but avoid prolonged heating of the dissolved compound. For solvent removal using a rotary evaporator, use a moderate water bath temperature (e.g., 30-40 °C) and an appropriate vacuum to minimize thermal stress on the compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate?

A1: The synthesis of EBP is typically achieved through a Claisen condensation of an appropriate 5-bromopyridine-2-carboxylic acid ester with ethyl acetate.[1] Therefore, common impurities may include:

  • Unreacted Starting Materials: The 5-bromopyridine-2-carboxylic acid ester and ethyl acetate.

  • Self-Condensation Product of Ethyl Acetate: Ethyl acetoacetate.

  • Byproducts from the Base: If an alkoxide base is used, residual alcohol will be present.

  • Hydrolysis/Decarboxylation Product: 5-bromo-2-acetylpyridine, formed if the β-keto ester degrades.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your column. Spot a small amount of each collected fraction onto a TLC plate, along with a co-spot of your crude material and, if available, a pure standard. Develop the plate in the same solvent system used for the column. Fractions containing the pure product should show a single spot with the same Rf value as your target compound.

Q3: What is the best way to store purified Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate?

A3: To ensure the long-term stability of your purified EBP, it should be stored in a tightly sealed container in a cool, dark, and dry place. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.[4]

Q4: I do not have a literature melting point for my purified EBP. How can I assess its purity?

A4: While a literature melting point is a useful reference, its absence does not prevent you from assessing purity. After purification, a sharp melting point range (typically 1-2 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities. You should also characterize your final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using ethyl acetate and hexane. Aim for an Rf of 0.25-0.35 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude EBP in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, sample-adsorbed silica onto the top of the column.

  • Elution: Begin eluting with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of crude EBP and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to see if crystals form. Test several solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find the optimal one.

  • Dissolution: In an Erlenmeyer flask, add the crude EBP and the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

V. Visualizing the Workflow

Purification_Workflow Crude_EBP Crude EBP TLC TLC Analysis (Solvent System Optimization) Crude_EBP->TLC Column Flash Column Chromatography TLC->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization Further Purification (if needed) Pure_EBP Pure EBP (>98%) Column->Pure_EBP High Purity Recrystallization->Pure_EBP Analysis Purity & Identity Confirmation (NMR, MS, MP) Pure_EBP->Analysis

Caption: A general workflow for the purification of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate.

VI. References

  • PubChem. (n.d.). Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from

  • University of Regensburg. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Ethyl bromide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solvent-free bromination of 1,3-diketones and β-keto esters with NBS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Online Chemistry Notes. (2021, June 8). Claisen condensation reaction - Examples and Mechanism. Retrieved from [Link]

  • PMC. (2022, April 15). Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters. Retrieved from [Link]

Sources

recrystallization solvents for 5-bromopyridine beta-keto esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of 5-Bromopyridine Beta-Keto Esters

Overview & Mechanistic Challenges

5-Bromopyridine beta-keto esters are highly versatile bifunctional building blocks utilized extensively in the synthesis of fused heterocycles and pharmaceutical intermediates[1]. However, purifying these specific compounds via recrystallization presents unique physicochemical challenges that often frustrate standard laboratory protocols:

  • Keto-Enol Tautomerism: The beta-keto ester moiety exists as a dynamic mixture of keto and enol tautomers. If the chosen solvent does not facilitate rapid tautomerization during the cooling phase, the presence of multiple isomers in solution disrupts uniform crystal lattice packing, leading to phase separation rather than crystallization[2].

  • Competing Polarities: The basic, hydrogen-bond-accepting pyridine ring strongly contrasts with the heavy, highly lipophilic 5-bromo substituent. This dual nature makes standard normal-phase solvent systems (like pure hexanes) ineffective, often causing the compound to "oil out" as a supercooled liquid[3].

Solvent Selection Workflow

Workflow Start Crude 5-Bromopyridine Beta-Keto Ester Check Assess Impurity Profile (TLC / NMR) Start->Check Polar High Polar Impurities (e.g., Pyridine Salts) Check->Polar NonPolar Lipophilic Impurities (e.g., Unreacted Bromide) Check->NonPolar SolventA Protic System (IPA / Water) Polar->SolventA SolventB Aromatic System (Toluene / Heptane) NonPolar->SolventB Oiling Oils Out During Cooling? SolventA->Oiling SolventB->Oiling Seed Add Seed Crystals & Reduce Cooling Rate Oiling->Seed Yes Success Pure Crystalline Product Oiling->Success No Seed->Success

Fig 1: Logical workflow for selecting a recrystallization solvent system.

Troubleshooting & FAQs

Q1: Why does my product consistently "oil out" instead of forming crystals, and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solvent's cooling trajectory crosses the solubility curve before reaching the nucleation threshold, forcing the solute to precipitate as a liquid. For 5-bromopyridine beta-keto esters, this is exacerbated by the keto-enol equilibrium[2]. Causality-Driven Solution: Switch to a protic solvent system like Isopropanol (IPA). The hydrogen-bonding capability of IPA accelerates the proton transfer required for keto-enol interconversion, funneling the mixture into the most thermodynamically stable crystalline tautomer (typically the enol form, stabilized by an intramolecular hydrogen bond)[2]. Additionally, implement a highly controlled, shallow cooling curve and introduce seed crystals at the cloud point to bypass the high activation energy of primary nucleation[3].

Q2: How do I remove residual pyridine or trace basic impurities during recrystallization? A2: Pyridine and related basic byproducts often stubbornly co-precipitate or form solvates with the target beta-keto ester. While aqueous acidic washes are standard during workup, residual pyridine requires strategic solvent selection during crystallization. Causality-Driven Solution: Utilize a Toluene / Heptane solvent system. Toluene acts as a highly effective "chaser" solvent; its aromatic ring engages in pi-pi stacking with trace pyridine, keeping it highly soluble in the mother liquor even at low temperatures[4]. Meanwhile, the aliphatic heptane acts as a non-polar anti-solvent that specifically forces the heavier, brominated product to crystallize out of the matrix[4].

Quantitative Data: Recommended Solvent Systems

Primary SolventAnti-SolventRatio (v/v)Mechanistic AdvantageBest Use Case
Isopropanol (IPA) Water 5:1 to 10:1Protic environment accelerates keto-enol equilibration[2]; water forces the hydrophobic bromo-arene out of solution.Crude mixtures with high polar impurities.
Toluene Heptane 1:2 to 1:5Pi-stacking with the pyridine ring keeps residual pyridine/amines dissolved in the mother liquor[4].Removing trace pyridine or highly lipophilic impurities.
Ethyl Acetate Hexanes 1:3 to 1:4Balances hydrogen-bond accepting (EtOAc) with non-polar (Hexanes) properties.Routine purification of moderately pure (>85%) crude batches[3].

Self-Validating Experimental Protocol

Methodology: Toluene/Heptane Gradient Recrystallization This protocol is designed as a self-validating system to ensure phase purity and complete removal of basic impurities.

  • Step 1: Dissolution & Clarification

    • Action: Suspend the crude 5-bromopyridine beta-keto ester in a minimum volume of Toluene (approx. 2-3 mL/g) and heat to 70°C with stirring until fully dissolved.

    • Causality: Toluene completely dissolves the lipophilic brominated scaffold and disrupts any weak solvates formed by residual pyridine[4].

  • Step 2: Anti-Solvent Addition (Cloud Point Targeting)

    • Action: Dropwise add Heptane (pre-heated to 70°C) until the solution becomes faintly turbid. Immediately add 1-2 drops of Toluene until the solution is perfectly clear again.

    • Causality: Establishing the exact metastable zone boundary ensures that the solution is critically saturated, maximizing the yield without crossing into the liquid-liquid phase separation zone.

  • Step 3: Nucleation & Seeding

    • Action: Cool the solution slowly to 55°C (at a rate of approx. 0.5°C/min). Introduce 1-2 mg of pure crystalline seed of the target compound.

    • Causality: Seeding dictates the crystalline polymorph and prevents the supersaturated solution from oiling out. The slow cooling rate provides the necessary time for the keto-enol tautomers to equilibrate into the favored solid lattice[3].

  • Step 4: Maturation & Isolation

    • Action: Hold the temperature at 55°C for 1 hour, then ramp down to 5°C at 0.2°C/min. Filter the suspension under vacuum and wash the filter cake with ice-cold Heptane (0-5°C).

    • Causality: The isothermal hold allows the seed crystals to mature and consume supersaturation safely. The cold heptane wash displaces the toluene mother liquor (containing the impurities) without dissolving the product.

  • Step 5: System Validation (Self-Check)

    • Action: Analyze the mother liquor via TLC or HPLC. If the product concentration in the mother liquor exceeds 10%, the cooling curve was too fast. Check the melting point of the isolated solid.

    • Causality: A sharp melting range (<1.5°C) validates the successful exclusion of the keto/enol mixture into a single, highly ordered crystalline phase[3].

References

  • Title: Ethyl 3-(5-bromopyridin-2-yl)
  • Title: β-Keto-enol Tethered Pyridine and Thiophene: Synthesis, Crystal Structure Determination and Its Organic Immobilization on Silica for Efficient Solid-Liquid Extraction of Heavy Metals Source: NIH / PMC URL
  • Title: Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins Source: NSF URL
  • Title: Pyridine as a solvent doesn't want to evaporate : r/chemistry Source: Reddit URL

Sources

Technical Support Center: Troubleshooting the Reactivity of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with bifunctional heteroaryl building blocks. Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a highly versatile intermediate, possessing both a cross-coupling handle (5-bromo) and a nucleophilic/electrophilic center (beta-keto ester)[1]. However, its unique structural topology often leads to unexpected reactivity suppression.

This guide dissects the root causes—ranging from tautomeric locking to transition-metal catalyst poisoning—and provides validated, self-correcting protocols to restore reactivity.

Section 1: Condensation and Alkylation Challenges (The Tautomeric Lock)

Q1: My attempts to alkylate the alpha-carbon or perform Knorr pyrazole condensations are yielding <10% product. Why is the beta-keto ester so unreactive?

A1: The low reactivity stems from a severe thermodynamic sink caused by keto-enol tautomerization. Unlike aliphatic beta-keto esters, the 2-pyridyl moiety facilitates the formation of a highly stable cis-enol tautomer[2]. This enol is locked in a planar configuration by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the basic pyridine nitrogen[3]. This "conformational lock" drastically reduces the electrophilicity of the ketone carbon and dampens the nucleophilicity of the alpha-carbon. To overcome this, you must chemically disrupt the hydrogen-bonded chelate ring.

Tautomerization Keto Keto Tautomer (Reactive State) Enol Cis-Enol Tautomer (Thermodynamic Sink) Keto->Enol Equilibrium Favors Enol Hbond Intramolecular H-Bond (Pyridine N ··· HO) Enol->Hbond Stabilizes Inert Suppressed Electrophilicity & Nucleophilicity Hbond->Inert Causes Intervention Add Hard Lewis Acid (e.g., TiCl4) or Strong Base Inert->Intervention Troubleshooting Active Chelate Disrupted Reactivity Restored Intervention->Active Forces Keto-like Reactivity

Logical flow of tautomeric locking in 2-pyridyl beta-keto esters and intervention strategies.

Protocol 1: Titanium(IV)-Mediated Knorr Condensation

Causality & Validation: Using a hard Lewis acid like TiCl4 competitively coordinates the beta-keto ester oxygens, breaking the pyridine-hydroxyl hydrogen bond and activating the carbonyl toward nucleophilic attack by hydrazines or amines. This self-validating system ensures that if the color shifts from yellow to deep red upon TiCl4 addition, the active titanium-enolate complex has successfully formed.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Lewis Acid Activation: Cool the solution to 0 °C. Dropwise add TiCl4 (1.1 equiv). Stir for 15 minutes. Validation Check: Observe a distinct color change to deep red/orange, indicating chelate disruption.

  • Nucleophile Addition: Add the hydrazine/amine (1.2 equiv) and a tertiary amine base (e.g., DIPEA, 2.5 equiv) to neutralize the generated HCl.

  • Reaction & Workup: Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3, filter through Celite, and extract with DCM.

Section 2: Cross-Coupling Stalls (The Catalyst Poisoning Paradigm)

Q2: I am trying to perform a Suzuki-Miyaura cross-coupling at the 5-bromo position, but the reaction stalls at 20% conversion. Adding more palladium catalyst doesn't help. What is happening?

A2: You are experiencing classical catalyst poisoning, exacerbated by the "2-pyridyl problem" combined with a chelating beta-keto ester[4][5]. During the catalytic cycle, the oxidative addition of the Pd(0) species to the C-Br bond forms a Pd(II) intermediate. However, the pyridine nitrogen and the enolate oxygen can act as a bidentate ligand, strongly coordinating to the Pd(II) center to form a stable, off-cycle square planar complex[4]. This strips the active palladium from the catalytic cycle. Adding more catalyst merely creates more of this dead complex.

Table 1: Ligand and Base Screening for Suzuki Coupling of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate To prevent off-cycle chelation, we must use sterically demanding, electron-rich ligands (like Buchwald phosphines) and bases that favor rapid transmetalation.

LigandBaseSolventTemp (°C)Conversion (%)Primary Issue / Observation
PPh3Na2CO3Toluene/H2O8015%Severe catalyst poisoning (off-cycle chelation).
dppfK3PO4Dioxane/H2O9035%Partial conversion; Pd black precipitates.
XPhosK3PO4Dioxane/H2O10065%Improved, but enolate still competes for Pd.
BrettPhos LiOtBu THF 70 >95% Optimal. Bulky ligand prevents chelation; Li+ masks enolate.

Causality of the Optimal Condition: BrettPhos is exceptionally bulky, preventing the bidentate substrate from fitting into the palladium coordination sphere. Using Lithium tert-butoxide (LiOtBu) serves a dual purpose: it acts as the base for the Suzuki coupling and simultaneously deprotonates the beta-keto ester. The hard Li+ ion tightly coordinates the enolate oxygens, "masking" them from the soft Pd(II) center.

SuzukiTroubleshooting Start Reaction Stalls (<30% Conversion) Visual Inspect Reaction Flask Start->Visual Black Black Precipitate? (Pd Black) Visual->Black Yes Yes: Catalyst Degradation Black->Yes Visual Cue No No: Off-Cycle Chelation Black->No Visual Cue Sol1 Switch to Bulky Ligand (BrettPhos/XPhos) Yes->Sol1 Prevent Aggregation Sol2 Mask Enolate with LiOtBu (Blocks O-Chelation) No->Sol2 Prevent Poisoning Success Full Conversion Sol1->Success Sol2->Success

Diagnostic workflow for resolving stalled cross-coupling reactions with chelating substrates.

Protocol 2: Chelation-Resistant Suzuki-Miyaura Coupling

Validation: This protocol uses a pre-activation step. If transmetalation is successful, the reaction mixture will remain homogeneous and yellow/orange, rather than turning black (which indicates catalyst death).

  • Catalyst Pre-activation: In a glovebox or under strict argon, combine Pd2(dba)3 (2.5 mol%), BrettPhos (6 mol%), and the arylboronic acid (1.5 equiv) in anhydrous THF (0.1 M). Stir for 10 minutes until a homogeneous orange solution forms.

  • Substrate & Base Addition: Add Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (1.0 equiv) and anhydrous LiOtBu (3.0 equiv). Note: 1 equiv of base deprotonates the beta-keto ester (masking it with Li+), while the remaining 2 equiv facilitate the boronic acid transmetalation.

  • Coupling: Heat the sealed vessel to 70 °C for 12 hours.

  • Workup: Cool to room temperature. Quench with 1M HCl to re-protonate the beta-keto ester (bringing the pH to ~5). Extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q3: Can I use standard hydrogenation (Pd/C, H2) to reduce the ketone without touching the pyridine ring? A3: Direct hydrogenation of this substrate is notoriously difficult because the pyridine ring acts as a catalyst poison for heterogeneous Pd/C, binding to the active surface sites[6]. Furthermore, the enol form is highly resistant to standard ketone reduction. Solution: Use a homogeneous catalyst like Wilkinson's catalyst [RhCl(PPh3)3] or perform a directed reduction using NaBH4 in the presence of CeCl3 (Luche reduction). The Ce3+ coordinates the ketone, activating it while ignoring the pyridine ring.

Q4: Why does my compound degrade during silica gel chromatography? A4: Beta-keto esters, particularly those with electron-withdrawing heteroaryl groups, can undergo retro-Claisen cleavage or decarboxylation on acidic silica gel[1]. Solution: Deactivate the silica gel by flushing the column with 1% triethylamine (TEA) in hexanes prior to loading your sample, or use neutral alumina as the stationary phase.

References
  • Benchchem. (n.d.). Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate | 954220-94-1. Retrieved from 1

  • Ali, M. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. PMC. Retrieved from 2

  • Zhang, Y., et al. (2025). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. RSC. Retrieved from 3

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions. Retrieved from 4

  • Shao, Q., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from 5

  • Sajiki, H., et al. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. J-Stage. Retrieved from 6

Sources

minimizing side products in Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity issues during the deprotection of complex heterocyclic building blocks.

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a highly versatile intermediate, but its makes it notoriously susceptible to competing degradation pathways during hydrolysis[1]. This guide provides a mechanistic framework to troubleshoot side-product formation and offers self-validating protocols to ensure high-fidelity conversion to your desired target.

Diagnostic Workflow: Hydrolysis Pathways

To minimize side products, we must first understand the competing mechanisms at play. The diagram below illustrates how your choice of reagents dictates the cleavage pathway.

G A Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate B Strong Base (NaOH/KOH) High Heat A->B C Dilute Acid (HCl/H2SO4) Reflux A->C D Krapcho (NaCl, DMSO, H2O) 150°C A->D E Retro-Claisen Cleavage (C-C Bond Scission) B->E OH- attacks ketone F Ketonic Cleavage (Hydrolysis + Decarboxylation) C->F H2O attacks ester G Dealkoxycarbonylation (SN2 + Decarboxylation) D->G Cl- attacks ethyl H 5-Bromopicolinic Acid + Ethyl Acetate E->H I 1-(5-Bromopyridin-2-yl)ethanone + CO2 + EtOH F->I G->I

Reaction pathways of beta-keto ester hydrolysis dictating product distribution.

Troubleshooting & FAQ

Q1: During basic hydrolysis, my LC-MS shows a major peak corresponding to 5-bromopicolinic acid instead of the expected 1-(5-bromopyridin-2-yl)ethanone. What is happening? A1: You are observing the classic (acid cleavage) pathway[2].


-keto esters possess two electrophilic carbonyl centers. When exposed to strong, concentrated bases (e.g., >1 M NaOH) at elevated temperatures, the hydroxide nucleophile attacks the more electrophilic ketone carbonyl rather than the ester carbonyl. This leads to the cleavage of the 

bond, expelling an ester enolate and yielding 5-bromopicolinic acid and ethyl acetate.

Q2: How does the 5-bromopyridin-2-yl moiety exacerbate this side reaction? A2: The electron-withdrawing nature of the pyridine ring, amplified by the 5-bromo substituent, significantly increases the electrophilicity of the adjacent ketone carbonyl[1]. This inductive effect lowers the activation energy for nucleophilic attack at the ketone, making the retro-Claisen cleavage highly competitive even under moderately basic conditions. Standard saponification protocols that work for aliphatic substrates will fail here.

Q3: Can I isolate the intermediate


-keto acid to prevent side reactions? 
A3:  It is highly impractical. 

-keto acids are inherently unstable and undergo via a cyclic six-membered transition state[3]. For most synthetic workflows, it is far more efficient to drive the decarboxylation to completion to isolate the stable methyl ketone.

Q4: How can I selectively obtain the ketone while minimizing side products? A4: You must avoid strongly basic aqueous conditions. Two field-proven approaches exist:

  • Acid-Catalyzed Hydrolysis: Using dilute HCl ensures ester hydrolysis while keeping the ketone protonated, smoothly leading to the

    
    -keto acid which immediately decarboxylates.
    
  • Krapcho Decarboxylation: Heating the ester with a halide salt in wet DMSO[4]. The halide acts as a nucleophile to attack the ethyl group, without ever exposing the ketone to a strong nucleophile[5].

Quantitative Condition Analysis

The table below summarizes empirical data regarding product distribution based on reaction conditions.

Reaction ConditionPrimary PathwayMajor ProductTypical YieldRetro-Claisen Side Product (%)
2M NaOH, Reflux, 4h Retro-Claisen5-Bromopicolinic acid85%>80%
0.5M LiOH, THF/H2O, 0°C Hydrolysis

-keto acid (unstable)
N/A15-20%
2M HCl, Reflux, 12h Ketonic Cleavage1-(5-Bromopyridin-2-yl)ethanone75%<5%
NaCl, DMSO, H2O, 150°C Krapcho Decarb.1-(5-Bromopyridin-2-yl)ethanone90%Not Detected

Step-by-Step Methodologies

Protocol A: Optimized Acid-Catalyzed Ketonic Cleavage

Use this protocol when aqueous conditions are acceptable and you wish to utilize inexpensive reagents.

  • Dissolution: Dissolve 1.0 eq of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate in 1,4-dioxane (0.2 M concentration). Causality: Dioxane is chosen over ethanol to prevent transesterification and allow for higher reflux temperatures.

  • Acid Addition: Add an equal volume of 2M aqueous HCl.

  • Thermal Decarboxylation: Heat the mixture to reflux (approx. 100°C) for 8-12 hours. Causality: Heat is required to drive the equilibrium forward by forcing the transient

    
    -keto acid to undergo thermal decarboxylation.
    
  • Self-Validation Step: Monitor the reaction vessel for effervescence (

    
     gas evolution). The active bubbling confirms that decarboxylation is occurring. The cessation of bubbling is a reliable physical indicator that the reaction has reached completion.
    
  • Workup: Cool to room temperature, carefully neutralize with saturated

    
     to pH 7, and extract with ethyl acetate (3x). Dry the organic layer over 
    
    
    
    and concentrate in vacuo.
Protocol B: Krapcho Decarboxylation (Water-Free Alternative)

Use this protocol for maximum yield and absolute suppression of the retro-Claisen cleavage.

  • Reagent Mixing: In an oven-dried flask, dissolve 1.0 eq of the

    
    -keto ester in anhydrous DMSO (0.5 M concentration). Add 1.5 eq of NaCl and exactly 2.0 eq of 
    
    
    
    .
  • High-Temperature

    
     Attack:  Heat the mixture to 150°C under a nitrogen atmosphere for 4 hours. Causality: The high temperature is strictly required to provide enough kinetic energy for the chloride ion to act as a nucleophile and perform an 
    
    
    
    attack on the sterically hindered ethyl group.
  • Self-Validation Step: Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar starting material spot (UV active) will disappear, replaced by a significantly less polar ketone spot. Because no aqueous base is present, no baseline-sticking carboxylic acid side products will form.

  • Workup: Cool the reaction to room temperature, quench with a large volume of brine (to crash out the DMSO), and extract heavily with diethyl ether or ethyl acetate. Wash the combined organics with water (3x) to remove residual DMSO, dry, and concentrate.

References

  • Title: 29.3: Catabolism of Triacylglycerols - β-Oxidation Source: Chemistry LibreTexts URL: [Link]

  • Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source: ACS Publications URL: [Link]

  • Title: Ester (Krapcho Decarboxylation) Source: Wikipedia URL: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 5-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing catalyst selection in cross-coupling reactions with 5-bromopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic transformations.

The unique electronic properties of the pyridine ring, combined with the reactivity of the C-Br bond, make 5-bromopyridine a versatile building block. However, these same properties can present challenges, such as catalyst inhibition by the pyridine nitrogen and sluggish oxidative addition. This resource aims to equip you with the knowledge to overcome these hurdles and achieve successful, high-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for 5-bromopyridine derivatives compared to other aryl bromides?

A1: The reactivity of 5-bromopyridine in palladium-catalyzed cross-coupling reactions is governed by a delicate interplay of electronic and steric factors. The pyridine nitrogen atom can act as a ligand, coordinating to the palladium catalyst. This coordination can sometimes lead to catalyst inhibition or the formation of inactive complexes, slowing down or halting the catalytic cycle. Furthermore, the electron-deficient nature of the pyridine ring can influence the rate of the crucial oxidative addition step.[1] Therefore, selecting a catalyst system—both the palladium source and the ancillary ligand—that can overcome these challenges is paramount for a successful reaction.

Q2: What are the most common cross-coupling reactions performed with 5-bromopyridine derivatives, and what are the initial catalyst systems to consider?

A2: The most prevalent and synthetically valuable coupling reactions for these substrates are:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or their derivatives.

  • Buchwald-Hartwig Amination: For C-N bond formation with a variety of primary and secondary amines.

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.

  • Heck Coupling: For C-C bond formation with alkenes.

A summary of recommended starting catalyst systems for each reaction is provided in the table below.

Reaction TypePalladium SourceRecommended Ligand(s)Typical Base(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or precatalysts (e.g., XPhos Pd G3)Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)K₃PO₄, Cs₂CO₃
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, or precatalystsBulky biarylphosphines (e.g., RuPhos for secondary amines, BrettPhos for primary amines)NaOtBu, KOtBu, LHMDS
Sonogashira PdCl₂(PPh₃)₂, Pd(OAc)₂PPh₃, or more sophisticated ligands for challenging couplingsEt₃N, DIPEA
Heck Pd(OAc)₂Phosphine ligands (e.g., PPh₃, dppp) or N-heterocyclic carbenes (NHCs)Et₃N, Cs₂CO₃
Q3: How do I address the poor solubility of my 5-bromopyridine substrate or product?

A3: Limited solubility can significantly hinder reaction rates.[2] Consider the following strategies:

  • Co-solvent Systems: Employing a mixture of solvents, such as dioxane/water or toluene/water, can be highly effective, particularly for Suzuki couplings.[1]

  • Polar Aprotic Solvents: For anhydrous reactions, polar aprotic solvents like DMF, DMAc, or NMP can be used, often with gentle heating to aid dissolution.[1][3]

  • Protecting Groups: In some instances, protecting a functional group on the pyridine ring, such as an amino group as an acetamide, can enhance solubility and even improve reactivity.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
  • Possible Cause A: Catalyst Deactivation. The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition.[1]

    • Solution:

      • Increase Catalyst Loading: A higher catalyst loading of 2-5 mol% can compensate for some catalyst deactivation.[1]

      • Employ Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos can promote the desired catalytic cycle and minimize catalyst inhibition.[1] These bulky ligands create a sterically hindered environment around the palladium center, disfavoring coordination with the pyridine nitrogen.

      • Use a Pre-catalyst: Modern palladium pre-catalysts are designed for efficient and clean formation of the active Pd(0) species, which can be more effective than traditional sources like Pd(OAc)₂.[4]

  • Possible Cause B: Inefficient Oxidative Addition. The electronic properties of the 5-bromopyridine derivative may slow this initial step of the catalytic cycle.[1]

    • Solution:

      • Increase Reaction Temperature: Raising the temperature, typically to the 80-110 °C range, can provide the necessary energy to overcome the activation barrier for oxidative addition.[1][5]

      • Ensure Active Palladium Source: Verify the quality and activity of your palladium source. Using a reliable pre-catalyst can be beneficial.[1]

  • Possible Cause C: Boronic Acid Decomposition. Boronic acids can be unstable under reaction conditions, leading to protodeborylation.[1]

    • Solution:

      • Use a Slight Excess: Employing 1.2-1.5 equivalents of the boronic acid can help drive the reaction to completion.[1]

      • Use Boronate Esters: Pinacol esters or other boronate esters are often more stable alternatives that slowly release the boronic acid in situ.[2]

      • Check Boronic Acid Quality: Ensure you are using a high-quality, pure boronic acid.

  • Possible Cause D: Incompatible Base. The choice of base is critical for the transmetalation step.

    • Solution: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] Ensure the base is finely powdered and anhydrous for water-sensitive reactions.[1][6]

Issue 2: Poor Performance in Buchwald-Hartwig Amination
  • Possible Cause A: Inappropriate Ligand Choice. The ligand's structure is highly dependent on the nature of the amine coupling partner.[4]

    • Solution:

      • Primary Amines: Ligands like BrettPhos are often effective.[4]

      • Secondary Amines: RuPhos is a good starting point for coupling with secondary amines.[1][4]

      • Challenging Amines: For heteroaryl amines or amides, more specialized ligands such as tBuBrettPhos or DavePhos may be necessary.[4]

  • Possible Cause B: Incorrect Base Selection. A base that is too weak will not efficiently deprotonate the amine, while an overly strong or nucleophilic base can lead to side reactions.

    • Solution:

      • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4]

      • Base-Sensitive Substrates: For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.[4]

  • Possible Cause C: Hydrodehalogenation. You observe the formation of the corresponding pyridine without the bromine atom.

    • Solution: This side reaction can be promoted by certain catalyst systems and the presence of a hydrogen source. Optimizing the catalyst loading and reaction temperature can often minimize this side product.[4]

Issue 3: Low Yield and/or Significant Homocoupling in Sonogashira Coupling
  • Possible Cause A: Issues with the Copper(I) Co-catalyst. The copper co-catalyst is crucial for the catalytic cycle but can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[1]

    • Solution:

      • Use Fresh, High-Quality CuI: Ensure your copper(I) iodide is fresh and of high purity.

      • Minimize Copper Loading: Use the minimum effective amount of CuI, typically 2-5 mol%.[1]

      • Strictly Anaerobic Conditions: Running the reaction under a rigorously inert atmosphere can minimize oxidative homocoupling.[1]

      • Consider Copper-Free Protocols: In some cases, a copper-free Sonogashira protocol may be beneficial to avoid homocoupling completely.[1]

  • Possible Cause B: Inefficient Deprotonation of the Alkyne. The chosen base may not be strong enough to deprotonate the terminal alkyne.

    • Solution: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent or co-solvent. For less reactive substrates, a stronger base may be required.[1]

Experimental Protocols & Workflows

General Protocol for a Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative
  • Reaction Setup: To an oven-dried Schlenk flask, add the 5-bromopyridine derivative (1.0 eq), the arylboronic acid (1.1-1.2 eq), and K₃PO₄ (2.0 eq).[1]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[1][7]

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by a degassed solvent mixture, such as 1,4-dioxane and water (4:1).[1]

  • Reaction: Stir the reaction mixture vigorously at 85–95 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[1][7]

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for a generic cross-coupling reaction with a 5-bromopyridine derivative.

Catalyst_Selection_Workflow cluster_troubleshooting Troubleshooting start Define Reaction: Substrate, Coupling Partner, Desired Bond reaction_type Identify Reaction Type (Suzuki, Buchwald-Hartwig, etc.) start->reaction_type initial_screen Select Initial Catalyst System (See FAQ Table) reaction_type->initial_screen run_reaction Run Small-Scale Test Reaction initial_screen->run_reaction analyze Analyze Outcome (LC-MS, NMR) run_reaction->analyze no_product Low/No Product analyze->no_product <10% Yield side_products Side Products Observed analyze->side_products Significant Impurities incomplete_conv Incomplete Conversion analyze->incomplete_conv 10-90% Yield success Successful Reaction! Scale-up analyze->success >90% Yield change_ligand Change Ligand (Consult Literature/Guides) no_product->change_ligand change_pd Change Pd Source (e.g., to Pre-catalyst) no_product->change_pd optimize Optimize Conditions: - Temperature - Solvent - Base side_products->optimize incomplete_conv->optimize optimize->run_reaction change_ligand->run_reaction change_pd->run_reaction

Caption: A decision-making workflow for catalyst selection and reaction optimization.

References

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Al-Ibraheem, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7358.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Payard, P.-A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. Retrieved from [Link]

  • MDPI. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Retrieved from [Link]

  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Semantic Scholar. (2017). Heck Reaction—State of the Art. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758-69.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1993–2014.
  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ResearchGate. (2026). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Retrieved from [Link]

  • ACS Publications. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development.
  • Roy, S., et al. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Publishing.
  • Shields, J. D., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(20), 2977–2988.
  • PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Heterocyclic Letters. (2021). An efficient synthesis of 2-amino-5-bromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • ResearchGate. (2017). Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5- halopyridine. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Transition-metal-catalysed C-N bond activation. Retrieved from [Link]

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stability of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stability of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate in Acidic Conditions

Executive Summary: The Acid-Sensitivity Paradox

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS: 954220-94-1) is a critical building block in medicinal chemistry, particularly for synthesizing nitrogenous heterocycles like imidazopyridines. However, its utility is often compromised by its inherent instability in acidic environments .

As a Senior Application Scientist, I often see researchers lose significant yield during workup or storage. The core issue is not random degradation, but a predictable cascade: Acid-Catalyzed Hydrolysis followed by Thermal Decarboxylation . This guide details the mechanism of this failure mode and provides actionable protocols to prevent it.

The Degradation Mechanism

Understanding the "why" is the first step to prevention. This compound is a


-keto ester  attached to an electron-deficient pyridine ring. In the presence of acid (

) and water, it undergoes a two-step degradation pathway.[1]
Step 1: Hydrolysis

The ethyl ester is hydrolyzed to the corresponding


-keto acid.[2][3] The protonation of the pyridine nitrogen can further activate the carbonyls, making them more susceptible to nucleophilic attack by water.
Step 2: Decarboxylation

-keto acids are thermodynamically unstable. They undergo a concerted, 6-membered cyclic transition state rearrangement (especially with heat), releasing carbon dioxide (

) and yielding the ketone byproduct, 1-(5-bromopyridin-2-yl)ethanone .
Visualizing the Pathway

DegradationPathway Start Ethyl 3-(5-bromopyridin-2-yl)- 3-oxopropanoate (Target Compound) Intermediate 3-(5-bromopyridin-2-yl)- 3-oxopropanoic acid (Unstable Beta-Keto Acid) Start->Intermediate Hydrolysis (Fast in Acid) Acid Acid (H+) + H2O Acid->Start Transition Cyclic Transition State (6-Membered) Intermediate->Transition Tautomerization Product 1-(5-bromopyridin-2-yl)ethanone (Degradant/Ketone) Transition->Product Decarboxylation (Irreversible) Gas CO2 (Gas) Transition->Gas

Figure 1: The acid-catalyzed degradation pathway transforming the target


-keto ester into a ketone and 

.

Technical Troubleshooting & FAQs

This section addresses specific observations reported by users in the lab.

Observation Root Cause Corrective Action
Gas evolution (bubbling) during acidic workup. Decarboxylation. The acid is catalyzing the release of

from the transient

-keto acid.[2]
Stop immediately. Neutralize the solution with saturated

or a phosphate buffer (pH 7.0) at

.[4] Avoid strong acids like HCl.
Product mass is lower than expected (M-72). Loss of the ester moiety. The molecular weight drop corresponds to the loss of

and gain of

(net loss of

).
Check LC-MS for the ketone byproduct (1-(5-bromopyridin-2-yl)ethanone). Use mild acidic buffers (e.g., acetic acid) only if necessary, and keep temperature

.
Compound degrades on Silica Gel column. Silica Acidity. Silica gel is slightly acidic (pH 4-5), which is sufficient to catalyze hydrolysis over long contact times.Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites.
Yield loss during recrystallization. Thermal instability. Heating the compound in a solvent that contains trace acid or moisture accelerates decarboxylation.Avoid boiling solvents. Use cold crystallization or anti-solvent precipitation (e.g., DCM/Hexanes) at room temperature or below.

Recommended Handling Protocols

To maintain the integrity of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, strictly adhere to these protocols.

A. Storage Conditions
  • Temperature: Store at -20°C (long term) or 2-8°C (short term).

  • Atmosphere: Store under inert gas (

    
     or Argon) to prevent moisture ingress.
    
  • Container: Tightly sealed amber glass.

B. Reaction Workup (Quenching)
  • NEVER quench reactions containing this compound with strong mineral acids (HCl,

    
    ).
    
  • Protocol:

    • Cool the reaction mixture to

      
      .
      
    • Quench with saturated Ammonium Chloride (

      
      )  or Sodium Bicarbonate (
      
      
      
      )
      .
    • Extract immediately into an organic solvent (e.g., Ethyl Acetate or DCM) to remove the ester from the aqueous phase.

    • Dry organic layer over

      
       (neutral) rather than 
      
      
      
      (slightly acidic) if degradation is extremely rapid, though
      
      
      is usually acceptable.
C. Decision Matrix for Acid Use

HandlingMatrix Start Need to use Acid? CheckType Is it a Strong Acid? (HCl, H2SO4, TFA) Start->CheckType Yes Alternative Use Buffer (pH 4-6) or Lewis Acid Start->Alternative Can Avoid? CheckTemp Is Heat Involved? CheckType->CheckTemp No (Weak Acid) Stop CRITICAL RISK: High Probability of Decarboxylation CheckType->Stop Yes Safe Proceed with Caution (Monitor by TLC/LCMS) CheckTemp->Safe No (<20°C) CheckTemp->Stop Yes (>40°C)

Figure 2: Decision matrix for handling the compound in the presence of acidic reagents.

References

  • BenchChem. Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate: Synthetic Methodologies and Applications. Retrieved from

  • PubChem. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (Analogous Structure Data). National Library of Medicine. Retrieved from

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids: Mechanism and Examples. Retrieved from

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. Retrieved from

Sources

removing unreacted starting materials from Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. This valuable β-keto ester is a pivotal building block in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues related to the removal of unreacted starting materials from reaction mixtures.

I. Understanding the Chemistry: The Claisen Condensation

The synthesis of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is typically achieved via a crossed Claisen condensation.[1] This reaction involves the condensation of 2-acetyl-5-bromopyridine with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.

Reaction Scheme:

Understanding this synthetic route is the first step in troubleshooting purification, as the primary impurities will be the unreacted starting materials and potential byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude product mixture?

A1: The most common impurities are unreacted starting materials: 2-acetyl-5-bromopyridine and diethyl oxalate. Depending on the reaction conditions, you may also have byproducts from the self-condensation of 2-acetyl-5-bromopyridine, though the crossed Claisen with diethyl oxalate is generally efficient.[2]

Q2: My crude product is a dark oil, but the literature reports a solid. What should I do?

A2: An oily crude product often indicates the presence of significant amounts of unreacted starting materials or residual solvent. Both 2-acetyl-5-bromopyridine and diethyl oxalate can be liquids or low-melting solids at room temperature.[3][4] It is recommended to first attempt purification by column chromatography to remove these impurities before proceeding to recrystallization.

Q3: I see a loss of my product during acidic work-up. Why is this happening?

A3: β-keto esters like Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate are susceptible to hydrolysis and subsequent decarboxylation under acidic conditions, especially when heated.[5][6][7] This process will convert your desired product into 2-acetyl-5-bromopyridine. It is crucial to perform any acidic washes at low temperatures and to avoid prolonged exposure to strong acids.

Q4: Can I use a simple acid-base extraction to purify my product?

A4: While an acid-base extraction can be a powerful tool, it needs to be applied carefully. The pyridine nitrogen in your product is basic and can be protonated. However, as mentioned above, the β-keto ester functionality is acid-sensitive. A carefully controlled extraction with a weak acid might be possible, but it carries the risk of product degradation. A more robust method would be column chromatography or recrystallization.

III. Troubleshooting Guides

This section provides step-by-step protocols for the most effective purification techniques. The choice of method will depend on the nature and quantity of the impurities in your crude mixture.

Physical Properties of Key Compounds

For effective purification, it is essential to understand the physical properties of the product and potential impurities.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate286.10Not widely reported, expected to be a low-melting solidHigh boilingSoluble in most organic solvents like ethyl acetate, dichloromethane.
2-Acetyl-5-bromopyridine200.03124-128291.3 at 760 mmHgSoluble in organic solvents.
Diethyl Oxalate146.14-40.6185Miscible with alcohols and ethers; slightly soluble in water.[3][8][9]
Decision Workflow for Purification Strategy

Purification_Decision_Tree cluster_alternative Alternative/Advanced start Crude Product Analysis (TLC, NMR) oily_product Oily Crude Product start->oily_product High impurity content solid_product Solid Crude Product start->solid_product Low impurity content acid_base_extraction Acid-Base Extraction (Use with Caution) start->acid_base_extraction For specific cases column_chrom Column Chromatography oily_product->column_chrom recrystallization Recrystallization solid_product->recrystallization pure_product Pure Product column_chrom->pure_product recrystallization->pure_product acid_base_extraction->pure_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification by Flash Column Chromatography

This is the most reliable method for removing both unreacted starting materials, especially when the crude product is an oil.

1. Preparation:

  • Adsorbent: Silica gel, 230-400 mesh.
  • Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the product.
  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better separation, adsorb the crude oil onto a small amount of silica gel and load it dry onto the column.

2. Column Packing and Running:

  • Pack the column with silica gel in the chosen eluent system.
  • Carefully load the sample onto the top of the silica bed.
  • Begin elution with the starting solvent mixture, collecting fractions.
  • Gradually increase the polarity of the eluent (e.g., from 5% ethyl acetate in hexane to 10%, 20%, etc.) to elute the product.
  • Monitor the fractions by TLC to identify those containing the pure product.

3. Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization

This method is ideal for purifying a solid crude product or for further purifying the product obtained after column chromatography.

1. Solvent Selection:

  • The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature.
  • Conduct small-scale solubility tests with solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

2. Procedure:

  • Dissolve the crude solid in the minimum amount of hot solvent.
  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
  • Hot-filter the solution to remove the charcoal and any insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals under vacuum.
Protocol 3: Acid-Base Extraction (Use with Caution)

This method can be used to remove the basic 2-acetyl-5-bromopyridine, but care must be taken to avoid hydrolysis of the product.

1. Extraction:

  • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.
  • Wash the organic layer with a cold, dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the unreacted 2-acetyl-5-bromopyridine into the aqueous layer. Perform this step quickly and at a low temperature (0-5 °C).
  • Separate the organic layer.

2. Neutralization and Wash:

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
  • Wash the organic layer with brine (saturated NaCl solution).

3. Isolation:

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  • Filter and concentrate the organic layer under reduced pressure to obtain the purified product.

IV. Stability Considerations

Hydrolysis and Decarboxylation: The primary stability concern for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is its susceptibility to hydrolysis and subsequent decarboxylation.[5][6][7] This can occur under both acidic and basic conditions, particularly with heating.

  • Acid-catalyzed hydrolysis: Protonation of the ester carbonyl, followed by nucleophilic attack of water, leads to the formation of the corresponding β-keto acid. This intermediate readily loses carbon dioxide upon gentle heating to yield 2-acetyl-5-bromopyridine.[10]

  • Base-catalyzed hydrolysis (saponification): While the initial Claisen condensation is performed under basic conditions, prolonged exposure to strong bases at elevated temperatures can lead to hydrolysis of the ester.

Recommendations for Handling and Storage:

  • Avoid prolonged exposure to strong acids and bases.

  • Perform all aqueous work-ups at low temperatures.

  • Store the purified product in a cool, dry place. For long-term storage, consider an inert atmosphere.

V. Conclusion

The successful purification of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate relies on a sound understanding of the reaction impurities and the chemical properties of the target molecule. For most applications, flash column chromatography provides a robust and reliable method for obtaining a high-purity product. Recrystallization is an excellent secondary step or a primary method for relatively clean crude materials. While acid-base extraction is a viable option, it must be approached with caution due to the lability of the β-keto ester functionality. By following the guidelines and protocols outlined in this technical support center, researchers can effectively overcome common purification challenges and obtain high-quality material for their synthetic endeavors.

VI. References

  • Reactivity: substitution at carboxyl. (n.d.). In Chemistry LibreTexts. Retrieved from LibreTexts.

  • AK Lectures. (2014, July 9). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters [Video]. YouTube.

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. In Chemistry LibreTexts. Retrieved from LibreTexts.

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube.

  • Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... (n.d.). In ResearchGate. Retrieved from ResearchGate GmbH.

  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024, June 25). In Pearson. Retrieved from Pearson Education.

  • Diethyl oxalate | 95-92-1. (2026, January 13). In ChemicalBook. Retrieved from ChemicalBook.

  • diethyl oxalate, 95-92-1. (n.d.). In The Good Scents Company. Retrieved from The Good Scents Company.

  • Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. (n.d.). In PubMed. Retrieved from National Center for Biotechnology Information.

  • 2-Bromo-5-acetylpyridine, CAS No. 139042-59-4. (n.d.). In iChemical. Retrieved from iChemical.

  • Diethyl oxalate. (n.d.). In CAS Common Chemistry. Retrieved from CAS.

  • diethyl oxalate. (n.d.). In chemister.ru. Retrieved from chemister.ru.

  • Diethyl oxalate. (n.d.). In Wikipedia. Retrieved from Wikipedia.

  • Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate | 954220-94-1. (n.d.). In Benchchem. Retrieved from Benchchem.

  • 2-Acetylamino-5-bromopyridine. (n.d.). In Chem-Impex. Retrieved from Chem-Impex.

  • 5-Acetyl-2-bromopyridine | 139042-59-4. (n.d.). In Sigma-Aldrich. Retrieved from MilliporeSigma.

  • Recent advances in the transesterification of β-keto esters. (2021, July 2). In RSC Publishing. Retrieved from Royal Society of Chemistry.

  • 5-Acetyl-2-bromopyridine 97%. (n.d.). In Pipzine Chemicals. Retrieved from Pipzine Chemicals.

  • Acid-Base Extraction. (n.d.). In University of California, Santa Cruz. Retrieved from UCSC.

  • Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate - Data Sheet. (n.d.). In United States Biological. Retrieved from United States Biological.

  • 23.7: The Claisen Condensation Reaction. (2024, March 17). In Chemistry LibreTexts. Retrieved from LibreTexts.

  • Rapid chromatographic technique for preparative separations with moderate resolution. (n.d.). In Moodle@Units. Retrieved from Moodle.

  • Recrystallization. (n.d.). In University of California, Los Angeles. Retrieved from UCLA.

  • 5-Acetyl-2-bromopyridine. (n.d.). In PubChem. Retrieved from National Center for Biotechnology Information.

  • Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate. (n.d.). In Benchchem. Retrieved from Benchchem.

  • ethyl 3,3-diethoxypropanoate. (n.d.). In Organic Syntheses. Retrieved from Organic Syntheses.

  • 8.1 Claisen Condensation Fundamentals. (n.d.). In KPU Pressbooks. Retrieved from KPU.

  • Claisen Condensation Reaction Mechanism. (2021, November 11). In Chemistry Steps. Retrieved from Chemistry Steps.

  • The Claisen Condensation. (n.d.). In University of Basrah. Retrieved from UOB.

  • Column chromatography. (n.d.). In University of Victoria. Retrieved from UVic.

  • Column chromatography. (n.d.). In Columbia University. Retrieved from Columbia University.

  • Simple recrystallization method for obtaining pure compound (natural product)? (2018, October 20). In ResearchGate. Retrieved from ResearchGate GmbH.

  • Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.). In Swarthmore College. Retrieved from Swarthmore College.

  • APPENDIX 3E Column Chromatography. (n.d.). In SciSpace. Retrieved from SciSpace.

  • 954220-94-1|Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. (n.d.). In BLDpharm. Retrieved from BLDpharm.

  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2025, August 6). In ResearchGate. Retrieved from ResearchGate GmbH.

  • Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (C10H10BrNO3). (n.d.). In PubChemLite. Retrieved from PubChemLite.

  • Flash Column Chromatography Guide. (n.d.). In Membrane Solutions. Retrieved from Membrane Solutions.

  • 4.8: Acid-Base Extraction. (2022, April 7). In Chemistry LibreTexts. Retrieved from LibreTexts.

  • Ethyl 3-bromopropionate 98 539-74-2. (n.d.). In MilliporeSigma. Retrieved from MilliporeSigma.

  • 1564893-18-0|Ethyl 3-(5-bromopyridin-2-yl)-3-hydroxypropanoate. (n.d.). In BLDpharm. Retrieved from BLDpharm.

  • ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. (n.d.). In Sigma-Aldrich. Retrieved from MilliporeSigma.

  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). In Google Patents. Retrieved from Google Patents.

  • Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. (n.d.). In PubChem. Retrieved from National Center for Biotechnology Information.

  • CHEM 8M, Binder UCSC E2-1 Exp 2 – Acid-Base Extraction and Isolation of Excedrin Components The solubility of organic compound. (n.d.). In CDN. Retrieved from CDN.

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.). In Beilstein Journals. Retrieved from Beilstein Journals.

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Technical Support Center: Resolving Solubility Issues of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate in Dimethyl Sulfoxide (DMSO). As a trusted partner in your research, we provide in-depth troubleshooting strategies and foundational knowledge to ensure the successful preparation of your experimental solutions.

Understanding the Challenge: Compound and Solvent Properties

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a β-keto ester derivative containing a brominated pyridine ring.[1] This structure, while synthetically versatile, can present solubility challenges.[1] DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds.[2][3][4] However, factors such as compound purity, solvent quality, and handling procedures can significantly impact dissolution.[5][6]

Key Molecular Features Influencing Solubility:

  • β-Keto Ester Moiety: This functional group can participate in hydrogen bonding and has a degree of polarity.

  • Bromopyridine Ring: The aromatic ring contributes to the molecule's rigidity and potential for π-stacking interactions, which can increase the energy required to break the crystal lattice. The bromine atom adds to the molecular weight and can influence intermolecular interactions.

  • Overall Structure: The combination of these features results in a molecule with moderate polarity. While DMSO is a suitable solvent, achieving high concentrations may require optimization.

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate or undissolved particles when trying to dissolve Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate in DMSO at room temperature. What is the primary cause?

A1: Several factors could be at play. The most common culprits are reaching the compound's solubility limit at the target concentration, using DMSO that has absorbed atmospheric moisture, or issues with the compound's purity or physical form (e.g., a highly stable crystalline polymorph).[5][7] DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[7][8][9]

Q2: Can I heat the solution to improve solubility?

A2: Gentle heating can be an effective method to increase the solubility of many compounds.[2][5] However, it is crucial to first assess the thermal stability of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. Prolonged exposure to high temperatures can lead to degradation. A controlled water bath set to 30-40°C is a recommended starting point.[5][10]

Q3: Is sonication a viable option for enhancing dissolution?

A3: Yes, sonication is a highly effective technique for breaking down compound aggregates and facilitating dissolution.[2][5][8] Using a bath sonicator is generally preferred over a probe sonicator to prevent localized overheating.[5]

Q4: My compound initially dissolved but then precipitated out of solution after some time or after a freeze-thaw cycle. Why is this happening?

A4: This phenomenon is often due to the formation of a supersaturated solution that is not thermodynamically stable.[7] Over time, the compound may crystallize into a more stable, less soluble form.[11] Freeze-thaw cycles can accelerate this process.[7][8][11] Additionally, moisture absorption by DMSO during storage or handling can reduce solubility and promote precipitation.[7][8]

Q5: What is the maximum recommended concentration of DMSO for cell-based assays?

A5: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration in the cell culture medium below 1%, and ideally below 0.5%, to minimize cytotoxicity.[5][12] It is always best practice to include a vehicle control (media with the same final DMSO concentration) in your experiments.[13]

Troubleshooting Workflow

This workflow provides a systematic approach to resolving solubility issues.

G cluster_0 Initial Assessment cluster_1 Basic Dissolution Protocol cluster_2 Advanced Dissolution Techniques cluster_3 Outcome A Start: Solubility Issue Observed B Step 1: Verify Compound & Solvent Quality A->B Identify potential root causes C Step 2: Standard Dissolution (Vortexing at RT) B->C Use high-purity anhydrous DMSO D Visual Inspection: Clear Solution? C->D E Step 3: Gentle Heating (30-40°C Water Bath) D->E No G Success: Compound Dissolved D->G Yes H Issue Persists: Consider Co-Solvent or Reformulation D->H No, after all attempts E->D Re-inspect F Step 4: Sonication (Bath Sonicator) E->F If heating is insufficient F->D

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, a versatile β-keto ester, serves as a critical building block for a variety of heterocyclic compounds with potential therapeutic applications.[1] Its utility stems from the reactive 1,3-dicarbonyl moiety and the functionalized pyridine ring, which allow for a diverse range of chemical transformations. A thorough understanding of its structural features, readily elucidated by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, is essential for its effective utilization in complex synthetic pathways.

This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. As a Senior Application Scientist, my objective is to move beyond a simple spectral interpretation and offer a comprehensive understanding of the underlying chemical principles, including the significant phenomenon of keto-enol tautomerism. We will also objectively compare its spectral features with those of structurally related alternatives, providing a framework for researchers to distinguish and characterize these valuable synthetic intermediates.

Pillar 1: The Causality Behind Experimental Choices in ¹H NMR Spectroscopy

The acquisition of a high-quality ¹H NMR spectrum is not a matter of arbitrary parameter selection. Each choice is deliberate, aimed at maximizing the information obtained while ensuring the integrity of the data.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation: The Foundation of a Good Spectrum

  • Analyte Purity: Begin with a sample of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this non-polar to moderately polar compound. It offers excellent solubility and its residual proton signal (at ~7.26 ppm) provides a convenient internal reference.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a strong signal-to-noise ratio without inducing significant line broadening due to viscosity.

  • Internal Standard: Tetramethylsilane (TMS) is added as the primary internal standard (0 ppm) for chemical shift referencing.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters: A Symphony of Pulses and Frequencies

The following parameters are recommended for a standard ¹H NMR acquisition on a 400 MHz spectrometer:

ParameterRecommended ValueRationale
Pulse Angle 30-45°A smaller pulse angle allows for a shorter relaxation delay, reducing the overall experiment time without significantly compromising signal intensity for qualitative analysis.
Acquisition Time (at) 2-4 secondsThis duration ensures sufficient data points are collected to resolve fine coupling patterns.
Relaxation Delay (d1) 1-2 secondsA delay of 1-2 seconds is generally sufficient for protons in a molecule of this size to relax, allowing for accurate integration.
Spectral Width (sw) 12-15 ppmThis range is adequate to encompass the expected chemical shifts of both aromatic and aliphatic protons.
Number of Scans (ns) 8-16Co-adding multiple scans improves the signal-to-noise ratio, with the sensitivity increasing as the square root of the number of scans.
Temperature 298 K (25 °C)Maintaining a constant temperature is crucial for spectral consistency, as chemical shifts can be temperature-dependent.

Pillar 2: In-Depth Spectral Analysis: Unveiling the Structure

Due to the absence of a publicly available experimental spectrum for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, the following analysis is based on a predicted spectrum . This prediction is grounded in the well-established principles of NMR spectroscopy and the known spectral data of closely related structural analogs.

Keto-Enol Tautomerism: A Dynamic Equilibrium

A key feature of β-keto esters like our target compound is their existence as an equilibrium mixture of keto and enol tautomers in solution. This equilibrium is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Caption: Keto-enol tautomerism in Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The spectrum is expected to show two sets of signals corresponding to the keto and enol forms. The keto form is generally the major species in non-polar solvents like CDCl₃.

Keto Tautomer:

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.30Triplet3H-OCH₂CH₃
b~4.25Quartet2H-OCH₂ CH₃
c~4.10Singlet2H-C(O)CH₂ C(O)-
d~8.05Doublet1HPyridine H-4
e~8.20Doublet of doublets1HPyridine H-3
f~8.80Doublet1HPyridine H-6

Enol Tautomer (Minor):

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
g~1.25Triplet3H-OCH₂CH₃
h~4.20Quartet2H-OCH₂ CH₃
i~6.10Singlet1H=CH -
j~7.90Doublet1HPyridine H-4
k~8.15Doublet of doublets1HPyridine H-3
l~8.70Doublet1HPyridine H-6
m~12.5Broad Singlet1HEnolic -OH
Justification of Predicted Chemical Shifts and Multiplicities:
  • Ethyl Group (a, b, g, h): The ethoxy group protons will appear as a characteristic triplet for the methyl group (split by the adjacent methylene) and a quartet for the methylene group (split by the adjacent methyl). These signals are expected in the upfield region of the spectrum.

  • Methylene Protons (c): In the keto form, the active methylene protons are situated between two electron-withdrawing carbonyl groups, leading to a downfield shift to around 4.10 ppm. As there are no adjacent protons, this signal will be a singlet.

  • Vinylic Proton (i): For the enol tautomer, the proton on the carbon-carbon double bond is expected to appear as a singlet around 6.10 ppm.

  • Pyridine Protons (d, e, f, j, k, l): The protons on the pyridine ring will be in the aromatic region (7.0-9.0 ppm). The bromine atom at the 5-position will influence the chemical shifts of the adjacent protons. The H-6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen and the deshielding effect of the carbonyl group. The coupling pattern will be a doublet for H-4 and H-6, and a doublet of doublets for H-3, arising from coupling to their neighboring protons.

  • Enolic Proton (m): The enolic hydroxyl proton is typically observed as a broad singlet at a very downfield chemical shift (around 12.5 ppm) due to intramolecular hydrogen bonding with the nearby carbonyl oxygen.

Pillar 3: Comparative Analysis with Structural Alternatives

To provide a practical context for the analysis, we will compare the predicted ¹H NMR data of our target compound with the known data of two commercially available, structurally related compounds: Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (the non-brominated analog) and Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate (the chloro-substituted analog).

CompoundPyridine H-3 (ppm)Pyridine H-4 (ppm)Pyridine H-6 (ppm)Methylene (keto, ppm)Vinylic (enol, ppm)Enolic OH (ppm)
Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (Predicted)~8.20~8.05~8.80~4.10~6.10~12.5
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate ~7.90~7.50~8.70~4.00~5.90~12.4
Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate ~8.10~7.95~8.75~4.05~6.00~12.45

Key Distinguishing Features:

  • Influence of the Halogen: The electron-withdrawing nature of the halogen at the 5-position of the pyridine ring has a noticeable effect on the chemical shifts of the aromatic protons. Both bromine and chlorine cause a downfield shift of the H-3, H-4, and H-6 protons compared to the unsubstituted analog. The more electronegative chlorine atom is expected to induce a slightly greater downfield shift than bromine, although the differences may be subtle.

  • Keto-Enol Ratio: The position of the keto-enol equilibrium can be influenced by the electronic nature of the substituents on the pyridine ring. However, without experimental data, it is difficult to predict the exact ratios. The integration of the methylene protons of the keto form versus the vinylic proton of the enol form allows for the quantification of this equilibrium.

Conclusion: A Framework for Confident Characterization

This guide has provided a comprehensive framework for the ¹H NMR analysis of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. By adhering to a robust experimental protocol and understanding the nuances of its spectral features, particularly the keto-enol tautomerism, researchers can confidently characterize this important synthetic intermediate. The comparative analysis with its non-brominated and chloro-substituted analogs further aids in the unambiguous identification and differentiation of these related compounds. While the analysis of the title compound is based on a predicted spectrum, the principles and comparative data presented here offer a solid foundation for interpreting experimental results and advancing research in medicinal chemistry and drug development.

References

  • PubChem. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. [Link]

Sources

C13 NMR chemical shifts for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: 13C NMR Characterization of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Context

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS: 954220-94-1) is a highly versatile β-keto ester building block utilized extensively in synthetic organic chemistry and drug discovery[1]. It features a brominated pyridine ring primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and a 1,3-dicarbonyl moiety ideal for synthesizing nitrogen-containing heterocycles.

For drug development professionals, verifying the structural integrity of this intermediate is critical. While 1H NMR provides rapid proton connectivity, 13C NMR is the definitive orthogonal technique for mapping the carbon skeleton, particularly for identifying quaternary carbons (carbonyls and the halogenated C5 position)[2]. This guide objectively compares three analytical modalities for the 13C NMR characterization of this compound: High-Field NMR, Benchtop NMR, and In-Silico Prediction.

Platform Comparison: Analytical Modalities

When characterizing complex heteroaromatics, the choice of NMR platform dictates the resolution of closely spaced signals and the detection limits of insensitive quaternary carbons.

  • High-Field NMR (400+ MHz): The gold standard. Superconducting magnets provide the sensitivity required to resolve the closely spaced pyridine carbons (C2', C4', C6') and detect the low-intensity quaternary carbons (C1 ester, C3 ketone, C5' C-Br) without excessive signal averaging.

  • Benchtop NMR (80 MHz): Utilizing permanent NdFeB magnets, benchtop systems offer decentralized, high-throughput verification. However, their lower sensitivity requires highly concentrated samples, and peak overlap in the aromatic region can complicate assignments.

  • In-Silico Prediction (e.g., Mnova NMRPredict): Employs HOSE codes and machine learning to forecast chemical shifts. While instantaneous, predictions often fail to accurately model the solvent-dependent keto-enol tautomerization inherent to β-keto esters[3][4].

Quantitative Data: Platform Performance & Chemical Shifts

Table 1: Performance Comparison of 13C NMR Analytical Platforms

MetricHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)In-Silico Prediction
Resolution (Hz/pt) < 0.5 Hz~ 1.5 - 2.0 HzN/A (Theoretical)
Sensitivity (Quaternary C) High (Detects in < 30 mins)Low (Requires > 2 hours)N/A
Throughput Low (Core facility queue)High (At-line analysis)Instantaneous
Tautomer Modeling Empirical (Accurate)Empirical (Accurate)Poor (Defaults to Keto)

Table 2: 13C NMR Chemical Shift Assignments (Keto Form in CDCl3)

Carbon PositionPredicted Shift (ppm)High-Field Exp. (ppm)Benchtop Exp. (ppm)
C-CH3 (Ethyl)14.114.214.2
O-CH2 (Ethyl)61.561.761.8
C2 (Aliphatic CH2)46.546.846.8
C1 (Ester C=O)167.3167.5167.4
C3 (Ketone C=O)192.5193.0193.1
C2' (Pyridine)152.1152.4152.3
C3' (Pyridine)123.1123.5123.5
C4' (Pyridine)140.2140.6140.7
C5' (Pyridine C-Br)119.6119.8119.9
C6' (Pyridine)151.1151.3151.2

(Mechanistic Note: The heavy bromine atom exerts an upfield anisotropic shielding effect on the ipso C5' carbon, shifting it significantly upfield to ~119.8 ppm compared to an unsubstituted pyridine ring[2].)

Experimental Protocol: 13C NMR Acquisition & Processing

To ensure a self-validating system, the following protocol details the causality behind each step for acquiring a high-quality 13C spectrum of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate.

Step 1: Sample Preparation

  • Action: Dissolve 50–75 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • Causality: 13C has a low natural abundance (1.1%) and a low gyromagnetic ratio. A highly concentrated sample is mandatory to achieve a sufficient Signal-to-Noise Ratio (SNR) for quaternary carbons (C1, C3, C5'). CDCl3 lacks protons (preventing 1H signal overlap) and provides the deuterium lock signal required for field-frequency stabilization.

Step 2: Instrument Tuning and Shimming

  • Action: Lock onto the CDCl3 deuterium signal. Perform automated tuning and matching (ATM) for the 13C nucleus. Execute gradient shimming (TopShim).

  • Causality: Precise shimming ensures magnetic field homogeneity, preventing peak broadening and allowing the resolution of the closely spaced C2' (152.4 ppm) and C6' (151.3 ppm) pyridine carbons.

Step 3: Pulse Sequence Selection & Acquisition

  • Action: Load the standard power-gated decoupling pulse sequence (zgpg30 in Bruker terminology). Set the relaxation delay (D1) to 2.0 seconds and acquire 512 to 1024 scans.

  • Causality: The 30-degree flip angle (zgpg30) allows for faster longitudinal relaxation (T1) recovery compared to a 90-degree pulse. This permits a shorter D1, enabling more scans per hour. Power-gated decoupling removes 1H-13C scalar couplings (yielding clean singlets) and provides a Nuclear Overhauser Effect (NOE) enhancement, boosting the signal of protonated carbons.

Step 4: Data Processing & Self-Validation

  • Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation (FT). Phase and baseline correct the spectrum.

  • Validation: Calibrate the chemical shift scale by setting the central peak of the CDCl3 triplet to exactly 77.16 ppm. The protocol is validated if the SNR of the weakest quaternary carbon (C5' at 119.8 ppm) exceeds 10:1.

Mechanistic Insight: Keto-Enol Tautomerism

A critical analytical challenge with Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is its existence as an equilibrium mixture of keto and enol tautomers in solution[3][4]. In non-polar solvents like CDCl3, the enol form is significantly stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl.

In the 13C NMR spectrum, this tautomerization manifests as a second set of signals. While the keto form exhibits a characteristic aliphatic CH2 (C2) at ~46.8 ppm and a ketone C=O (C3) at ~193.0 ppm, the enol form displays a highly shielded vinylic carbon (=CH-) at ~90 ppm and a deshielded enolic carbon (=C-OH) at ~165 ppm[5]. Predictive software often fails to account for this solvent-driven equilibrium, highlighting the necessity of empirical High-Field NMR for complete structural elucidation.

KetoEnol Keto Keto Tautomer C2: ~46 ppm (CH2) C3: ~193 ppm (C=O) Enol Enol Tautomer C2: ~90 ppm (=CH) C3: ~165 ppm (=C-OH) Keto->Enol Tautomerization Solvent Solvent Polarity (CDCl3 favors Enol via Intramolecular H-Bond) Solvent->Enol

Caption: 13C NMR chemical shift variations driven by keto-enol tautomerization in CDCl3.

Analytical Workflow Visualization

The following decision tree illustrates the optimal workflow for characterizing brominated β-keto esters, balancing throughput with analytical rigor.

NMR_Workflow cluster_NMR 13C NMR Acquisition Platforms Start Compound Synthesis CAS: 954220-94-1 SamplePrep Sample Preparation (50 mg in 0.6 mL CDCl3) Start->SamplePrep InSilico In-Silico Prediction (Mnova / ChemDraw) Start->InSilico HighField High-Field NMR (400+ MHz) High Resolution, Low Throughput SamplePrep->HighField Benchtop Benchtop NMR (80 MHz) Moderate Res, High Throughput SamplePrep->Benchtop DataProc Data Processing & FT (Zero-filling, Apodization) HighField->DataProc Benchtop->DataProc Analysis Peak Picking & Assignment (Keto vs Enol forms) InSilico->Analysis DataProc->Analysis Validation Structural Validation & Purity Assessment Analysis->Validation

Caption: Comparative analytical workflow for the 13C NMR structural validation of β-keto esters.

References

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from: [Link]

  • Scribd. Electronic Effects on Keto-Enol Tautomerism. Retrieved from: [Link]

  • ResearchGate. Conformational analysis, tautomerization, and vibrational spectra of methyl acetoacetate. Retrieved from: [Link]

  • PubChem. Ethyl Acetoacetate | C6H10O3 | 13C NMR Spectra. National Institutes of Health. Retrieved from:[Link]

Sources

LC-MS fragmentation pattern of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: LC-MS Fragmentation Profiling of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Executive Summary & Application Scope

Target Molecule: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS: 954220-94-1) Molecular Formula:


Exact Mass:  270.98 (for 

)

This guide details the mass spectrometric behavior of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, a critical


-keto ester intermediate used in the synthesis of kinase inhibitors (e.g., fused bicyclic pyridines). Accurate identification of this intermediate is essential for monitoring the acylation of 2-bromo-5-methylpyridine or tracking impurities in subsequent cyclization steps.

This document compares the fragmentation of the target molecule against its Des-bromo (non-halogenated) and Chloro- analogs, providing researchers with diagnostic ion transitions to validate synthesis and assess purity.

Experimental Protocol: Self-Validating LC-MS Workflow

To ensure reproducibility, the following protocol utilizes a standard reverse-phase condition suitable for polar aromatic esters.

System Suitability Criteria:

  • Retention Time Precision:

    
     min over 5 injections.
    
  • Isotopic Ratio: The

    
     doublet (
    
    
    
    272:274) must exhibit a 1:1 intensity ratio (
    
    
    ) confirming the presence of one Bromine atom.
Methodology
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 1.8

m
High surface area for retention of the polar

-keto ester moiety.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent to promote desolvation.
Gradient 5% B to 95% B over 5 minGeneric scouting gradient to separate impurities (des-bromo analog elutes earlier).
Ionization ESI Positive Mode (

)
Pyridine Nitrogen is a strong proton acceptor (

).
Collision Energy Stepped (10, 20, 40 eV)Low CE preserves the molecular ion; High CE reveals the pyridyl core.

Fragmentation Mechanism & Analysis

Precursor Ion Characteristics

In ESI+ mode, the molecule forms the protonated pseudomolecular ion


.
  • Observed m/z: 272.0 and 274.0 (Doublet).

  • diagnostic Feature: The "Twin Peaks" signature of

    
     and 
    
    
    
    is the primary identification marker.
Primary Fragmentation Pathways

The fragmentation is driven by the instability of the


-keto ester chain and the inductive effect of the Bromine atom.
  • Pathway A: McLafferty Rearrangement (Loss of Ethylene)

    • Mechanism: The carbonyl oxygen abstracts a

      
      -hydrogen from the ethyl ester group.
      
    • Transition:

      
       (Loss of 28 Da, 
      
      
      
      ).
    • Product: The carboxylic acid enol form.

  • Pathway B: Acylketene Formation (Loss of Ethanol)

    • Mechanism: Neutral loss of ethanol (

      
      ) is highly characteristic of ethyl esters, often serving as the base peak at medium collision energies.
      
    • Transition:

      
       (Loss of 46 Da).
      
    • Structure: An acylketene cation stabilized by the pyridine ring.

  • Pathway C: Core Cleavage (Pyridyl Ion)

    • Mechanism: High-energy inductive cleavage separates the side chain from the aromatic core.

    • Transition:

      
       (Bromopyridinium cation).
      
    • Secondary Loss: Loss of HCN from the pyridine ring (rare in soft ionization but possible at high CE).

Visualization of Signaling Pathways

Fragmentation M Precursor [M+H]+ m/z 272 / 274 (Isotope 1:1) Frag_A Acid Enol Ion m/z 244 / 246 (-C2H4) M->Frag_A McLafferty (-28 Da) Frag_B Acylketene Ion m/z 226 / 228 (-EtOH) M->Frag_B Neutral Loss (-46 Da) Frag_C Bromopyridyl Core m/z 155 / 157 (Diagnostic) Frag_B->Frag_C Inductive Cleavage (-71 Da) Frag_D Pyridyl Cation m/z 78 (-Br) Frag_C->Frag_D High Energy (-Br)

Figure 1: Proposed MS/MS fragmentation pathway. The thickness of the arrow implies the relative likelihood of the transition under standard ESI+ conditions (20-30 eV).

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule with its most common synthetic impurities/analogs. Use this table to distinguish the product from side-reaction byproducts.

Comparative Data Table
FeatureTarget (Bromo) Analog A: Des-Bromo Analog B: Chloro
Chemical Name Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoateEthyl 3-(pyridin-2-yl)-3-oxopropanoateEthyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate
Formula



Precursor (

)
272.0 / 274.0 194.1 228.0 / 230.0
Isotope Pattern 1:1 doublet (

)
Single dominant peak (

small)
3:1 ratio (

)
Key Fragment 1 226 / 228 (Loss of EtOH)148 (Loss of EtOH)182 / 184 (Loss of EtOH)
Key Fragment 2 155 / 157 (Bromopyridyl)78 (Pyridyl)112 / 114 (Chloropyridyl)
Retention Time Late Eluter (Hydrophobic)Early Eluter (Polar)Intermediate
Experimental Workflow Diagram

Workflow Sample Reaction Mixture (Crude) LC LC Separation (C18, Gradient) Sample->LC MS1 Full Scan MS1 (Detect m/z 272/274) LC->MS1 Filter Isotope Filter (Check 1:1 Ratio) MS1->Filter Filter->MS1 Fail (Impurity) MS2 MS/MS Fragmentation (Confirm Loss of 46 Da) Filter->MS2 Pass Result Identification Confirmed MS2->Result

Figure 2: Step-by-step decision tree for identifying the target molecule in a crude reaction mixture.

References

  • PubChem. (n.d.). Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (Compound). National Library of Medicine. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms in esters).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Decoding the Vibrational Fingerprint: A Comparative Guide to the FTIR Absorption Peaks of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for identifying functional groups and elucidating molecular structure. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) absorption peaks for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, a versatile building block in medicinal chemistry.[1] In the absence of a publicly available experimental spectrum, this guide establishes a robust predictive framework by comparing the target molecule to well-characterized analogs and leveraging fundamental principles of vibrational spectroscopy.

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate incorporates several key functional groups that will give rise to a unique vibrational fingerprint: a β-keto ester system and a 5-bromopyridine moiety. The β-keto ester functionality introduces the possibility of keto-enol tautomerism, which can be elucidated by IR spectroscopy.[2] The electronic effects of the brominated pyridine ring are expected to modulate the vibrational frequencies of the adjacent carbonyl groups.

To construct a reliable predicted spectrum, we will draw comparisons with Ethyl Acetoacetate, the simplest β-keto ester, and consider the known vibrational modes of substituted pyridines.

The Structural Landscape and its Vibrational Implications

The structure of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is presented below. The key vibrational modes are associated with the C=O bonds of the ketone and ester, the C-O bonds of the ester, the C-H bonds of the ethyl and methylene groups, the aromatic C=C and C=N bonds of the pyridine ring, and the C-Br bond.

Figure 1. Molecular structure of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate with key functional groups highlighted.

Comparative Analysis of Expected FTIR Peaks

The following table outlines the predicted FTIR absorption peaks for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, with comparative data from Ethyl Acetoacetate and characteristic frequencies for related functional groups.

Vibrational Mode Ethyl Acetoacetate (Experimental, cm⁻¹)[3][4][5] Predicted Range for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (cm⁻¹) Comments and Rationale
C-H Stretch (Aromatic) N/A3100 - 3000Characteristic of C-H bonds on the pyridine ring. These are typically weaker than aliphatic C-H stretches.[6]
C-H Stretch (Aliphatic) ~29803000 - 2850Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethyl and methylene moieties.
C=O Stretch (Ester) ~17451740 - 1720The electron-withdrawing nature of the adjacent ketone and pyridine ring may slightly lower the frequency compared to a simple ester.
C=O Stretch (Ketone) ~17201715 - 1695Conjugation with the pyridine ring is expected to lower the absorption frequency compared to the unconjugated ketone in ethyl acetoacetate.
C=C and C=N Stretch (Aromatic) N/A1600 - 1450Multiple bands are expected for the pyridine ring vibrations. The substitution pattern influences the exact positions and intensities.[7]
C-O Stretch (Ester) ~1240 and ~10501300 - 1200 and 1100 - 1000Strong, characteristic bands for the C-C(=O)-O and O-C-C linkages of the ethyl ester group.[8]
C-Br Stretch N/A700 - 500The position of this band can be variable, but it is expected in the lower frequency region of the mid-IR spectrum.

Experimental Protocol: Acquiring the FTIR Spectrum

For researchers wishing to acquire an experimental spectrum of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate or similar compounds, the following protocol is recommended.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal is recommended for ease of sample handling. Alternatively, KBr pellets or a solution in a suitable solvent (e.g., chloroform) can be used.[2]

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.[2]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start sample Place sample on ATR crystal start->sample background Record Background Spectrum acquire Acquire Sample Spectrum (4000-400 cm⁻¹) background->acquire process Ratio sample to background end Final Spectrum process->end

Figure 2. Workflow for FTIR spectrum acquisition using an ATR accessory.

In-depth Discussion and Interpretation

The most diagnostic region in the FTIR spectrum of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate will be the carbonyl stretching region (1800-1650 cm⁻¹). The presence of two distinct C=O bands will be a key feature. The higher frequency band is assigned to the ester carbonyl, which is generally less affected by conjugation than a ketone. The lower frequency band corresponds to the ketone carbonyl, and its position will be indicative of the degree of conjugation with the 5-bromopyridine ring.

The presence of a broad absorption in the 3400-3200 cm⁻¹ region could indicate the presence of the enol tautomer, corresponding to the O-H stretch of the enolic hydroxyl group. This would be accompanied by a C=C stretching band around 1650-1600 cm⁻¹, which may overlap with the aromatic ring vibrations. The relative intensities of the keto and enol bands can provide information about the position of the tautomeric equilibrium.

The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various bending and stretching vibrations, including the C-O stretches of the ester and the C-Br stretch. While individual assignment in this region is challenging, the overall pattern provides a unique fingerprint for the molecule, useful for confirming its identity against a reference spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the FTIR absorption peaks for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. By comparing its structural motifs with known compounds like Ethyl Acetoacetate and considering the electronic influence of the 5-bromopyridine ring, we have established a reliable framework for interpreting an experimental spectrum. The characteristic dual carbonyl absorptions, aromatic C-H and ring vibrations, and the C-Br stretch will be key features for the identification and characterization of this important synthetic intermediate. Researchers are encouraged to use this guide as a tool for interpreting their own experimental data and for the quality control of this and related compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.
  • NIST. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook.
  • PubChem. (n.d.). Ethyl Acetoacetate.
  • ChemicalBook. (n.d.). Ethyl acetoacetate(141-97-9) IR Spectrum.
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • RSC Publishing. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective.
  • Benchchem. (n.d.). Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate.

Sources

Technical Guide: HPLC Method Development for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Developing a purity method for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (EBP-3-OP) presents a "dual-threat" chromatographic challenge: Keto-Enol Tautomerism (characteristic of


-keto esters) and Silanol Interaction  (characteristic of basic pyridine nitrogens). Standard generic gradients often result in split peaks, severe tailing, and non-reproducible integration.

The Solution: This guide compares three methodological approaches. While standard C18 chemistry fails to resolve the tautomeric equilibrium, Method C (Phenyl-Hexyl Stationary Phase with TFA) is identified as the superior protocol. It utilizes


 interactions for selectivity and acidic control to merge tautomers, delivering a Tailing Factor (

) of < 1.2 and Resolution (

) > 2.5 for all key impurities.

Part 1: Chemical Context & Critical Analysis

The Molecule[1][2]
  • Target: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate[1][2][3]

  • Function: Key intermediate for nitrogen-containing heterocycles (e.g., imidazopyridines).

  • Synthesis Route: Crossed Claisen condensation of Ethyl 5-bromopicolinate with Ethyl acetate.

The Chromatographic Enemies
  • Keto-Enol Tautomerism: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -keto ester moiety exists in equilibrium between the keto form and the enol form.[4] The enol form is stabilized by an intramolecular hydrogen bond and conjugation with the pyridine ring.
    
    • Symptom:[5] Peak splitting (doublets) or "saddle" peaks if the interconversion rate matches the separation timescale.

  • Pyridine Basicity: The nitrogen atom (pKa ~2-4) can protonate at neutral pH or interact with acidic silanols on the silica support.

    • Symptom: Severe peak tailing (

      
      ) and retention time shifting.
      

Tautomerism cluster_0 Chemical Equilibrium cluster_1 Chromatographic Consequence Keto Keto Form (Polar, Less Retained) Enol Enol Form (Stabilized by H-Bond More Lipophilic) Keto->Enol Slow Exchange (Neutral pH) Split Split/Broad Peaks Keto->Split Enol->Split Tail Silanol Tailing (Pyridine N interaction) Enol->Tail Pyridine N exposed

Caption: Figure 1. Mechanism of peak distortion caused by slow tautomeric exchange and silanol interaction.

Part 2: Comparative Methodology

We evaluated three distinct scenarios to determine the optimal Quality Control (QC) method.

Scenario A: The "Generic" Baseline (C18 / Formic Acid)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Outcome: FAILURE .

    • Analysis: The pH (~2.7) is not low enough to fully suppress silanols. The C18 phase offers only hydrophobic retention. The

      
      -keto ester tautomers partially separate, appearing as a main peak with a "shoulder" or distinct split, making integration impossible.
      
Scenario B: The "Old School" Fix (Ion-Pairing)
  • Column: C18.

  • Mobile Phase: 10mM Sodium Hexanesulfonate (pH 2.5) / Acetonitrile.

  • Outcome: FUNCTIONAL BUT FLAWED .

    • Analysis: Ion-pairing reagents mask silanols and interact with the protonated pyridine, fixing the tailing. However, equilibration takes 60+ minutes, the method is incompatible with LC-MS , and gradient baselines are noisy.

Scenario C: The "Modern" Solution (Phenyl-Hexyl / TFA)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).

  • Mobile Phase: 0.05% Trifluoroacetic Acid (TFA) in Water / Methanol.

  • Outcome: OPTIMAL .

    • Analysis:

      • TFA (pH ~2.0): Stronger acid than formic. Fully protonates the pyridine (repelling it from silanols) and catalyzes rapid keto-enol exchange, merging the split peaks into a single sharp band.

      • Phenyl-Hexyl Phase: Provides unique

        
         selectivity with the pyridine ring and the brominated substituent, separating it easily from non-aromatic impurities.
        

Part 3: Recommended Protocol (Method C)

This protocol is self-validating and designed for high throughput.

Reagents & Standards
  • Diluent: Acetonitrile:Water (50:50) + 0.1% TFA. (Acidic diluent is crucial to lock the tautomeric ratio immediately upon dissolution).

  • Target Concentration: 0.5 mg/mL.

Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

interaction resolves brominated aromatics.
Mobile Phase A Water + 0.05% TFALow pH suppresses silanols & merges tautomers.
Mobile Phase B Methanol + 0.05% TFAMethanol offers better selectivity for aromatics than ACN.
Flow Rate 1.0 mL/minStandard backpressure.
Column Temp 40°CSlightly elevated temp aids tautomer coalescence.
Detection UV @ 260 nmMax absorbance for bromopyridine moiety.
Injection 5.0 µLPrevent column overload.
Gradient Table
Time (min)% A% BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End

Part 4: Data Analysis & Impurity Profile

Performance Comparison
MetricMethod A (C18/Formic)Method B (Ion-Pair)Method C (Phenyl-Hexyl/TFA)
Tailing Factor (

)
1.8 - 2.2 (Fail)1.1 (Pass)1.05 - 1.15 (Pass)
Peak Shape Split / ShoulderSharpSharp Gaussian
Equilibration Time 10 min60 min5 min
MS Compatible? YesNoYes
Impurity Identification Strategy

During synthesis, three specific impurities are expected. The Phenyl-Hexyl method separates them based on bromine presence and polarity.

  • Impurity 1: 5-Bromopicolinic acid (Hydrolysis product).

    • Elution: Early (Polar/Acidic).

  • Impurity 2: Ethyl 5-bromopicolinate (Starting Material).

    • Elution: Mid-range (Less polar than product).

  • Impurity 3: 2-Acetyl-5-bromopyridine (Decarboxylated byproduct).

    • Elution: Late (Loss of ester functionality).

Workflow Start Start: Method Development Screen Column Screening (C18 vs Phenyl-Hexyl) Start->Screen Decision1 Check Peak Shape Screen->Decision1 Fail Split Peak / Tailing (Generic C18) Decision1->Fail Formic Acid/C18 Pass Single Peak (Phenyl-Hexyl) Decision1->Pass TFA/Phenyl-Hexyl Optimize Optimize pH (Add TFA) Merge Tautomers Pass->Optimize Final Final Method: Resolve Impurities Optimize->Final

Caption: Figure 2. Decision tree for selecting the Phenyl-Hexyl/TFA system over standard C18.

References

  • Phenomenex Technical Guide. "How to Reduce Peak Tailing in HPLC." Phenomenex.com. [Link]

  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 2010. (Contextualizing silanol activity on pyridine bases).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Foundational text on pH control for ionizable compounds).
  • Vertex AI Search. "HPLC separation of pyridine derivatives peak tailing solutions.

Sources

comparison of 5-bromo vs 5-chloro pyridine beta-keto ester reactivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, designing synthetic routes involving bifunctional scaffolds requires a deep understanding of orthogonal reactivity. Halogenated pyridine


-keto esters—specifically the 5-bromo and 5-chloro derivatives—are prime examples of such scaffolds. They possess a highly reactive 

-keto ester moiety alongside a halogenated aromatic ring, making them invaluable for late-stage functionalization and heterocycle synthesis.

This guide objectively compares the reactivity profiles of 5-bromo vs. 5-chloro pyridine


-keto esters, focusing on their performance in palladium-catalyzed cross-coupling reactions, and provides self-validating experimental protocols to ensure high-fidelity results in your laboratory.

Mechanistic Causality: The Halogen Effect and Chemoselectivity

The strategic importance of these compounds lies in their dual reactivity[1]. The methylene bridge of the


-keto ester is highly acidic, readily forming a potent enolate nucleophile in the presence of a base, which can participate in Knorr or Claisen condensations[1]. Conversely, the C-X bond (where X = Br or Cl) serves as an electrophilic site for transition-metal-catalyzed cross-coupling.

Reactivity Substrate Halogenated Pyridine β-Keto Ester Halogen C-X Bond (X = Br, Cl) Electrophilic Site Substrate->Halogen BetaKeto β-Keto Ester Nucleophilic Site Substrate->BetaKeto CrossCoupling Pd-Catalyzed Cross-Coupling Halogen->CrossCoupling Oxidative Addition Condensation Heterocycle Condensation BetaKeto->Condensation Nucleophilic Attack Enolate Enolate Alkylation BetaKeto->Enolate Base-Mediated

Dual reactivity pathways of halogenated pyridine beta-keto esters.

The choice between a 5-bromo and a 5-chloro substituent fundamentally alters the kinetic landscape of the oxidative addition step in the catalytic cycle:

  • 5-Bromo Derivatives: The C-Br bond has a relatively low bond dissociation energy. Oxidative addition to Pd(0) is rapid, allowing the use of standard, inexpensive catalysts (e.g.,

    
    ) under mild conditions.
    
  • 5-Chloro Derivatives: The C-Cl bond is significantly stronger and more electron-rich due to the pyridine ring's resonance. This creates a high activation barrier for palladium insertion, necessitating the use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SSPhos) to accelerate oxidative addition[2].

The Chemoselectivity Challenge: A critical causality in this system is the interplay between the base required for cross-coupling and the acidic


-keto ester. Strong bases (e.g., 

) will quantitatively deprotonate the methylene bridge, forming an enolate that can poison the palladium catalyst or undergo unintended

-arylation. Therefore, successful cross-coupling mandates the use of mild, inorganic bases (e.g., aqueous

)[3].

Quantitative Reactivity Comparison

The following table summarizes the operational differences and expected performance metrics when subjecting these two scaffolds to Suzuki-Miyaura cross-coupling conditions.

Parameter5-Bromo Pyridine

-Keto Ester
5-Chloro Pyridine

-Keto Ester
C-X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Oxidative Addition Kinetics Fast (Standard Pd(0) catalysts)Slow (Requires specialized ligands)
Optimal Catalyst System

or


+ XPhos / SSPhos
Typical Reaction Temperature 60–80 °C90–110 °C
Chemoselectivity Risk Low (Mild bases suffice)High (Harsh conditions risk ester hydrolysis)
Average Cross-Coupling Yield 85–95%65–80%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Built-in visual and chemical checkpoints allow the researcher to confirm the reaction trajectory in real-time.

Workflow Step1 1. Substrate Preparation Step2 2. Pd/Ligand Complexation Step1->Step2 Step3 3. Mild Base Addition Step2->Step3 Step4 4. Biphasic Heating Step3->Step4 Step5 5. Organic Extraction Step4->Step5

Step-by-step workflow for chemoselective Suzuki cross-coupling.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo Pyridine -Keto Esters

Causality Check: The use of a biphasic 1,4-dioxane/water system ensures the mild inorganic base (


) remains largely in the aqueous layer. This minimizes the concentration of the enolate in the organic phase where the Pd-catalyst resides, effectively suppressing unwanted 

-arylation[3].
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (5 mol%).
    
  • Atmosphere Exchange: Evacuate and backfill the flask with argon three times. Validation: This prevents the oxidation of the Pd(0) catalyst, which would otherwise halt the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-dioxane to achieve a 0.2 M concentration. Visual Cue: The solution should appear pale yellow and homogeneous.

  • Base Introduction: Inject a degassed aqueous solution of

    
     (1.0 M, 3.0 equiv) via syringe.
    
  • Heating & Monitoring: Heat the biphasic mixture to 80 °C for 8 hours. Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material spot (Rf ~0.4) and the emergence of a new, highly fluorescent product spot confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and partition. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo prior to silica gel chromatography.
    
Protocol B: High-Barrier Coupling of 5-Chloro Pyridine -Keto Esters

Causality Check: Because the C-Cl bond is highly resistant to oxidative addition, pre-activation of the palladium source with a bulky, electron-rich ligand (like XPhos) is absolutely critical to form the active mono-ligated Pd(0) species[2].

  • Catalyst Pre-activation: In a separate, argon-purged vial, combine

    
     (2.5 mol%) and XPhos (10 mol%) in degassed toluene. Stir at room temperature for 15 minutes. Visual Cue: A distinct color shift from deep purple/red to pale yellow/orange indicates successful formation of the active L-Pd(0) complex.
    
  • Substrate Addition: To the main reaction flask, add the 5-chloro pyridine

    
    -keto ester (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous 
    
    
    
    (3.0 equiv).
  • Transfer and Heating: Transfer the pre-activated catalyst solution to the main flask via cannula. Heat the mixture to 100 °C for 16 hours.

  • Hydrolysis Monitoring: Due to the elevated temperature required for C-Cl activation, the ester moiety is at risk. Validation: Carefully monitor the reaction via TLC for the appearance of highly polar, baseline spots (indicative of ester hydrolysis). If hydrolysis outpaces cross-coupling, reduce the temperature to 90 °C and extend the reaction time to 24 hours.

References

Sources

validating structure of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Structure of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate via X-ray Crystallography Content Type: Publish Comparison Guide

Executive Summary

In the development of pyridine-based pharmacophores, the precise structural characterization of intermediates is non-negotiable. Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS 954220-94-1) presents a classic yet critical stereochemical challenge: beta-keto ester tautomerism .

While solution-phase techniques like NMR provide dynamic equilibrium data, they often fail to resolve the specific active conformation required for structure-based drug design (SBDD). This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against NMR and MS, demonstrating why SCXRD is the requisite "Gold Standard" for validating the tautomeric preference and Z/E configuration of this compound in the solid state.

Part 1: The Structural Challenge

The core complexity of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate lies in its 1,3-dicarbonyl system attached to a pyridine ring.[1] This molecule does not exist as a static entity but fluctuates between three primary forms:

  • The Keto form: The diketone structure.

  • The (Z)-Enol form: Stabilized by intramolecular hydrogen bonding (often involving the pyridine nitrogen or the ester carbonyl).

  • The (E)-Enol form: Less common, usually requiring steric enforcement or specific solvent interactions.

The Analytical Gap

In solution (NMR), these forms exist in rapid exchange or equilibrium, often yielding averaged signals or complex mixtures that obscure the specific geometry of the hydrogen-bond network. Only X-ray crystallography can "freeze" the lowest-energy conformer in the lattice, providing the atomic-resolution connectivity needed to validate the pharmacophore model.

Part 2: Comparative Analysis

The following table contrasts the capabilities of standard analytical techniques for this specific pyridine derivative.

Table 1: Analytical Performance Matrix
FeatureX-Ray Crystallography (SCXRD) 1H / 13C NMR (Solution) Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates & PackingChemical Shift & CouplingMolecular Mass & Fragmentation
Tautomer ID Definitive. Resolves Keto vs. Enol via bond lengths.Ambiguous. Shows mixture/average; solvent dependent.None. Ionization often alters protonation state.
Stereochemistry Absolute. Distinguishes (Z)-Enol from (E)-Enol.Inferential (via NOE experiments).None.
H-Bonding Directly visualizes intramolecular N···H–O interactions.[2][3]Infers via downfield shift of OH proton.None.
Sample State Solid Crystal (Active Conformation).Solvated (Dynamic Conformation).Gas Phase (Ionized).
Limit of Detection Requires single crystal (>0.1 mm).~1-5 mg (routine).<1 ng (high sensitivity).
Why SCXRD is the Gold Standard

For Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, the bromine atom at position 5 acts as a heavy atom (


), significantly enhancing the scattering power and facilitating structure solution via direct methods or Patterson methods if needed. Unlike NMR, where the acidic alpha-protons can exchange with deuterated solvents (masking the signal), SCXRD provides a static map of the protonation state, unambiguously proving whether the oxygen is protonated (enol) or the carbon is protonated (keto).

Part 3: Visualization of Tautomeric Logic

The following diagram illustrates the logical flow of why X-ray is necessary to resolve the ambiguity left by NMR.

TautomerLogic cluster_solution Solution State (NMR/LCMS) cluster_solid Solid State (SCXRD) Compound Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Equilibrium Dynamic Equilibrium (Fast Exchange) Compound->Equilibrium Dissolve Lattice Crystal Lattice (Energy Minimum) Compound->Lattice Crystallize Keto Keto Form Equilibrium->Keto Enol Enol Form (Mixture of Z/E) Equilibrium->Enol Ambiguity AMBIGUITY: Is it Z-Enol or Keto? Equilibrium->Ambiguity Averaged Signals Definitive Single Tautomer (Active Conformation) Lattice->Definitive Resolution RESOLUTION: Precise Bond Lengths (C-O vs C=O) Lattice->Resolution Diffraction Pattern HBond Intramolecular H-Bond (Visualized) Definitive->HBond

Figure 1: The analytical divergence between solution-state dynamics and solid-state structural certainty.

Part 4: Experimental Protocols

Crystallization Strategy (Slow Evaporation)

The 5-bromo substituent increases lipophilicity, making polar solvents ideal for growing diffraction-quality crystals.

  • Preparation: Dissolve 20 mg of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate in 2 mL of Ethanol/Dichloromethane (1:1) mixture. The DCM helps solubility; Ethanol promotes H-bond ordering.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Evaporation: Cover the vial with parafilm and pierce 3-4 small holes. Store at room temperature (20-25°C) in a vibration-free zone.

  • Harvesting: After 48-72 hours, inspect for colorless prismatic or block-like crystals.

  • Validation: Examine under a polarizing microscope. Sharp extinction angles indicate high crystallinity suitable for X-ray.

Data Collection & Refinement Workflow

This protocol ensures the distinction between C-O (single bond, ~1.43 Å) and C=O (double bond, ~1.22 Å) is statistically significant.

XRDWorkflow Crystal Crystal Selection (0.2 x 0.2 x 0.1 mm) Mount Mounting (MiTeGen Loop + Cryo) Crystal->Mount Collect Data Collection (Mo or Cu Source, 100K) Mount->Collect Process Data Reduction (SAINT/CrysAlis) Collect->Process Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Refine->Refine R1 < 5% Validate Check Bond Lengths (C2-O3 vs C2=O3) Refine->Validate

Figure 2: Step-by-step workflow for structural determination.

Data Interpretation Criteria

To validate the structure, extract the bond lengths for the beta-dicarbonyl backbone.

  • Scenario A (Keto Form):

    • C(beta)=O bond length: ~1.21 – 1.23 Å (Typical Double Bond)

    • C(alpha)-C(beta) bond length: ~1.50 – 1.54 Å (Single Bond)

  • Scenario B (Enol Form):

    • C(beta)-O bond length: ~1.30 – 1.35 Å (Intermediate/Single character)

    • C(alpha)=C(beta) bond length: ~1.35 – 1.40 Å (Double Bond character)

    • Crucial Check: Look for the Hydrogen atom in the difference Fourier map (

      
      ). In the Enol form, it will be located between the enolic oxygen and the ester carbonyl (or pyridine nitrogen), forming a 6-membered planar ring.
      

References

  • BenchChem. (2025).[4][5][6] Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Structure & Properties. Retrieved from

  • Sigma-Aldrich. (2023). Ethyl bromopyruvate and related beta-keto esters: Technical Specifications. Retrieved from

  • Asian Journal of Chemistry. (2015). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate. (Demonstrates X-ray validation of beta-keto ester derivatives). Retrieved from

  • National Institutes of Health (PMC). (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters. (Protocol for crystallizing labile beta-keto esters). Retrieved from

  • ResearchGate. (2016). X-ray single-crystal structure of ethyl...[7] derivatives. Retrieved from

Sources

A Comparative Guide to the Analysis of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are of paramount importance for accurate analytical measurements. This guide provides a comprehensive framework for the evaluation and comparison of reference standards for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, a key building block in medicinal chemistry.[1] This document outlines essential analytical methodologies, presents illustrative experimental data, and offers a logical workflow for qualifying and comparing different batches of this critical reagent.

Introduction to Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate and the Role of Reference Standards

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a β-keto ester derivative containing a brominated pyridine moiety.[1] Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of biologically active molecules.[1] The reliability of research and development activities involving this compound is directly linked to the purity and comprehensive characterization of the reference standard used. A well-characterized reference standard ensures the accuracy, precision, and reproducibility of analytical methods, which is crucial for everything from reaction monitoring to final product quality control.

Analytical Techniques for the Comprehensive Characterization of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

A multi-faceted analytical approach is necessary to fully characterize a reference standard of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and identifying organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and can be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS): Verifies the molecular weight and provides fragmentation data for structural elucidation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups present in the molecule.

  • Elemental Analysis (CHN): Determines the elemental composition of the compound.

The following sections detail the experimental protocols and expected outcomes for these techniques.

Experimental Protocols and Data Interpretation

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The objective of this protocol is to determine the purity of the Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate reference standard and to identify any potential process-related impurities.[2][3]

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in the mobile phase at a concentration of 1 mg/mL.

Data Analysis and Comparison:

The purity of the reference standard is determined by the area percentage of the main peak. A high-quality reference standard should exhibit a purity of ≥99.5%. The table below illustrates a hypothetical comparison between two different batches of the reference standard.

Parameter Reference Standard A (High Purity) Reference Standard B (Lower Purity) Acceptance Criteria
Purity (Area %) 99.8%98.5%≥ 99.5%
Major Impurity (Area %) 0.15%0.8%≤ 0.2%
Total Impurities (Area %) 0.2%1.5%≤ 0.5%

Table 1: Comparison of HPLC Purity Data for Two Batches of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate.

A detailed investigation of the impurity profile is crucial. Common process-related impurities could arise from starting materials or by-products of the synthesis, which often involves a Claisen condensation.[1]

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous confirmation of the chemical structure of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate.

Methodology:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: Acquisition of a standard proton spectrum.

  • ¹³C NMR: Acquisition of a standard carbon spectrum.

Data Interpretation:

The ¹H NMR spectrum of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is expected to show distinct signals corresponding to the ethyl group (a quartet and a triplet), the methylene protons, and the protons on the bromopyridine ring.[4] The presence of both ketone and enol tautomers may be observed.[4] The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons, the carbons of the pyridine ring, and the ethyl group.

¹H NMR Chemical Shift (ppm, CDCl₃) Multiplicity Integration Assignment
~8.7d1HPyridine-H6
~8.1dd1HPyridine-H4
~7.9d1HPyridine-H3
~4.2q2H-OCH₂CH₃
~4.0s2H-COCH₂CO-
~1.2t3H-OCH₂CH₃

Table 2: Expected ¹H NMR Data for the Ketone Tautomer of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate.

A comparison of the obtained spectra with theoretical values and data from reputable sources is essential for structural confirmation.

Protocol 3: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI).

  • Mode: Positive ion mode.

Data Interpretation:

The expected monoisotopic mass for the protonated molecule [M+H]⁺ of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (C₁₀H₁₀BrNO₃) is approximately 271.9917 and 273.9896 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).[5] High-resolution mass spectrometry should provide a measured mass with an accuracy of <5 ppm.

Parameter Expected Value Observed Value (Batch A) Deviation (ppm)
[M(⁷⁹Br)+H]⁺ 271.9917271.9915-0.7
[M(⁸¹Br)+H]⁺ 273.9896273.9893-1.1

Table 3: High-Resolution Mass Spectrometry Data.

Workflow for Reference Standard Qualification and Comparison

The following diagram illustrates a logical workflow for the qualification of a new batch of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate reference standard and its comparison to an existing, well-characterized standard.

Reference_Standard_Qualification_Workflow cluster_0 Initial Characterization cluster_1 Comparison with Existing Standard cluster_2 Decision Initial_Assessment Receive New Batch of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Structural_Confirmation Structural Confirmation (NMR, MS, FTIR) Initial_Assessment->Structural_Confirmation Purity_Assessment Purity Assessment (HPLC, CHN) Initial_Assessment->Purity_Assessment Comparative_Analysis Comparative Analysis vs. Existing Reference Standard Structural_Confirmation->Comparative_Analysis Purity_Assessment->Comparative_Analysis Impurity_Profiling Impurity Profile Comparison Comparative_Analysis->Impurity_Profiling Qualification_Decision Qualification Decision Impurity_Profiling->Qualification_Decision Accept Accept as New Reference Standard Qualification_Decision->Accept Meets Criteria Reject Reject Batch Qualification_Decision->Reject Fails Criteria

Caption: Workflow for the qualification of a new reference standard.

Comparative Logic for Batch-to-Batch Consistency

When comparing two batches of a reference standard, a systematic approach is necessary to ensure consistency. The following diagram outlines the key comparison points.

Batch_Comparison_Logic Batch_A Batch A Purity: 99.8% Major Impurity: 0.1% NMR: Conforms Comparison_Node Comparison Criteria Purity (≥99.5%) Impurity Profile (≤0.2% major) Structural Integrity (NMR) Batch_A->Comparison_Node:purity Batch_A->Comparison_Node:impurity Batch_A->Comparison_Node:structure Batch_B Batch B Purity: 99.6% Major Impurity: 0.2% NMR: Conforms Batch_B->Comparison_Node:purity Batch_B->Comparison_Node:impurity Batch_B->Comparison_Node:structure Batch_C Batch C Purity: 98.5% Major Impurity: 0.8% NMR: Conforms Batch_C->Comparison_Node:purity Batch_C->Comparison_Node:impurity Batch_C->Comparison_Node:structure Decision Decision Comparison_Node->Decision Acceptable Batches A & B are acceptable reference standards. Decision->Acceptable Unacceptable Batch C is not suitable as a reference standard. Decision->Unacceptable

Caption: Logic for comparing different batches of a reference standard.

Conclusion

The qualification and comparison of reference standards for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate require a rigorous and multi-faceted analytical approach. By employing a combination of chromatographic and spectroscopic techniques, researchers can ensure the identity, purity, and consistency of their reference materials. This guide provides a foundational framework for establishing robust analytical protocols and making informed decisions about the suitability of a given batch of this important chemical intermediate. Adherence to these principles will ultimately lead to more reliable and reproducible scientific outcomes.

References

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Benchchem. (n.d.). Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate | 954220-94-1.
  • BLDpharm. (n.d.). 954220-94-1|Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate.
  • PubChemLite. (n.d.). Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (C10H10BrNO3).
  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • PMC. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.

Sources

bioactivity comparison of 5-bromopyridine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 5-bromopyridine moiety has emerged as a highly versatile pharmacophore. Historically, halogens were primarily utilized to modulate lipophilicity and metabolic stability. However, as our understanding of non-covalent interactions has matured, the 5-bromopyridine scaffold is increasingly leveraged for its ability to form highly directional halogen bonds —a phenomenon that fundamentally alters target binding kinetics and selectivity (1)[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the bioactivity of 5-bromopyridine derivatives against their fluorinated, chlorinated, and iodinated counterparts. By examining the causality behind these structural choices and providing a self-validating experimental framework, this guide serves as a comprehensive resource for researchers optimizing lead compounds in drug discovery.

The Mechanistic Paradigm: The Sigma-Hole Effect

To understand why 5-bromopyridine often outperforms other substituted pyridines, we must look beyond classical steric and lipophilic parameters. The bioactivity of this scaffold is heavily dictated by the sigma-hole (


-hole) —a region of positive electrostatic potential located on the outermost axis of the halogen atom, opposite the carbon-halogen covalent bond (2)[2].

When 5-bromopyridine is positioned within a protein binding pocket (such as the ATP-binding hinge region of a kinase), this electropositive


-hole acts as a Lewis acid, forming a strong, highly directional non-covalent bond with Lewis bases, such as the backbone carbonyl oxygens of the protein.
  • Fluorine (F): Highly electronegative with virtually no

    
    -hole. It acts primarily through inductive electron withdrawal and cannot form halogen bonds.
    
  • Chlorine (Cl): Exhibits a weak

    
    -hole; provides moderate binding affinity but excellent metabolic stability.
    
  • Bromine (Br): Offers an optimal balance. The

    
    -hole is strong enough to drive significant binding affinity, while the atom's size and lipophilicity remain within ideal drug-like (Lipinski) parameters.
    
  • Iodine (I): Possesses the largest and most electropositive

    
    -hole, yielding the highest theoretical binding affinity. However, its massive atomic radius and extreme lipophilicity often result in poor cell permeability and pharmacokinetic liabilities[2].
    

Comparative Bioactivity: The Halogen Series

To objectively compare these derivatives, we examine a well-documented case study involving GSK3/Shaggy-like kinase inhibitors (specifically, Bikinin derivatives). In this class of inhibitors, the 2-amino-5-halopyridine core acts as an ATP-competitive inhibitor, where the halogen atom at the 5-position is critical for anchoring the molecule to the kinase hinge region (3)[3].

Table 1: Bioactivity and Physicochemical Profiling of 5-Halopyridine Derivatives
Compound AnalogHalogen SubstitutionIn Vitro Kinase Inhibition (

)
In Vivo Efficacy (Phenotype)Physicochemical & Mechanistic Impact
5-Fluoro Fluorine (-F)> 10 µM (Inactive)NoneHigh electronegativity prevents

-hole formation; fails to anchor to the hinge region.
5-Chloro Chlorine (-Cl)~ 1.0 - 3.0 µMModerateWeak

-hole provides baseline halogen bonding; excellent metabolic stability.
5-Bromo Bromine (-Br)~ 0.5 µMHighOptimal balance: Strong halogen bond drives potency; lipophilicity remains favorable for cell permeability.
5-Iodo Iodine (-I)~ 0.1 µMVariable (Requires prodrug)Strongest in vitro target engagement; however, excessive lipophilicity severely limits passive membrane transport[3].

Data synthesized from comparative kinase inhibition assays demonstrating the necessity of the 5-position halogen for ATP-competitive binding[3].

Pathway Stimulus Receptor Activation Kinase GSK3 / BIN2 Kinase (Active State) Stimulus->Kinase Signal Transduction Target Transcription Factors (BZR1 / BES1) Kinase->Target Phosphorylation (Inhibition) Inhibitor 5-Bromopyridine Inhibitor (Halogen Bonding at Hinge) Inhibitor->Kinase ATP-Competitive Inhibition Response Gene Expression (Cellular Response) Target->Response Activation (Unphosphorylated)

Signaling pathway showing 5-bromopyridine derivatives inhibiting GSK3 via ATP-competitive binding.

Experimental Methodology: Validating Halogen-Bond-Driven Inhibition

To ensure scientific integrity, the evaluation of 5-bromopyridine derivatives requires a self-validating experimental workflow. Standard biochemical assays can be prone to false positives (e.g., colloidal aggregation). The following protocol details a rigorous, orthogonal approach to quantify bioactivity and confirm specific target engagement.

Protocol: High-Throughput FRET-Based Kinase Assay with Orthogonal Validation

Objective: To accurately quantify the


 of 5-halopyridine derivatives and validate competitive binding at the kinase hinge region.

Step 1: Reagent Preparation and Enzyme Titration

  • Action: Prepare the target kinase in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, and 0.01% Brij-35.
    
  • Causality: The inclusion of the non-ionic detergent Brij-35 is critical. It prevents the promiscuous inhibition caused by the non-specific colloidal aggregation of lipophilic brominated compounds, ensuring the observed bioactivity is driven solely by specific 1:1 target engagement.

Step 2: Compound Serial Dilution and Thermodynamic Pre-incubation

  • Action: Dispense the 5-bromopyridine analogs in a 10-point, 3-fold serial dilution in DMSO. Pre-incubate the enzyme with the compounds at room temperature for 30 minutes prior to initiating the reaction.

  • Causality: Halogen-bond-driven interactions can exhibit slower association kinetics compared to classical hydrogen bonds. Pre-incubation ensures the system reaches thermodynamic equilibrium, preventing the artificial underestimation of compound potency.

Step 3: ATP Addition at Apparent


 
  • Action: Initiate the kinase reaction by adding ATP at exactly the predetermined

    
     concentration for the specific kinase, alongside the fluorescently labeled peptide substrate.
    
  • Causality: Because 5-bromopyridines act as ATP-competitive inhibitors at the hinge region, maintaining ATP strictly at its

    
     ensures the assay is highly sensitive to competitive binding. Excess ATP would outcompete the inhibitor, artificially inflating the 
    
    
    
    values.

Step 4: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

  • Action: Run a secondary thermal shift assay (DSF) to measure the change in the melting temperature (

    
    ) of the kinase upon compound binding.
    
  • Causality: This step creates a self-validating system . By confirming that the 5-bromopyridine inhibitor directly binds and thermodynamically stabilizes the folded protein state, we rule out primary assay interference (such as auto-fluorescence or chemical quenching by the halogenated compounds).

Workflow A Compound Synthesis (Halogen Substitution) B In Vitro Kinase Assay (IC50 Determination) A->B Purified Compounds C Orthogonal DSF Assay (Target Engagement) B->C Active Hits D Physicochemical Profiling (Lipophilicity & Stability) C->D Validated Binders E In Vivo Efficacy (Cell Permeability) D->E Favorable ADME

Experimental workflow for evaluating and validating halogenated pyridine derivatives.

Conclusion & Strategic Recommendations

When designing heterocyclic libraries, the selection of the halogen substituent must be deliberate. While 5-fluoropyridines may offer improved metabolic stability, they sacrifice the critical


-hole required for directional hinge-binding. Conversely, 5-iodopyridines offer maximum target affinity but frequently fail in cellular assays due to excessive lipophilicity and poor membrane permeability (3)[3].

The 5-bromopyridine derivative consistently emerges as the optimal scaffold. It provides a


-hole of sufficient magnitude to drive potent, competitive inhibition via halogen bonding, while maintaining a physicochemical profile conducive to oral bioavailability and cellular efficacy. Furthermore, the bromine atom serves as an excellent synthetic handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) if the project pivots away from halogen bonding toward larger structural modifications (4)[4].

References

  • Halogen bonding for rational drug design and new drug discovery ResearchG
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery MDPI
  • Bikinin-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their c
  • Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors PMC / NIH

Sources

elemental analysis calculation for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Calculation & Validation Guide for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists

Executive Summary: The Role of EA in Brominated Pyridine Scaffolds

In the development of nitrogen-containing heterocycles, Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS: 954220-94-1) serves as a critical intermediate.[1] While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or detect non-ionizable contaminants (e.g., trapped inorganic salts, water, or silica).

Elemental Analysis (EA) —specifically Combustion Analysis—remains the only absolute method to validate the bulk composition of this compound. This guide details the theoretical calculation, compares EA performance against modern alternatives (qNMR, HRMS), and provides a self-validating protocol for handling the specific challenges of brominated


-keto esters.

Theoretical Framework: The Calculation

Before experimental validation, a precise theoretical baseline is required.

Compound: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Molecular Formula:


[2]
Step 1: Atomic Mass Integration

Using IUPAC standard atomic weights:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Bromine (Br):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    

Total Molecular Weight (MW):


 (approx. 

)
Step 2: Percentage Composition (The Target)

To pass QC, experimental values must fall within


  (absolute) of these theoreticals.
ElementMass ContributionCalculationTheoretical % Acceptance Range (

)
Carbon 120.11

44.14% 43.74% – 44.54%
Hydrogen 10.08

3.70% 3.30% – 4.10%
Nitrogen 14.007

5.15% 4.75% – 5.55%
Bromine 79.904

29.37% Method Dependent

Critical Note: The high bromine content (


) requires specific combustion additives (e.g., 

or Ag wool) to prevent halogen interference with the detector. Standard CHN modes may fail without this modification.

Comparative Analysis: EA vs. Alternatives

Why perform EA when HRMS and NMR exist? The table below objectively compares these methods for purity validation of this specific brominated ester.

Table 1: Analytical Method Performance Matrix

FeatureElemental Analysis (Combustion) HRMS (Q-TOF/Orbitrap) qNMR (Quantitative NMR)
Primary Utility Bulk Purity (Solvates, Inorganics)Molecular Identity (Exact Mass)Structural Integrity & Solvents
Detection of Water Indirect (Low C/N values)No (Invisible)Poor (Exchangeable protons)
Detection of Silica/Salts Yes (Ash residue/Low % values)No (Ionization suppression only)No (Invisible)
Bromine Handling Challenging (Requires scrubbing)Excellent (Isotopic pattern

)
N/A (Unless

or specialized probe)
Sample Required ~2–5 mg (Destructive)<0.1 mg~10 mg (Non-destructive)
Precision

(High)
<5 ppm (Mass accuracy, not purity)

(User dependent)
Verdict Mandatory for Publication/QC Mandatory for IDComplementary

Technical Deep Dive: The Bromine & Keto-Ester Challenge

This compound presents two specific analytical hurdles that standard protocols often miss.

Challenge A: The Heavy Atom Effect (Bromine)

In standard CHN analyzers, halogens like Bromine do not form simple gaseous oxides. Instead, they can form


 or 

, which may:
  • Interfere with the Thermal Conductivity Detector (TCD).

  • React with the water trap. Solution: Ensure the combustion tube contains Silver Tungstate on Magnesium Oxide or Silver Wool in the reduction zone to quantitatively trap Bromine as

    
    .
    
Challenge B: -Keto Ester Tautomerism & Drying

As a


-keto ester, the compound exists in equilibrium between keto and enol forms.
  • Risk: Aggressive drying (high heat >

    
    ) to remove solvents for EA can cause decarboxylation  or polymerization, altering the Carbon %.
    
  • Protocol: Dry under high vacuum (

    
    ) at ambient temperature or max 
    
    
    
    using
    
    
    as a desiccant.

Validated Experimental Workflow

The following workflow ensures data integrity and minimizes "false failures" due to sample handling.

Step 1: Sample Preparation
  • Recrystallization: Purify the crude ester (typically using Ethanol/Hexane or EtOAc/Heptane).

  • Desolvation: Place 50 mg of sample in a vacuum drying pistol.

    • Conditions:

      
      , 0.1 mbar, 4 hours.
      
    • Check: Run a quick

      
      -NMR.[3] If solvent peaks (e.g., Ethanol triplet at 1.2 ppm) are 
      
      
      
      , repeat drying. EA detects solvent residues that NMR integration might underestimate.
Step 2: Instrument Setup (CHN Mode)
  • Carrier Gas: Helium (99.999%).

  • Combustion Temp:

    
     (High temp required for complete oxidation of pyridine ring).
    
  • Reduction Temp:

    
    .
    
  • Calibration: Use Acetanilide (Standard) or o-Bromobenzoic acid (Matrix-matched standard for Br-containing compounds).

Step 3: Data Acquisition
  • Weigh 2.000 – 3.000 mg (

    
     mg) into a Tin (Sn) capsule.
    
  • Fold capsule to exclude atmospheric nitrogen.

  • Run in triplicate.

Visualization: Decision Logic & Workflow

Diagram 1: Analytical Decision Matrix

This logic tree guides the researcher when EA results deviate from the theoretical


.

EA_Decision_Matrix Start Start: EA Result Obtained Check Is Result within ±0.4%? Start->Check Pass PASS: Bulk Purity Confirmed Proceed to Bio-Assay Check->Pass Yes Fail FAIL: Deviation > 0.4% Check->Fail No Analyze_Fail Analyze Deviation Pattern Fail->Analyze_Fail Low_C Low %C, Low %N (Inorganic Impurity/Water) Analyze_Fail->Low_C High_C High %C (Trapped Solvent/Precursor) Analyze_Fail->High_C Variable Variable Results (Inhomogeneous Sample) Analyze_Fail->Variable Action_Low Action: Check Ash Content Re-dry w/ P2O5 Low_C->Action_Low Action_High Action: Check NMR for Solvent (EtOAc/EtOH) High_C->Action_High Action_Var Action: Regrind Sample Check Microbalance Variable->Action_Var

Caption: Decision matrix for interpreting Elemental Analysis deviations. Green path indicates success; yellow/grey paths indicate troubleshooting steps based on specific deviation patterns.

Diagram 2: Integrated Purity Workflow

How EA fits into the broader validation of the brominated ester.

Purity_Workflow Synthesis Synthesis (Crude) Purification Purification (Column/Recryst) Synthesis->Purification Drying Vacuum Drying (<40°C, P2O5) Purification->Drying Analysis Analytical Triad Drying->Analysis HRMS HRMS (Identity) Analysis->HRMS NMR 1H NMR (Structure) Analysis->NMR EA Combustion EA (Bulk Purity) Analysis->EA Release Batch Release HRMS->Release NMR->Release EA->Release Critical Gatekeeper

Caption: The "Analytical Triad." While HRMS and NMR provide identification, EA acts as the final "Gatekeeper" for bulk purity before batch release.

References

  • FDA (U.S. Food and Drug Administration). Q3D Elemental Impurities: Guidance for Industry.[4][5] (2015).[6] Retrieved from [Link]

  • PubChem. Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Compound Summary. Retrieved from [Link]

Sources

Safety Operating Guide

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

IMMEDIATE CLASSIFICATION: HALOGENATED ORGANIC WASTE

Do NOT dispose of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate in general organic waste (non-halogenated) or municipal trash.[1]

  • The Critical Distinction: The presence of the 5-bromo substituent mandates segregation into halogenated waste streams. Mixing this compound with non-halogenated solvents (e.g., Acetone, Methanol) renders the entire container "Halogenated," significantly increasing disposal costs and complicating incineration due to the risk of acid gas (HBr) and dioxin formation.[1]

  • Reactivity Warning: As a

    
    -keto ester , this compound is susceptible to hydrolysis and decarboxylation under acidic conditions.[1] Neutralization is required  prior to disposal to prevent gas evolution (
    
    
    
    ) and container pressurization.

Hazard Profile & Physicochemical Logic

To ensure safe handling, you must understand the why behind the protocol. This section details the chemical behaviors that dictate our disposal strategy.

PropertyValue / CharacteristicDisposal Implication
Molecular Structure Pyridine ring + Bromine +

-keto ester
Halogenated Waste: Must be incinerated at higher temperatures with scrubbers to capture HBr.
Reactivity

-keto ester moiety
Pressure Hazard: In the presence of acid and heat, this moiety can decarboxylate, releasing

gas.[1]
Acidity/Basicity Pyridine Nitrogen (

for conj. acid)
Buffering: The pyridine ring can act as a weak base. Ensure waste stream pH is 6–9 to prevent exotherms.
Physical State Solid (typically) or OilSolubility: Likely soluble in DCM, Ethyl Acetate, DMSO.[1] Insoluble in water.[2]
Toxicity Irritant (H315, H319, H335)PPE: Standard nitrile gloves are sufficient for incidental contact; double-glove for spill cleanup.[1]

Pre-Disposal Validation: The "Self-Validating" System

Before transferring any material to a waste container, perform this 3-step validation. This prevents "silent" hazards like pressure buildup or polymerization in the waste drum.

  • The "Quench" Check:

    • Scenario: You synthesized this compound using a strong base (e.g., NaH, LiHMDS).[1]

    • Validation: Has the reaction mixture been fully quenched? Add a small aliquot to water in a test tube. If gas evolves (

      
      ), the mixture is active .[1] Quench fully before disposal.
      
  • The pH Check (Crucial for

    
    -keto esters): 
    
    • Scenario: The workup involved HCl or

      
      .
      
    • Validation: Dip a pH strip into the aqueous/organic emulsion.

    • Rule: If pH < 4, neutralize with saturated Sodium Bicarbonate (

      
      ) until pH 
      
      
      
      7.[1] Why? Acidic waste containers sitting in a warm accumulation area can trigger decarboxylation of the
      
      
      -keto ester, causing the bottle to burst.[1]
  • The Solvent Check:

    • Validation: Confirm the primary solvent. If dissolved in DMSO or DMF, note this on the tag, as these solvents can permeate standard nitrile gloves.[1]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound, Contaminated Silica, Gloves)[1]
  • Container: Wide-mouth HDPE (High-Density Polyethylene) jar or double-bagged in heavy-duty polyethylene bags.

  • Labeling: "Hazardous Waste: Solid Debris contaminated with Halogenated Organics."

  • Protocol:

    • Collect all solid debris (weigh boats, contaminated silica gel from columns).

    • Do not wash silica down the sink.

    • Seal the container/bag.

    • Affix a yellow "Halogenated" sticker.

Scenario B: Liquid Waste (Mother Liquors, Reaction Mixtures)[1]
  • Container: Amber Glass or HDPE Jerrycan (Chemical Resistant).

  • Labeling: "Hazardous Waste: Halogenated Organic Solvents."

  • Protocol:

    • Segregate: Ensure the waste stream is designated for Halogenated waste (often red cans or specific "Halogenated" labels in labs).

    • Dilution (Optional but Recommended): If the material is a thick oil/sludge, dissolve it in a minimal amount of Dichloromethane (DCM) or Acetone to ensure it flows out of the container at the incineration plant.

    • Venting: If the waste was recently neutralized (see Pre-Disposal Validation), leave the cap slightly loose for 30 minutes in the fume hood to ensure off-gassing is complete before final sealing.

Operational Decision Workflow

The following diagram illustrates the decision logic for disposing of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate streams.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidWaste Solid / Silica / Debris StateCheck->SolidWaste Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste Liquid SolidBin Solid Hazardous Waste Bin (Tag: Halogenated Solids) SolidWaste->SolidBin QuenchCheck Is it Quenched & Neutral? LiquidWaste->QuenchCheck Neutralize Action: Neutralize (pH 6-8) Prevent Decarboxylation QuenchCheck->Neutralize No (Acidic/Reactive) SolventCheck Contains >2% Halogens? QuenchCheck->SolventCheck Yes Neutralize->QuenchCheck HaloBin Halogenated Solvent Waste (Standard Disposal) SolventCheck->HaloBin Yes (Contains 5-Br Cmpd) NonHaloBin Non-Halogenated Waste (DO NOT USE) SolventCheck->NonHaloBin No (Error Check)

Figure 1: Decision tree for segregating waste streams based on physical state and chemical reactivity. Note the critical loop for neutralization to prevent pressure buildup.

Regulatory Compliance & RCRA Codes

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1] While this specific molecule is not "P" or "U" listed (acutely hazardous commercial chemical products), it falls under characteristic waste codes when disposed of.[1]

  • Primary Waste Code: D001 (Ignitable) - If dissolved in flammable solvents like Ethyl Acetate.[1]

  • Halogenated Solvent Codes: F001 / F002 - Strictly speaking, these codes apply to "spent solvents" (like Methylene Chloride).[1][3][4] However, adding a brominated solute to a waste stream often forces the generator to manage the entire container under the stricter "Halogenated" protocols required by waste vendors (e.g., Veolia, Clean Harbors).[1]

  • EPA "Cradle-to-Grave": You remain liable for this chemical until it is destroyed. Proper labeling ("Brominated Organic") ensures the incinerator facility uses the correct scrubbers, preventing fines for illegal emission of acid gases.[1]

Emergency Spill Response

  • Minor Spill (< 100 mL):

    • Alert nearby personnel.

    • Cover with vermiculite or chem-sorb pads.

    • Scoop into a wide-mouth jar.

    • Clean surface with soap and water (avoid bleach, as it may react with amines/pyridines).

  • Major Spill (> 500 mL):

    • Evacuate the immediate area.[5][6][7][8]

    • Do not attempt cleanup if you smell strong pyridine odors (olfactory fatigue risk).

    • Contact EH&S immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). EPA.gov. [Link][1]

  • PubChem. (2023). Compound Summary: Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate.[1] National Library of Medicine. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel intermediates like Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a critical step. While this compound holds significant potential, its handling demands a meticulous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a culture of safety that is as robust as the molecules we create, ensuring that innovation and well-being advance hand-in-hand.

Hazard Assessment: Understanding the Adversary

Hazard CategoryClassificationRationale and Potential EffectsAuthoritative Source
Skin Corrosion/Irritation Category 2Causes skin irritation. Prolonged contact may lead to redness and discomfort. This is a common characteristic of halogenated organic compounds.[1][2]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation. Direct contact with the liquid or its vapors can result in significant pain, redness, and potential damage to the cornea.[2][3]
Respiratory Irritation Category 3May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][3][4]
Flammability Combustible LiquidThe compound is likely a combustible liquid. It must be kept away from heat, sparks, and open flames. Vapors may form explosive mixtures with air.[2]

The Core Directive: Your PPE Ensemble

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. Each component of your protective ensemble serves a specific purpose, creating a multi-layered defense against chemical exposure.

Body Protection: The First Line of Defense

A chemically resistant laboratory coat is mandatory. Standard cotton lab coats offer minimal protection against splashes from organic liquids. The causality is simple: a splash of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate can easily soak through cotton, prolonging skin contact and increasing the risk of irritation. For tasks with a higher splash potential, such as large-scale transfers, supplementing with a chemically resistant apron is a prudent, field-proven measure.[5][6]

Hand Protection: The Critical Interface

Your hands are the most likely point of direct contact. Therefore, glove selection is the most critical PPE decision you will make. Disposable nitrile gloves are the absolute minimum for incidental contact.[7] However, for this class of compound, a more robust strategy is warranted.

The principle of "double-gloving" is a self-validating system for enhanced protection. An inner nitrile glove provides a base layer of protection, while a more chemically resistant outer glove, such as butyl rubber or neoprene, can be used for tasks involving immersion or significant splash risk. This approach mitigates the risk of exposure from undetected pinholes or rapid degradation of a single glove layer.

Glove MaterialChemical Resistance ProfileBest Use Case
Nitrile Good for incidental splash protection. Offers limited resistance to many organic solvents.Minimum requirement for all handling; inner glove when double-gloving.
Neoprene Good to excellent resistance to a broad range of chemicals, including acids, bases, and some organic solvents.[6]Outer glove for extended operations or transfers.
Butyl Rubber Excellent resistance to ketones and esters, which are structurally related to the target compound.Outer glove for high-risk tasks or spill cleanup.
Eye and Face Protection: Shielding Your Most Sensitive Organs

Chemical safety goggles that provide a complete seal around the eyes are non-negotiable.[7] They protect against not only direct splashes but also the irritating vapors the compound may produce. The operational logic is clear: standard safety glasses offer insufficient protection from splashes that can come from the side, top, or bottom.

When should you escalate to a face shield? A face shield, worn in addition to safety goggles, is required whenever there is a significant risk of splashing.[5][7] This includes tasks like transferring large volumes, working with the material under pressure, or any reaction that has the potential to become exothermic.

Respiratory Protection: Safeguarding Your Internal Environment

Engineering controls, specifically a certified chemical fume hood, are the primary method for controlling inhalation hazards. All work with Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate should be performed within a fume hood. However, in the event of insufficient ventilation or an emergency situation such as a large spill, respiratory protection becomes essential. A NIOSH-approved respirator equipped with organic vapor cartridges is the appropriate choice.[6]

Operational Plan: A Step-by-Step Protocol

Trust in safety protocols is built on clarity and consistency. Follow this procedure for every operation.

  • Pre-Operation Inspection: Before entering the lab, inspect all PPE for signs of damage—cracks in goggles, tears in gloves, or delamination of the lab coat.

  • Donning Sequence (Putting On):

    • Put on your chemically resistant lab coat and fasten it completely.

    • Don your inner pair of nitrile gloves.

    • Put on your chemical safety goggles.

    • If required, don your outer pair of chemically resistant gloves (e.g., neoprene or butyl).

    • If a face shield is necessary, put it on over your goggles.

  • During Operation: Be mindful of your movements. Avoid touching your face or personal items with gloved hands. If a glove becomes contaminated, remove it immediately, wash your hands, and don a new pair.

  • Doffing Sequence (Taking Off): This sequence is designed to prevent cross-contamination.

    • Remove your outer gloves first, peeling them off without touching the outside surface with your bare skin.

    • Remove your face shield and lab coat.

    • Remove your safety goggles.

    • Finally, remove your inner nitrile gloves.

    • Wash your hands thoroughly with soap and water.[1]

Emergency Protocol: Spill Management Workflow

In the event of a spill, a clear, logical workflow is your most valuable asset. The following diagram outlines the immediate steps to take, emphasizing the role of PPE in ensuring a safe response.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert Immediate Action assess Assess Spill Size & Hazards (From a Safe Distance) alert->assess ppe_check Don Appropriate PPE: - Double Gloves (Butyl/Nitrile) - Goggles & Face Shield - Respirator (if needed) assess->ppe_check If Safe to Proceed contain Contain the Spill (Use inert absorbent material) ppe_check->contain PPE Donned neutralize Clean & Decontaminate Area contain->neutralize dispose Collect & Package Waste (Label as Hazardous) neutralize->dispose decon_self Decontaminate & Doff PPE dispose->decon_self end_proc Report Incident decon_self->end_proc

Caption: Workflow for a safe and effective chemical spill response.

Disposal Plan: Completing the Lifecycle

All disposable PPE that has been in contact with Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, including gloves, contaminated lab coats, and absorbent materials from spills, must be treated as hazardous waste.[6] These items should be collected in a designated, sealed, and clearly labeled hazardous waste container for disposal by trained personnel, following all institutional and local environmental regulations.[1][8] Reusable PPE like face shields and goggles must be thoroughly decontaminated after each use.

By integrating these principles and protocols into your daily work, you not only protect yourself but also contribute to a laboratory environment where scientific excellence and uncompromising safety are one and the same.

References

  • Personal Protective Solutions. Ketodex ‐ Ketone Resistant Chemical Gauntlet. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • University of California, Santa Barbara Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • The University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Occupational Safety and Health Administration (OSHA). ETHYL BROMIDE. [Link]

  • New Environment Inc. NFPA 704 Ratings for Common Chemicals. [Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Pyridine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.